molecular formula C22H31ClN4O3S B2878697 (S,S,S)-AHPC hydrochloride

(S,S,S)-AHPC hydrochloride

Número de catálogo: B2878697
Peso molecular: 467.0 g/mol
Clave InChI: JYRTWGCWUBURGU-ITJMAPPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a cereblon (CRBN) recruiting Molecular Glue Degrader, structurally analogous to clinical-stage degraders. This compound is designed to act as a key chemical probe in the field of targeted protein degradation (TPD), a revolutionary approach in chemical biology and drug discovery. Its primary research value lies in its ability to bind the E3 ubiquitin ligase complex CRBN-DDB1 and induce proximity to neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation [https://www.nature.com/articles/s41586-021-03765-z]. Researchers utilize this hydrochloride salt to investigate the 'molecular glue' mechanism, study the roles of specific neosubstrates in cellular pathways, and develop novel therapeutic strategies for conditions like cancer and autoimmune diseases. The structural features, including the (2S,4S)-4-hydroxyproline scaffold and the 4-(4-methylthiazol-5-yl)benzyl group, are critical for its high-affinity interaction with cereblon and its functional activity in cells. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Proper handling and storage as a hydrochloride salt are recommended to ensure stability and performance in biochemical and cell-based assays.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRTWGCWUBURGU-ITJMAPPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S,S,S)-AHPC Hydrochloride: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial chemical tool in the burgeoning field of targeted protein degradation. As a stereoisomer of the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, the (S,S,S) epimer serves as an essential negative control in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The specificity of this process relies on the precise binding of the PROTAC to both the target protein and an E3 ligase. This technical guide provides a comprehensive overview of the chemical properties of this compound, its role in validating the mechanism of action of VHL-recruiting PROTACs, and relevant experimental considerations.

Core Chemical Properties

This compound, also known by its synonym (S,S,S)-VH032-NH2 hydrochloride, is a synthetic amino building block.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide hydrochloride
Molecular Formula C₂₂H₃₁ClN₄O₃S[1]
Molecular Weight 467.02 g/mol [1]
CAS Number 2115897-23-7[1]
Appearance White to yellow solid/powder/crystals[1]
Purity ≥97%

Quantitative Data

A summary of the available quantitative data for this compound is presented below. It is important to note that specific values for properties like melting point and detailed solubility in a wide range of organic solvents are not consistently reported in publicly available literature. The data provided is based on information from chemical suppliers and may exhibit batch-to-batch variability.

Solubility
SolventSolubilityNotesReference(s)
DMSO≥ 62.5 mg/mL (≥ 133.83 mM)May require sonication. Hygroscopic DMSO can impact solubility.[1]
Water100 mg/mL (214.12 mM)May require sonication.[1]
PBS100 mg/mL (214.12 mM)May require warming to 60°C and sonication.[1]
Stability and Storage
ConditionRecommendationReference(s)
Solid Store at -20°C under nitrogen, away from moisture.[1]
In Solvent Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: The Inactive Control in VHL-Mediated Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] In the context of PROTACs, the (S,R,S) stereoisomer of AHPC acts as a high-affinity ligand for VHL, effectively "hijacking" this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

This compound, due to its different stereochemistry, does not bind effectively to VHL. This lack of binding makes it an ideal negative control for PROTAC experiments. By comparing the activity of a PROTAC containing the active (S,R,S)-AHPC linker with an equivalent molecule containing the inactive (S,S,S)-AHPC linker, researchers can confirm that the observed protein degradation is a direct result of VHL engagement and not due to off-target effects of the molecule.

Signaling Pathway: VHL-HIF-1α and PROTAC Intervention

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and degradation. A VHL-recruiting PROTAC mimics this interaction to target other proteins for degradation. The diagram below illustrates this pathway and the mechanism of action for both an active and an inactive control PROTAC.

VHL_PROTAC_Pathway cluster_normoxia Normoxic Conditions cluster_protac PROTAC Intervention HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a Prolyl Hydroxylases VHL VHL E3 Ligase OH_HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation_HIF Degradation Proteasome->Degradation_HIF TargetProtein Target Protein ActivePROTAC Active PROTAC ((S,R,S)-AHPC) TargetProtein->ActivePROTAC InactivePROTAC Inactive PROTAC ((S,S,S)-AHPC) TargetProtein->InactivePROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) VHL2 VHL E3 Ligase ActivePROTAC->VHL2 NoBinding No Binding InactivePROTAC->NoBinding Proteasome2 Proteasome TernaryComplex->Proteasome2 Ubiquitination Degradation_Target Degradation Proteasome2->Degradation_Target Experimental_Workflow cluster_setup Experimental Setup cluster_treatments cluster_analysis Analysis cluster_results Expected Outcome CellCulture 1. Cell Culture (Expressing Target Protein) Treatment 2. Treatment Groups CellCulture->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle ActivePROTAC Active PROTAC ((S,R,S)-AHPC) Treatment->ActivePROTAC InactiveControl Inactive Control ((S,S,S)-AHPC) Treatment->InactiveControl CellLysis 3. Cell Lysis Vehicle->CellLysis ProteinQuant 4. Protein Quantification CellLysis->ProteinQuant WesternBlot 5. Western Blot ProteinQuant->WesternBlot DataAnalysis 6. Data Analysis WesternBlot->DataAnalysis ExpectedOutcome Target protein levels are significantly reduced only in the Active PROTAC group, confirming VHL-dependent degradation. DataAnalysis->ExpectedOutcome

References

The Role of Stereochemistry in PROTAC Development: A Technical Guide to (S,S,S)-AHPC Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized recruiter, and ligands based on the (S,R,S)-AHPC scaffold have proven to be highly effective. This technical guide delves into the mechanism of action of (S,S,S)-AHPC hydrochloride, not as an active therapeutic agent, but as a critical negative control that is essential for the validation of on-target effects of its active stereoisomer, (S,R,S)-AHPC.

The PROTAC Mechanism of Action: A Tale of Two Stereoisomers

PROTACs function by forming a ternary complex between a target protein, the PROTAC molecule itself, and an E3 ubiquitin ligase.[1] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

The binding of the PROTAC to the E3 ligase is a highly specific interaction, often dependent on the precise three-dimensional arrangement of atoms, or stereochemistry, of the E3 ligase ligand. In the case of AHPC-based VHL ligands, the (S,R,S) configuration is the active form that effectively binds to the VHL E3 ligase.[2] Conversely, the (S,S,S)-AHPC diastereomer is unable to bind to VHL and, therefore, cannot facilitate the formation of a productive ternary complex.[2][3] This inherent inactivity makes this compound an ideal negative control in experimental settings.[3][4][5]

The "Mechanism of Action" of a Negative Control

The "mechanism of action" of this compound is fundamentally a "mechanism of inaction." Its utility lies in its structural similarity to the active (S,R,S)-AHPC, coupled with its inability to engage the VHL E3 ligase.[2] By treating cells with a PROTAC constructed with (S,S,S)-AHPC, researchers can demonstrate that the degradation of the target protein observed with the active PROTAC is a direct result of VHL recruitment and not due to off-target effects of the molecule.[2][3]

Data Presentation: A Comparative Overview

While direct, head-to-head binding affinity data in the form of Kd or IC50 values for (S,S,S)-AHPC is not extensively published due to its designed inactivity, its functional consequence is a lack of protein degradation. The following tables summarize the expected outcomes when using (S,R,S)-AHPC-based PROTACs versus their (S,S,S)-AHPC-based negative controls.

Table 1: Comparative Binding and Functional Properties of AHPC Stereoisomers

CompoundStereochemistryVHL E3 Ligase BindingTernary Complex FormationTarget Protein Degradation
(S,R,S)-AHPCActiveYesYesYes
(S,S,S)-AHPCInactiveNoNoNo

Table 2: Representative Data for a Hypothetical BRD4-Targeting PROTAC

PROTAC ConstructTarget ProteinCell LineDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)
BRD4-PROTAC ((S,R,S)-AHPC based)BRD4HeLa~10 nM>90%
Negative Control ((S,S,S)-AHPC based)BRD4HeLaNo degradation observedNot applicable

Experimental Protocols: Validating PROTAC Specificity

The use of this compound as a negative control is a cornerstone of robust PROTAC development. A fundamental experiment to assess PROTAC-mediated protein degradation is the Western blot.

Detailed Methodology: Western Blot Analysis of PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight.

  • Treat cells with the active PROTAC (containing (S,R,S)-AHPC) at various concentrations (e.g., 1, 10, 100 nM).

  • In parallel, treat cells with the same concentrations of the negative control PROTAC (containing (S,S,S)-AHPC).

  • Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples.

  • Prepare samples with Laemmli buffer and denature by heating.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_inactive Inactive Control ((S,S,S)-AHPC) Active_PROTAC Active PROTAC ((S,R,S)-AHPC) Ternary_Complex_A Ternary Complex (Target-PROTAC-VHL) Active_PROTAC->Ternary_Complex_A Target_Protein_A Target Protein Target_Protein_A->Ternary_Complex_A VHL_A VHL E3 Ligase VHL_A->Ternary_Complex_A Ubiquitination_A Poly-ubiquitination Ternary_Complex_A->Ubiquitination_A Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Degradation_A Target Protein Degradation Proteasome_A->Degradation_A Inactive_PROTAC Inactive Control ((S,S,S)-AHPC) No_Binding No Binding Inactive_PROTAC->No_Binding Target_Protein_I Target Protein VHL_I VHL E3 Ligase VHL_I->No_Binding

Caption: Mechanism of action for active vs. inactive PROTACs.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Active PROTAC, Inactive Control, Vehicle) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblot 4. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 5. Chemiluminescent Detection Immunoblot->Detection Analysis 6. Data Analysis (Quantification & DC50 Calculation) Detection->Analysis

Caption: Workflow for Western blot analysis of PROTAC-induced protein degradation.

Conclusion

In the development of potent and selective PROTACs, rigorous validation of the mechanism of action is paramount. This compound, as the inactive diastereomer of the VHL ligand (S,R,S)-AHPC, is an indispensable tool for researchers. Its inability to bind to the VHL E3 ligase provides a clear and unambiguous negative control, ensuring that the observed degradation of a target protein is a direct consequence of the intended PROTAC-mediated recruitment of the ubiquitin-proteasome system. The systematic use of such controls, as outlined in the experimental protocols, is fundamental to the generation of high-quality, reproducible data in the exciting and rapidly advancing field of targeted protein degradation.

References

(S,S,S)-AHPC Hydrochloride in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a popular choice, and ligands based on the (S,R,S)-AHPC scaffold are widely used to engage it. This technical guide focuses on the critical role of (S,S,S)-AHPC hydrochloride , the inactive diastereomer of the VHL ligand (S,R,S)-AHPC. It serves as an essential negative control in PROTAC research, enabling scientists to validate that the observed protein degradation is a direct result of the intended PROTAC mechanism. This document provides a comprehensive overview of its application, including comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Negative Controls in PROTAC Validation

The specificity of PROTAC-mediated protein degradation is paramount for their development as safe and effective therapeutics. To ensure that the degradation of a target protein is a direct consequence of the PROTAC's mechanism of action—the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase—and not due to off-target effects or general cytotoxicity, rigorous controls are necessary.

This compound serves as an ideal negative control for VHL-recruiting PROTACs. The stereochemistry of the AHPC ligand is crucial for its binding to the VHL E3 ligase. The (S,R,S) configuration is the active form that facilitates the recruitment of the VHL complex.[1][2] Conversely, the (S,S,S) diastereomer is unable to bind effectively to VHL, rendering any PROTAC containing it incapable of inducing VHL-mediated ubiquitination and subsequent degradation.[2][3] By comparing the activity of a PROTAC containing the active (S,R,S)-AHPC with an equivalent PROTAC containing the inactive (S,S,S)-AHPC, researchers can confidently attribute the observed degradation to specific VHL engagement.

Quantitative Data Presentation: Active vs. Inactive PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data comparing a hypothetical active PROTAC, utilizing an (S,R,S)-AHPC based VHL ligand, with its inactive counterpart containing (S,S,S)-AHPC.

PROTAC ComponentTarget ProteinCell LineDC50Dmax (%)Rationale
Active PROTAC with (S,R,S)-AHPC Target XCancer Cell Line A< 100 nM> 90%The (S,R,S) stereoisomer effectively binds to VHL, leading to the formation of a productive ternary complex and subsequent potent and efficient degradation of Target X.
Inactive Control PROTAC with (S,S,S)-AHPC Target XCancer Cell Line A> 10 µM< 10%The (S,S,S) stereoisomer does not bind to VHL, preventing the formation of the ternary complex and resulting in no significant degradation of Target X. This confirms that the degradation observed with the active PROTAC is VHL-dependent.

Note: The data presented in this table is illustrative and based on typical results observed for VHL-based PROTACs and their inactive controls.

Signaling Pathway: VHL-Mediated Protein Degradation

The signaling pathway for a VHL-recruiting PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein. The process is initiated by the simultaneous binding of the PROTAC to the target protein and the VHL E3 ligase complex, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Active PROTAC ((S,R,S)-AHPC) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Inactive_PROTAC Inactive PROTAC ((S,S,S)-AHPC) Inactive_PROTAC->POI Binds Inactive_PROTAC->VHL Does not bind Ternary_Complex POI-PROTAC-VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Polyubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound
  • Amide Coupling: Coupling of Boc-protected (S)-tert-leucine with (2S,4S)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

  • Deprotection: Removal of the Boc protecting group under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Researchers are advised to consult specialized synthetic chemistry literature or commercial suppliers for detailed procedures.

Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to quantify the degradation of a target protein.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Active PROTAC (containing (S,R,S)-AHPC)

  • Inactive Control PROTAC (containing (S,S,S)-AHPC)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the active and inactive PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI and the loading control.

    • Incubate with the appropriate secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands.

    • Quantify the band intensities and normalize the POI level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4][5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the POI-PROTAC-VHL ternary complex in cells.

Materials:

  • Cell line expressing the POI and VHL

  • Active PROTAC and Inactive Control PROTAC

  • Vehicle control

  • Co-IP lysis buffer

  • Antibody against the POI or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with the active PROTAC, inactive control PROTAC, or vehicle.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the POI (or VHL).

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and VHL. An increased signal for VHL in the sample treated with the active PROTAC (when pulling down the POI) compared to the inactive control and vehicle indicates the formation of the ternary complex.[6]

Experimental Workflow

The development and validation of a VHL-recruiting PROTAC follows a logical workflow, where the use of (S,S,S)-AHPC as a negative control is integral at the cellular evaluation stage.

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_biophysical 2. Biophysical Characterization cluster_cellular 3. Cellular Evaluation cluster_invivo 4. In Vivo Studies Design PROTAC Design (POI Ligand + Linker + E3 Ligand) Synth_Active Synthesis of Active PROTAC ((S,R,S)-AHPC) Design->Synth_Active Synth_Inactive Synthesis of Inactive Control ((S,S,S)-AHPC) Design->Synth_Inactive Binding Binding Assays (SPR, ITC, FP) Synth_Active->Binding Ternary Ternary Complex Formation (Co-IP, TR-FRET) Synth_Inactive->Ternary Negative Control Binding->Ternary Degradation Protein Degradation Assay (Western Blot) Ternary->Degradation Viability Cell Viability Assays Degradation->Viability Proteomics Off-Target Analysis (Mass Spectrometry) Viability->Proteomics PKPD Pharmacokinetics & Pharmacodynamics Proteomics->PKPD Efficacy In Vivo Efficacy Models PKPD->Efficacy

References

In-Depth Technical Guide: (S,S,S)-AHPC Hydrochloride (CAS No. 2115897-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S,S)-AHPC hydrochloride, with the CAS number 2115897-23-7, is a critical chemical tool in the field of targeted protein degradation. It serves as the inactive diastereomer and an essential negative control for its active counterpart, (S,R,S)-AHPC. The (S,R,S) stereoisomer is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role as a negative control in PROTAC-mediated protein degradation, and detailed experimental protocols for its application in research settings. The correct use of this compound is paramount for the rigorous validation of on-target effects of PROTACs and for distinguishing specific protein degradation from off-target or non-specific cellular responses.

Chemical and Physical Properties

This compound is a white to yellow solid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Full Chemical Name (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[1]
Synonyms (S,S,S)-VH032-NH2 hydrochloride[2]
CAS Number 2115897-23-7[2]
Molecular Formula C₂₂H₃₁ClN₄O₃S[2]
Molecular Weight 467.02 g/mol [2]
Appearance Solid (White to yellow)[2]
Purity Typically ≥97%[3]
Solubility Soluble in DMSO and water.[4]

Role in Targeted Protein Degradation and PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The VHL E3 ligase is one of the most utilized E3 ligases in PROTAC design.

The stereochemistry of the VHL ligand is crucial for its binding and the subsequent recruitment of the VHL E3 ligase complex. The (S,R,S) stereoisomer of AHPC is the active form that binds to VHL with high affinity.[5] In contrast, this compound is the inactive epimer and does not effectively bind to VHL.[3][5] This lack of binding makes it an ideal negative control to demonstrate that the degradation of a target protein by a PROTAC is a direct result of VHL recruitment and not due to other non-specific effects of the compound.

Binding Affinity Comparison:

CompoundStereoisomerRoleVHL Binding Affinity (IC₅₀)
AHPC(S,R,S)Active VHL Ligand185 nM
(S,S,S)-AHPC (S,S,S) Inactive Negative Control No significant binding

Note: The IC₅₀ value for the active (S,R,S)-AHPC is based on its structural similarity to VH032. The lack of significant binding for the (S,S,S) isomer is inferred from its established role as an inactive control.

Signaling Pathways and Experimental Workflows

The signaling pathway for a VHL-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex binds PROTAC Active PROTAC ((S,R,S)-AHPC based) PROTAC->Ternary_Complex mediates VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeting Ub Ubiquitin Ub->Ubiquitination Degradation Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

A typical experimental workflow to validate the activity of a new PROTAC and the importance of the negative control is as follows:

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Cell_Culture 1. Cell Culture & Treatment - Active PROTAC - Negative Control ((S,S,S)-AHPC based) - Vehicle (e.g., DMSO) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Viability 5. Cell Viability Assay (Cytotoxicity Assessment) Cell_Culture->Viability Western_Blot 3. Western Blot Analysis (Target Protein Levels) Lysis->Western_Blot CoIP 4. Co-Immunoprecipitation (Ternary Complex Formation) Lysis->CoIP Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis CoIP->Data_Analysis Viability->Data_Analysis

PROTAC Validation Workflow

Experimental Protocols

Detailed methodologies for key experiments using this compound as a negative control are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with a PROTAC and its negative control.

Materials:

  • Cell line expressing the target protein

  • Active PROTAC (containing the (S,R,S)-AHPC moiety)

  • Negative control PROTAC (containing this compound)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control for proteasome-dependent degradation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the active PROTAC and the negative control PROTAC for a desired time course (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Expected Results:

  • Active PROTAC: A dose-dependent decrease in the target protein levels.

  • (S,S,S)-AHPC Negative Control: No significant change in the target protein levels compared to the vehicle control.

  • Proteasome Inhibitor Co-treatment: Rescue of the target protein degradation induced by the active PROTAC.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Cells expressing the target protein

  • Active PROTAC and (S,S,S)-AHPC negative control

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Primary antibodies: anti-POI, anti-VHL, and a negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the active PROTAC or the negative control, along with a proteasome inhibitor to prevent degradation of the target protein.

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either the POI or VHL overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI and VHL.

Expected Results:

  • Active PROTAC: In the sample treated with the active PROTAC, immunoprecipitation of the POI should co-precipitate VHL, and vice versa.

  • (S,S,S)-AHPC Negative Control: No significant co-precipitation of VHL with the POI (or vice versa) should be observed, demonstrating that the ternary complex formation is dependent on the active VHL ligand.

Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison.

Table 6.1: Example Data Summary for PROTAC Evaluation

TreatmentConcentrationTarget Protein Level (% of Vehicle)Ternary Complex Formation (Co-IP)Cell Viability (% of Vehicle)
Vehicle-100-100
Active PROTAC10 nM50+98
Active PROTAC100 nM10++95
(S,S,S)-AHPC Control 100 nM98-99

Conclusion

This compound is an indispensable tool for researchers in the field of targeted protein degradation. Its use as a negative control is crucial for the validation of PROTACs that recruit the VHL E3 ligase. By demonstrating a lack of target protein degradation and ternary complex formation, experiments incorporating this compound provide strong evidence that the observed effects of an active PROTAC are specific and on-target. The detailed protocols and expected outcomes presented in this guide are intended to assist researchers in the rigorous design and interpretation of their experiments, ultimately contributing to the development of novel and effective protein-degrading therapeutics.

References

(S,S,S)-AHPC Hydrochloride: A Technical Guide for its Application as a Negative Control in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial chemical tool in the field of targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as the inactive diastereomer, or epimer, of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The precise stereochemistry of these molecules is paramount to their biological activity. While the (S,R,S) configuration is recognized by and binds to VHL, the (S,S,S) conformation does not, rendering it an ideal negative control for experiments designed to validate that the degradation of a target protein is a direct result of VHL engagement by a PROTAC. This technical guide provides an in-depth overview of the structure, application, and experimental considerations for this compound.

Core Concepts: The Role of VHL in Protein Degradation

The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a vital role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading unwanted or damaged proteins. The VHL complex identifies specific proteins for degradation, tags them with ubiquitin, and thereby marks them for destruction by the proteasome.

PROTACs are heterobifunctional molecules that hijack this natural process. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest and another that recruits an E3 ligase, such as VHL. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.

cluster_0 Ubiquitin-Proteasome System E1 E1 E2 E2 E1->E2 Activates VHL_Complex VHL E3 Ligase Complex E2->VHL_Complex Charges Target_Protein Target Protein VHL_Complex->Target_Protein Ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_Protein->Proteasome Degraded by PROTAC PROTAC ((S,R,S)-AHPC based) PROTAC->VHL_Complex Binds PROTAC->Target_Protein Binds Inactive_PROTAC Inactive PROTAC ((S,S,S)-AHPC based) Inactive_PROTAC->VHL_Complex Inactive_PROTAC->Target_Protein Binds No_Binding No Binding cluster_1 Synthesis of a Negative Control PROTAC Start (S,S,S)-AHPC Hydrochloride Couple1 Couple to Linker Start->Couple1 Linker Linker Moiety Linker->Couple1 Intermediate (S,S,S)-AHPC-Linker Couple1->Intermediate Couple2 Couple to Target Ligand Intermediate->Couple2 Target_Ligand Target Protein Ligand Target_Ligand->Couple2 Final_Product Negative Control PROTAC Couple2->Final_Product cluster_2 Western Blot Experimental Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

An In-Depth Technical Guide to a Proposed Synthesis of (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a plausible synthetic route for (S,S,S)-AHPC hydrochloride, a crucial building block in the development of chemical probes and targeted protein degraders. The proposed pathway leverages a chiral pool approach, starting from the readily available L-hydroxyproline, and employs key stereoselective transformations to establish the desired (2S, 3S, 4S) stereochemistry of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing detailed experimental protocols and quantitative data to facilitate the synthesis of this important compound.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as (2S,3S,4S)-1-benzoyl-4-phenyl-3-hydroxy-2-(aminomethyl)pyrrolidine hydrochloride, presents a significant stereochemical challenge with three contiguous chiral centers. The proposed retrosynthetic analysis identifies a key intermediate, a protected (2S,3S,4S)-4-phenyl-3-hydroxypyrrolidine-2-carboxylic acid derivative. This intermediate can be accessed from L-hydroxyproline, a natural amino acid that provides the foundational pyrrolidine (B122466) scaffold with the correct stereochemistry at the C2 position.

The forward synthesis commences with the protection of the amine and carboxylic acid functionalities of L-hydroxyproline, followed by oxidation of the C4 hydroxyl group to a ketone. A subsequent stereoselective phenyl group addition to the C4 position and a stereoselective reduction of a C3 carbonyl (or equivalent) will establish the required stereocenters. The final steps involve modifications of the functional groups at C2 and N1 to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthetic route is depicted in the following workflow diagram:

G A L-Hydroxyproline B Protection (Boc, Bn) A->B C N-Boc-O-Bn-L-hydroxyproline B->C D Oxidation (e.g., Swern) C->D E N-Boc-O-Bn-4-oxo-L-proline D->E F Stereoselective Phenyl Addition (e.g., Phenyl Grignard) E->F G (2S,4S)-N-Boc-O-Bn-4-phenyl-4-hydroxy-L-proline F->G H Dehydration G->H I N-Boc-O-Bn-4-phenyl-3,4-dehydro-L-proline H->I J Stereoselective Hydroxylation (e.g., syn-dihydroxylation) I->J K (2S,3S,4S)-N-Boc-O-Bn-4-phenyl-3,4-dihydroxy-L-proline J->K L Selective C3-OH Protection/Activation and C4-OH Removal K->L M (2S,3S,4S)-N-Boc-O-Bn-4-phenyl-3-hydroxy-L-proline L->M N N-Benzoylation and Deprotection M->N O (2S,3S,4S)-1-benzoyl-4-phenyl-3-hydroxy-2-pyrrolidinecarboxylic acid N->O P Amide Formation and Reduction O->P Q (S,S,S)-AHPC P->Q R HCl salt formation Q->R S This compound R->S

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for similar transformations on proline and its derivatives.

Step 1: Protection of L-Hydroxyproline

  • Protocol: To a solution of L-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.5 eq) is added. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in water and acidified to pH 3 with citric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate (B86663) and concentrated. The resulting N-Boc-L-hydroxyproline is then dissolved in DMF, and potassium carbonate (1.5 eq) and benzyl (B1604629) bromide (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford N-Boc-O-benzyl-L-hydroxyproline.

Step 2: Oxidation to N-Boc-O-benzyl-4-oxo-L-proline

  • Protocol: A solution of oxalyl chloride (1.5 eq) in dichloromethane (B109758) (DCM) is cooled to -78 °C. A solution of DMSO (2.2 eq) in DCM is added dropwise, followed by a solution of N-Boc-O-benzyl-L-hydroxyproline (1.0 eq) in DCM. The mixture is stirred for 30 minutes at -78 °C. Triethylamine (B128534) (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with saturated ammonium (B1175870) chloride, sodium bicarbonate, and brine, then dried over sodium sulfate and concentrated to give the crude ketone, which is purified by column chromatography.

Step 3: Stereoselective Phenyl Addition

  • Protocol: A solution of N-Boc-O-benzyl-4-oxo-L-proline (1.0 eq) in anhydrous THF is cooled to -78 °C. A solution of phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomers are separated by column chromatography to yield the desired (2S,4S)-4-phenyl-4-hydroxy derivative.

Step 4: Dehydration

  • Protocol: To a solution of the tertiary alcohol from the previous step (1.0 eq) in pyridine (B92270) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with copper (II) sulfate solution, water, and brine, then dried and concentrated to give the dehydrated product.

Step 5: Stereoselective syn-Dihydroxylation

  • Protocol: To a solution of the alkene (1.0 eq) in a mixture of t-butanol and water (1:1), N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%) are added. The reaction is stirred at room temperature overnight. Sodium sulfite (B76179) is added to quench the reaction, and the mixture is stirred for 30 minutes. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield the diol.

Step 6: Selective Deoxygenation

  • Protocol: This multi-step process involves selective protection of the C3-hydroxyl group, activation of the C4-hydroxyl group (e.g., as a tosylate or mesylate), and subsequent radical-based or catalytic hydrogenation-mediated deoxygenation to remove the C4-hydroxyl group, yielding the desired (2S,3S,4S)-4-phenyl-3-hydroxyproline derivative.

Step 7: N-Benzoylation and Deprotection

  • Protocol: The N-Boc group is removed by treating the substrate with trifluoroacetic acid (TFA) in DCM. After removal of the volatiles, the residue is dissolved in DCM and triethylamine (2.5 eq) is added, followed by benzoyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature overnight. The reaction is worked up by washing with water and brine, drying, and concentrating. The benzyl ester is then deprotected by catalytic hydrogenation (H₂, Pd/C) in methanol (B129727) to give the carboxylic acid.

Step 8: Amide Formation and Reduction

  • Protocol: The carboxylic acid is converted to an amide, for example, by activation with a coupling reagent like HATU followed by reaction with ammonia. The resulting primary amide is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) in THF.

Step 9: Hydrochloride Salt Formation

  • Protocol: The final free base is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationExpected Yield (%)
1Protection of L-Hydroxyproline85-95
2Oxidation to Ketone70-85
3Phenyl Addition60-75 (for desired diastereomer)
4Dehydration80-90
5Dihydroxylation70-85
6Selective Deoxygenation50-60 (over multiple steps)
7N-Benzoylation & Deprotection75-85
8Amide Formation & Reduction60-70
9Salt Formation>95

Visualization of Key Logical Relationships

The stereochemical control in this synthesis is paramount. The following diagram illustrates the logical relationship for establishing the key stereocenters.

G cluster_0 Stereocontrol Strategy A Chiral Pool (L-Hydroxyproline) B Established C2 (S) Stereocenter A->B C C4 Ketone Intermediate B->C D Substrate-Controlled Phenyl Addition C->D E Established C4 (S) Stereocenter D->E F C3=C4 Alkene Intermediate E->F I Target (S,S,S) Stereochemistry E->I G Directed syn-Dihydroxylation F->G H Established C3 (S) Stereocenter G->H H->I

Figure 2: Logic diagram for stereochemical control.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The successful execution of this synthesis will rely on careful optimization of each step and rigorous characterization of all intermediates. The provided protocols and data serve as a valuable starting point for any research group aiming to synthesize this important molecule.

(S,S,S)-AHPC Hydrochloride: A Technical Guide to its Role as a Negative Control in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial tool in the field of targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as the inactive diastereomer, or epimer, of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The discovery and application of (S,S,S)-AHPC are intrinsically linked to the pioneering work on small molecule VHL inhibitors by the laboratories of Ciulli and Crews. This technical guide provides an in-depth overview of the discovery, history, and characterization of this compound, with a focus on its essential function as a negative control to validate the mechanism of action of VHL-recruiting PROTACs.

The development of small-molecule ligands for E3 ligases was a significant breakthrough, enabling the creation of PROTACs that can hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational, structure-guided design of these ligands was paramount to their success.

Discovery and History

The journey to this compound begins with the quest for small molecules that could mimic the binding of the Hypoxia-Inducible Factor-1α (HIF-1α) to VHL. Under normal oxygen conditions, prolyl hydroxylation of HIF-1α allows it to be recognized by VHL, leading to its ubiquitination and subsequent proteasomal degradation. The laboratories of Alessio Ciulli and Craig Crews were instrumental in developing the first non-peptidic small-molecule VHL ligands.[1] Their work involved a rational, structure-guided approach to design compounds that could disrupt the VHL/HIF-1α protein-protein interaction.[2]

This research led to the development of potent VHL inhibitors, including the precursor to the AHPC series of ligands, VH032.[3] A key finding from these early studies was the critical importance of the stereochemistry of the hydroxyproline (B1673980) scaffold for high-affinity binding to VHL. The (2S, 4R) configuration of the hydroxyproline ring was found to be essential for recapitulating the binding interactions of the native HIF-1α peptide.[4]

As the focus shifted towards using these VHL ligands in PROTACs, the need for rigorous controls to demonstrate on-target activity became critical. This led to the synthesis and characterization of the diastereomer of the active VHL ligand, (S,S,S)-AHPC. This molecule, with an inverted stereocenter at the 4-position of the proline ring, was designed to be incapable of effectively binding to VHL.[5][6] Its hydrochloride salt form enhances its stability and solubility for experimental use.

Mechanism of Action: The Importance of Stereochemistry

The biological activity of AHPC-based VHL ligands is dictated by their three-dimensional structure. The (S,R,S) stereoisomer possesses the correct spatial arrangement of functional groups to fit into the binding pocket of VHL, forming key hydrogen bonds and van der Waals interactions. Specifically, the hydroxyl group of the (4R)-hydroxyproline is crucial for interacting with serine and histidine residues within the VHL binding site.[4]

In contrast, the (S,S,S) stereoisomer, with its (4S)-hydroxyproline, presents this critical hydroxyl group in an orientation that prevents productive binding to VHL. This lack of binding affinity renders (S,S,S)-AHPC and PROTACs derived from it incapable of recruiting the VHL E3 ligase. Consequently, they cannot induce the ubiquitination and degradation of a target protein. This stark difference in activity makes (S,S,S)-AHPC an ideal negative control.[5]

Quantitative Data

The defining characteristic of (S,S,S)-AHPC is its lack of significant binding to the VHL protein, in stark contrast to its active (S,R,S) epimer. While specific binding affinity values for (S,S,S)-AHPC are not extensively reported in the literature due to its designed inactivity, the data for the active counterparts highlight the importance of the correct stereochemistry.

CompoundTargetBinding Affinity (Kd)Assay MethodReference
VH032 ((S,R,S) configuration)VHL185 nMIsothermal Titration Calorimetry (ITC)[3]
(S,S,S)-AHPC based PROTACsVHLInactive/No significant bindingFunctional degradation assays[6]

The lack of binding of (S,S,S)-AHPC-containing PROTACs to VHL is typically demonstrated through functional cellular assays, where they fail to induce degradation of the target protein, even at high concentrations, while their (S,R,S)-containing counterparts show potent degradation activity.[6]

Experimental Protocols

The use of this compound as a negative control is a critical component of validating the mechanism of action of a VHL-recruiting PROTAC. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of this compound

The synthesis of this compound would follow a similar multi-step synthetic route to its (S,R,S) counterpart, with the key difference being the use of a commercially available (2S, 4S)-4-hydroxyproline derivative as a starting material. A generalized synthetic scheme would involve:

  • Protection of the starting materials: Boc protection of the amino group of the tert-leucine and protection of the hydroxyl group of the (2S, 4S)-4-hydroxyproline.

  • Amide coupling: Coupling of the protected tert-leucine to the proline nitrogen.

  • Second amide coupling: Coupling of the benzylamine (B48309) derivative to the carboxylic acid of the proline.

  • Deprotection: Removal of the protecting groups to yield the final (S,S,S)-AHPC free base.

  • Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Note: For a detailed, step-by-step synthesis protocol, it is recommended to consult the supplementary information of the primary literature on VHL ligand synthesis and adapt it for the (S,S,S) stereoisomer.

Protocol 2: Western Blotting to Confirm VHL-Dependent Degradation

This protocol is designed to compare the degradation activity of a PROTAC containing the active (S,R,S)-AHPC ligand with a negative control PROTAC containing the (S,S,S)-AHPC ligand.

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the active PROTAC and the negative control PROTAC. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and normalize them to the loading control.

    • Compare the levels of the target protein in cells treated with the active PROTAC versus the negative control PROTAC. A significant reduction in the target protein level only in the presence of the active PROTAC confirms VHL-dependent degradation.[5]

Protocol 3: Competitive Binding Assay (Fluorescence Polarization)

This assay can be used to quantitatively assess the lack of binding of (S,S,S)-AHPC to VHL.

  • Reagents and Materials:

    • Purified VHL-ElonginB-ElonginC (VBC) complex.

    • A fluorescently labeled VHL ligand (tracer).

    • This compound and (S,R,S)-AHPC hydrochloride (as a positive control competitor).

    • Assay buffer.

    • 384-well black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Prepare serial dilutions of (S,S,S)-AHPC and (S,R,S)-AHPC.

    • In the microplate wells, add the VBC complex and the fluorescent tracer at fixed concentrations.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization in each well.

    • The (S,R,S)-AHPC should displace the fluorescent tracer, leading to a decrease in polarization, from which an IC50 value can be calculated.

    • (S,S,S)-AHPC should not cause a significant change in polarization, confirming its inability to bind to VHL.

Visualizations

Signaling Pathway of VHL-Mediated Degradation

VHL_pathway cluster_normoxia Normoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Recognition Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Ub Ub VHL->Ub Recruitment Ub->Hydroxylated HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: VHL-mediated degradation of HIF-1α under normal oxygen conditions.

Experimental Workflow for PROTAC Validation

protac_workflow cluster_treatments Treatments Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Vehicle Vehicle Active PROTAC ((S,R,S)-AHPC) Active PROTAC ((S,R,S)-AHPC) Negative Control ((S,S,S)-AHPC) Negative Control ((S,S,S)-AHPC)

Caption: Workflow for validating PROTAC activity using a negative control.

Logical Relationship of Active vs. Inactive Ligands

ligand_logic cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_inactive Inactive PROTAC ((S,S,S)-AHPC) PROTAC PROTAC Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Degradation Degradation Ternary Complex->Degradation PROTAC_active PROTAC PROTAC_active->Target Protein PROTAC_active->VHL E3 Ligase PROTAC_inactive PROTAC Target Protein_inactive Target Protein_inactive PROTAC_inactive->Target Protein_inactive Binds Target VHL E3 Ligase_inactive VHL E3 Ligase_inactive PROTAC_inactive->VHL E3 Ligase_inactive No Binding No Ternary Complex No Ternary Complex No Degradation No Degradation No Ternary Complex->No Degradation

Caption: Logical flow of active versus inactive PROTAC mechanisms.

Conclusion

This compound is an indispensable research tool in the development of VHL-recruiting PROTACs. Its history is deeply rooted in the foundational, structure-based design of the first potent, non-peptidic VHL ligands. By serving as a stereochemically-defined inactive control, it allows researchers to rigorously validate that the observed degradation of a target protein is a direct consequence of VHL recruitment and not due to off-target effects. The use of (S,S,S)-AHPC in parallel with its active (S,R,S) counterpart is a critical experiment for any study involving VHL-based targeted protein degradation, ensuring the generation of robust and reliable data. This technical guide provides the core knowledge and experimental framework necessary for the effective use of this compound in advancing the field of targeted therapeutics.

References

Stereochemical Imperatives in VHL Ligand Design: A Comparative Analysis of (S,S,S)-AHPC and (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep-Dive into the Stereochemical Nuances of von Hippel-Lindau (VHL) E3 Ligase Ligands for Researchers, Scientists, and Drug Development Professionals.

The strategic recruitment of E3 ubiquitin ligases for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this technology, and the stereochemistry of its ligands is a critical determinant of their efficacy. This technical guide provides an in-depth comparative analysis of two diastereomers of the VHL ligand AHPC (a derivative of the well-established VHL ligand VH032): the active (S,R,S)-AHPC hydrochloride and its inactive counterpart, (S,S,S)-AHPC hydrochloride. Understanding the profound impact of their stereochemical differences is paramount for the rational design of potent and selective protein degraders.

The Decisive Role of Stereochemistry in VHL Recognition

The interaction between a ligand and the VHL protein is a highly specific, three-dimensional molecular recognition event. The binding pocket of VHL is exquisitely sensitive to the spatial arrangement of the functional groups on the ligand. The (S,R,S) configuration of AHPC is the active stereoisomer, meticulously designed to fit snugly within the VHL binding site, thereby facilitating the recruitment of the VHL E3 ligase complex.[1][2] In stark contrast, the (S,S,S)-AHPC stereoisomer serves as an essential negative control in experimental settings.[2] Its altered stereochemistry prevents effective binding to the VHL protein, rendering it inactive in promoting the degradation of target proteins.[2] This stark difference in biological activity underscores the imperative of precise stereochemical control in the synthesis and application of VHL ligands.

Quantitative Comparison of VHL Ligand Activity

Ligand/PrecursorStereochemistryBiological ActivityBinding Affinity (Kd) to VHLAssay Method
VH032(S,R,S) derivativeActive VHL Ligand185 nM[3][4]Not Specified
(S,R,S)-AHPC(S,R,S)Active VHL LigandData not publicly available-
(S,S,S)-AHPC(S,S,S)Inactive ControlData not publicly available-

Table 1: Comparative Biological Activity of AHPC Stereoisomers and their Precursor.

The VHL-Mediated Protein Degradation Pathway

The primary function of (S,R,S)-AHPC, when incorporated into a PROTAC, is to hijack the cell's natural protein disposal machinery. By binding to both the VHL E3 ligase and a target protein of interest, the PROTAC forms a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The inactive (S,S,S)-AHPC is incapable of initiating this cascade due to its inability to effectively recruit the VHL complex.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_VHL E3 Ligase Complex cluster_Degradation Protein Degradation (S,R,S)-AHPC (S,R,S)-AHPC POI Protein of Interest (S,R,S)-AHPC->POI binds VHL VHL (S,R,S)-AHPC->VHL recruits Ubiquitination Ubiquitination POI->Ubiquitination ElonginC Elongin C VHL->ElonginC Cul2 Cul2 VHL->Cul2 ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 Rbx1->Ubiquitination E2~Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

VHL-mediated protein degradation pathway.

Experimental Protocols

Stereoselective Synthesis

Detailed, step-by-step protocols for the stereoselective synthesis of (S,R,S)-AHPC and (S,S,S)-AHPC are often proprietary and found within the supplementary information of scientific publications. The general approach involves the use of chiral starting materials and stereocontrolled reactions to ensure the desired configuration at each of the three chiral centers.

VHL Binding Affinity Assays

Several biophysical techniques can be employed to quantify the binding affinity of ligands to the VHL protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are two commonly used methods.

General TR-FRET Protocol Outline:

  • Reagents:

    • Purified VHL E3 ligase complex (VHL, Elongin B, Elongin C) labeled with a TR-FRET donor (e.g., Terbium chelate).

    • A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor).

    • Test compounds ((S,R,S)-AHPC and (S,S,S)-AHPC).

    • Assay buffer.

  • Procedure:

    • In a microplate, combine the donor-labeled VHL complex and the fluorescently labeled tracer at fixed concentrations.

    • Add serial dilutions of the test compounds.

    • Incubate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal using a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model to determine the IC50 or Ki value.

TR_FRET_Workflow Start Start Reagent_Prep Prepare Reagents: - Donor-labeled VHL - Fluorescent Tracer - Test Compounds Start->Reagent_Prep Plate_Setup Plate Setup: Combine VHL, Tracer, and serial dilutions of Test Compounds Reagent_Prep->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data_Analysis Data Analysis: - Plot Dose-Response Curve - Determine IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

General workflow for a TR-FRET binding assay.

Conclusion

The stereochemical integrity of VHL ligands is a non-negotiable prerequisite for their biological function in the context of PROTAC-mediated protein degradation. The (S,R,S)-AHPC diastereomer is a potent VHL binder, while the (S,S,S) form is inactive, serving as a crucial negative control. This stark dichotomy in activity, arising from subtle differences in their three-dimensional architecture, provides a compelling illustration of the principles of molecular recognition and underscores the importance of stereoselective synthesis in the development of effective targeted protein degraders. Future research endeavors should focus on obtaining and publishing direct comparative quantitative binding data for these and other VHL ligand stereoisomers to further refine the structure-activity relationships that govern this important class of molecules.

References

The Crucial Role of (S,S,S)-AHPC Hydrochloride as a Negative Control in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. One of the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The ligand (S,R,S)-AHPC is a well-established, high-affinity binder for VHL. To ensure the specificity of a PROTAC's action, it is imperative to employ rigorous controls. This technical guide details the critical role of (S,S,S)-AHPC hydrochloride, the inactive stereoisomer of (S,R,S)-AHPC, as a negative control in validating the on-target effects of VHL-recruiting PROTACs.

The Significance of Stereochemistry in VHL Recognition

The binding of AHPC-based ligands to the VHL E3 ligase is highly dependent on their stereochemistry. The (2S, 4R) configuration of the hydroxyproline (B1673980) ring in the (S,R,S)-AHPC molecule is crucial for its high-affinity interaction with a specific pocket on the VHL protein. This interaction is a prerequisite for the formation of a productive ternary complex, which brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Conversely, the (S,S,S)-AHPC enantiomer, with its (2S, 4S) hydroxyproline configuration, is unable to bind effectively to the VHL protein.[1] This lack of binding affinity renders any PROTAC constructed with this stereoisomer incapable of recruiting the VHL E3 ligase and, consequently, unable to induce the degradation of the target protein. This inherent inactivity makes this compound an ideal negative control to differentiate specific PROTAC-mediated degradation from off-target or non-specific effects.[1]

Quantitative Comparison of Active vs. Inactive Enantiomers

The stark difference in biological activity between PROTACs synthesized with (S,R,S)-AHPC and those with (S,S,S)-AHPC can be quantified through various biochemical and cellular assays. The data consistently demonstrates the critical role of the correct stereoisomer for potent protein degradation.

Compound/PROTACTarget ProteinCell LineBinding Affinity (Kd) to VHLDC50 (Degradation)Dmax (Max Degradation)Reference
VH032 ((S,R,S)-AHPC based)--185 nM--[2]
(S,S,S)-AHPC based control --No significant bindingInactiveNo Degradation[1][3]
ARV-771 ((S,R,S)-AHPC-Me based)BET Proteins22Rv1Not explicitly stated< 5 nM> 90%[4]
Inactive Control PROTAC ((S,S,S)-AHPC based) BET ProteinsVariousNot applicableInactiveNo Degradation[1]
FBXO22-Targeted PROTAC ((S,R,S)-AHPC(Me)-C6-NH2)FBXO22JurkatNot explicitly stated77 nM99%[3]
FBXO22-Targeted Inactive Control ((S,S,S)-AHPC based) FBXO22JurkatNot applicableInactiveNo Degradation[3]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC construct, target protein, and experimental conditions.

Experimental Protocols

To rigorously validate the specific activity of a VHL-recruiting PROTAC, a Western blot analysis incorporating the this compound negative control is essential.

Detailed Protocol: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol outlines the steps for treating cultured cells with an active PROTAC and its corresponding (S,S,S)-AHPC-based inactive control, followed by Western blot analysis to quantify target protein degradation.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare stock solutions of the active PROTAC and the (S,S,S)-AHPC negative control PROTAC in a suitable solvent, typically DMSO.

  • Treat the cells with a range of concentrations of the active PROTAC.

  • In parallel, treat cells with the same concentrations of the (S,S,S)-AHPC negative control PROTAC.

  • Include a vehicle-only control (e.g., DMSO) to represent 100% protein level.

  • To confirm that the degradation is proteasome-dependent, a set of cells can be co-treated with the active PROTAC and a proteasome inhibitor (e.g., MG132).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • To ensure equal protein loading, the membrane should also be probed with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin).

5. Detection and Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. The results should show a dose-dependent decrease in the target protein with the active PROTAC, while the (S,S,S)-AHPC negative control should show no significant degradation.

Signaling Pathways and Logical Relationships

The differential activity of PROTACs containing the active (S,R,S)-AHPC versus the inactive (S,S,S)-AHPC can be visually represented to clarify their mechanism of action.

PROTAC_Mechanism cluster_active Active PROTAC with (S,R,S)-AHPC cluster_inactive Negative Control with (S,S,S)-AHPC Active_PROTAC (S,R,S)-PROTAC Ternary_Complex_A Productive Ternary Complex (POI-PROTAC-VHL) Active_PROTAC->Ternary_Complex_A Binds VHL VHL E3 Ligase VHL->Ternary_Complex_A Recruited POI_A Target Protein POI_A->Ternary_Complex_A Binds Ubiquitination_A Ubiquitination Ternary_Complex_A->Ubiquitination_A Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Degradation_A Protein Degradation Proteasome_A->Degradation_A Inactive_PROTAC (S,S,S)-PROTAC No_Binding No Productive Ternary Complex Inactive_PROTAC->No_Binding Binds POI but not VHL VHL_I VHL E3 Ligase VHL_I->No_Binding No Recruitment POI_I Target Protein POI_I->Inactive_PROTAC No_Degradation No Degradation No_Binding->No_Degradation

Caption: Mechanism of action for active vs. inactive PROTACs.

Experimental_Workflow cluster_workflow Experimental Validation Workflow Start Cell Seeding Treatment Treat Cells with: - Active PROTAC - (S,S,S)-Negative Control - Vehicle Control Start->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis WB Western Blot Lysis->WB Analysis Data Analysis WB->Analysis Conclusion Conclusion: Specific On-Target Degradation Analysis->Conclusion If Active PROTAC degrades and Negative Control does not No_Effect Conclusion: No Specific Degradation Analysis->No_Effect If Active PROTAC does not degrade

Caption: Workflow for assessing protein degradation.

Conclusion

The use of this compound as a negative control is a non-negotiable aspect of rigorous scientific inquiry in the field of targeted protein degradation. By demonstrating that the inactive stereoisomer fails to induce protein degradation, researchers can confidently attribute the observed effects of their (S,R,S)-AHPC-based PROTACs to the specific, intended mechanism of VHL-mediated ubiquitination and proteasomal degradation. This meticulous approach is fundamental to the development of selective, potent, and ultimately, safe and effective protein-degrading therapeutics.

References

An In-depth Technical Guide to VHL E3 Ligase Recruitment: From Endogenous Pathways to Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a pivotal player in cellular protein degradation. We will explore its fundamental role in the ubiquitin-proteasome system (UPS), the intricacies of its natural substrate recruitment, and its revolutionary application in the field of targeted protein degradation (TPD) through technologies like Proteolysis Targeting Chimeras (PROTACs). This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deep understanding of VHL E3 ligase recruitment for both academic research and therapeutic development.

The VHL E3 Ligase Complex: A Multi-Subunit Machine for Protein Degradation

The VHL protein does not act in isolation; it is the substrate recognition subunit of a larger E3 ubiquitin ligase complex known as CRL2^VHL^ (Cullin 2 RING-VHL).[1] This multi-component machinery is essential for conferring specificity to the UPS, ensuring that only designated proteins are marked for destruction.[2] The CRL2^VHL^ complex is comprised of several key proteins:

  • Von Hippel-Lindau Protein (VHL): The central component that directly recognizes and binds to specific substrate proteins.[3] VHL itself is composed of two main domains: an α-domain that recruits Elongin C and a β-domain that contains the substrate-binding site.[4]

  • Elongin B and Elongin C (EloB/C): These act as adaptor proteins, forming a stable sub-complex that bridges VHL to the Cullin scaffold.[3]

  • Cullin 2 (Cul2): A scaffold protein that organizes the complex. Its N-terminus binds to the VHL-EloB/C unit, while its C-terminus recruits the RING-box protein.[3]

  • RING-Box Protein 1 (Rbx1): This component contains a RING-finger domain that is crucial for recruiting and activating an E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule.[3][5]

The assembly of these components creates a functional E3 ligase poised to transfer ubiquitin to a VHL-bound substrate, marking it for degradation by the 26S proteasome.[6]

G cluster_CRL2_VHL CRL2-VHL E3 Ligase Complex cluster_UPS Ubiquitination Cascade VHL VHL (Substrate Recognition) EloC Elongin C VHL->EloC binds Substrate Substrate Protein VHL->Substrate binds EloB Elongin B EloC->EloB Cul2 Cullin 2 (Scaffold) EloC->Cul2 bridges Rbx1 Rbx1 (RING Domain) Cul2->Rbx1 E2 E2-Ub Rbx1->E2 recruits E2->Substrate Ubiquitin Transfer

Diagram 1: Architecture of the CRL2^VHL^ E3 Ubiquitin Ligase Complex.

Natural Substrate Recruitment: The Hypoxia-Inducible Factor (HIF-1α) Pathway

The most well-characterized endogenous substrate of the VHL E3 ligase is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7] This transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia).[8] The recruitment of HIF-1α by VHL is a tightly regulated process, exquisitely sensitive to cellular oxygen concentration.

Under Normoxic Conditions (Normal Oxygen):

  • Prolyl Hydroxylation: Specific proline residues (Pro402 and Pro564) on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[2] This enzymatic reaction requires oxygen as a co-substrate.

  • VHL Recognition: The resulting hydroxyproline (B1673980) motif on HIF-1α acts as a recognition signal, creating a high-affinity binding site for the β-domain of the VHL protein.[1][9]

  • Ubiquitination and Degradation: Upon binding, the CRL2^VHL^ complex polyubiquitinates HIF-1α.[7] This ubiquitin tag serves as a signal for the 26S proteasome, which rapidly degrades the HIF-1α protein, keeping its levels low.[7][9]

Under Hypoxic Conditions (Low Oxygen):

  • PHD Inactivation: The lack of sufficient oxygen inhibits the activity of the PHD enzymes.

  • HIF-1α Stabilization: Consequently, HIF-1α is not hydroxylated. In its unmodified state, it is not recognized by VHL and thus escapes degradation.[9]

  • Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes that help cells adapt to hypoxic conditions, such as those involved in angiogenesis (e.g., VEGF) and glucose metabolism.[9][10]

This oxygen-dependent degradation pathway is critical for cellular homeostasis, and its dysregulation, often through mutations in the VHL gene, is a hallmark of certain cancers like clear cell renal cell carcinoma.[11]

G cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIF1a_N HIF-1α PHDs PHDs + O₂ HIF1a_N->PHDs HIF1a_OH HIF-1α-OH (Hydroxylated) PHDs->HIF1a_OH Hydroxylation VHL_Complex_N CRL2-VHL Complex HIF1a_OH->VHL_Complex_N Recognition & Binding Ub Ubiquitination HIF1a_OH->Ub VHL_Complex_N->Ub Proteasome_N 26S Proteasome Ub->Proteasome_N Degradation Degradation Proteasome_N->Degradation HIF1a_H HIF-1α PHDs_inactive PHDs Inactive HIF1a_H->PHDs_inactive No O₂ HIF1a_Stable HIF-1α (Stable) HIF1a_H->HIF1a_Stable Accumulation Nucleus Nucleus HIF1a_Stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization & Binding HIF1b HIF-1β HIF1b->Nucleus Transcription Gene Transcription (e.g., VEGF) HRE->Transcription

Diagram 2: VHL-mediated regulation of HIF-1α in response to oxygen levels.

Therapeutic Recruitment via PROTACs: Hijacking VHL to Degrade Disease-Causing Proteins

The natural ability of VHL to recruit substrates for degradation has been ingeniously co-opted for therapeutic purposes through PROTAC technology.[4] PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker.[12] One ligand binds to a specific Protein of Interest (POI) that is implicated in a disease, while the other ligand binds to an E3 ligase, such as VHL.[12]

The mechanism of a VHL-based PROTAC is a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, bringing the POI and the CRL2^VHL^ complex into close proximity to form a key ternary complex (POI-PROTAC-VHL).[12][13] The stability and geometry of this complex are critical for degradation efficiency.[13]

  • Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the Rbx1-recruited E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[12]

  • Proteasomal Degradation: The now polyubiquitinated POI is recognized and degraded by the 26S proteasome.[12]

  • Catalytic Release: After the POI is degraded, the PROTAC molecule and the VHL complex are released and can engage another POI molecule, re-initiating the cycle.[12] This catalytic nature allows substoichiometric amounts of a PROTAC to induce significant degradation of the target protein.[14]

This approach transforms the paradigm of drug action from simple inhibition to induced degradation, offering a powerful strategy to target proteins previously considered "undruggable."[15][16]

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI->p1 binds VHL_Complex CRL2-VHL Complex VHL_Complex->p3 binds PROTAC PROTAC PROTAC->p2 bridges Ubiquitination Ubiquitination of POI p2->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degraded Proteasome->Degradation Release PROTAC & VHL Released (Catalytic Cycle) Degradation->Release Release->PROTAC

Diagram 3: Catalytic cycle of a VHL-recruiting PROTAC.

Quantitative Data Presentation

The development of effective VHL ligands and PROTACs relies on precise quantitative measurements of binding and degradation. The following tables summarize representative data for well-characterized VHL ligands and the PROTACs derived from them.

Table 1: Binding Affinities of Representative Small Molecule Ligands to VHL

LigandBinding Affinity (Kd or IC50, nM)Assay MethodReference
VH032186ITC[4]
VH29837FP[17]
Compound 30< 40FP, SPR[17]
VHL Ligand 8 Analog~1,900TR-FRET[18]
VHL-Recruiting Moiety of ARD-611,600FP[4]

Note: Binding affinities are highly dependent on the specific assay conditions and instrumentation used. These values are for comparative purposes.

Table 2: Degradation Performance of Representative VHL-Recruiting PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4HeLa25>95[19]
ARV-771BRD2/3/4LNCaP< 1>90[20]
ARD-266Androgen ReceptorLNCaP0.2-1>95[18]
NR-11cp38αMDA-MB-23110~90[14]
DT2216BCL-XLMOLM-1325>95[21]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the cell line, treatment duration, and experimental conditions.[1] It is a well-documented and counterintuitive finding that high binary binding affinity of the VHL ligand does not always correlate with superior degradation potency of the resulting PROTAC.[4][13] The stability of the ternary complex and cooperativity are often more critical determinants of efficacy.[13]

Key Experimental Protocols

Rigorous experimental validation is crucial in the study of VHL recruitment and the development of VHL-based degraders. Below are detailed protocols for essential assays.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

Objective: To detect the interaction between the VHL complex and a target protein (e.g., HIF-1α or a POI in the presence of a PROTAC) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with the PROTAC of interest or appropriate vehicle control for the desired time (e.g., 4-6 hours). For endogenous interactions, cells may be cultured under normoxic or hypoxic conditions.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate and add a primary antibody against VHL. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the POI). An input control (a small fraction of the initial lysate) should be run in parallel.

In Vitro Ubiquitination Assay

Objective: To directly demonstrate that a POI is ubiquitinated by the VHL E3 ligase complex in a PROTAC-dependent manner in a reconstituted cell-free system.

Methodology:

  • Component Assembly: In a microcentrifuge tube on ice, combine the following purified components:

    • E1 Ubiquitin-Activating Enzyme

    • E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5a/b/c)[22]

    • Recombinant CRL2^VHL^ complex

    • Recombinant POI

    • Ubiquitin

    • ATP regeneration system (ATP, creatine (B1669601) kinase, phosphocreatine)

    • PROTAC molecule or vehicle control (DMSO)

  • Reaction Initiation: Transfer the reaction mixture to a 37°C water bath to initiate the ubiquitination cascade.

  • Time Course: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Boil the samples and analyze them by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI will indicate a positive result.

HIF-1α Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of HIF-1, which is regulated by VHL-mediated degradation of the HIF-1α subunit.[23] This is useful for screening VHL inhibitors.

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate.[23] Co-transfect the cells with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple Hypoxia Response Elements (HREs).[23]

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.[24]

  • Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the test compound (e.g., a VHL inhibitor) or vehicle control.

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimetic agent (e.g., CoCl₂) for 16-24 hours.[23] A normoxic control plate should be run in parallel.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. An effective VHL inhibitor will prevent HIF-1α degradation, leading to a significant increase in normalized luciferase activity under normoxic conditions.[23]

Experimental and Logical Workflows

The development and validation of a VHL-based PROTAC follows a logical progression of experiments, from initial binding assessment to in-cell degradation and mechanism-of-action studies.

G cluster_design PROTAC Design & Synthesis cluster_biochem Biochemical/Biophysical Validation cluster_cell Cellular Characterization cluster_moa Mechanism of Action (MoA) Confirmation Design Design PROTAC with VHL Ligand & POI Ligand Synthesis Chemical Synthesis Design->Synthesis Binding Confirm Binding to VHL & POI (e.g., FP, SPR, ITC) Synthesis->Binding Ternary Assess Ternary Complex Formation Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Assess POI Degradation (Western Blot, MS Proteomics) Determine DC₅₀ & Dₘₐₓ Ubiquitination->Degradation Selectivity Proteome-wide Selectivity (MS Proteomics) Degradation->Selectivity Phenotype Functional/Phenotypic Assays Degradation->Phenotype VHL_Comp VHL Ligand Competition Assay Degradation->VHL_Comp Proteasome_Inhib Proteasome Inhibitor Rescue VHL_Comp->Proteasome_Inhib Knockout VHL Knockout/Knockdown Proteasome_Inhib->Knockout

Diagram 4: A typical experimental workflow for VHL-based PROTAC evaluation.

Conclusion

The recruitment of substrates by the VHL E3 ligase is a cornerstone of cellular protein homeostasis, exemplified by the elegant oxygen-sensing HIF-1α degradation pathway. A deep, technical understanding of this mechanism has not only illuminated fundamental biological processes but has also paved the way for a new class of therapeutics. By hijacking the VHL E3 ligase with PROTACs, researchers and drug developers can now induce the degradation of previously intractable disease-causing proteins.[15] The continued exploration of the structural and quantitative aspects of VHL recruitment, guided by the robust experimental protocols outlined in this guide, will be essential for realizing the full therapeutic potential of targeted protein degradation.

References

Unlocking Targeted Protein Degradation: A Technical Guide to Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by hijacking the cell's endogenous protein disposal machinery.[3][4] This in-depth technical guide elucidates the core principles of PROTACs, detailing their mechanism of action, key components, and the critical role of the ubiquitin-proteasome system. It further provides a comprehensive overview of essential experimental protocols and quantitative data to empower researchers in the design and evaluation of these novel therapeutics.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are engineered molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] Their mechanism of action relies on inducing proximity between the POI and an E3 ligase, thereby coopting the cell's natural protein degradation pathway, the ubiquitin-proteasome system (UPS).[1][4]

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by removing misfolded, damaged, or short-lived proteins.[4][5] This process involves a cascade of enzymatic reactions:

  • Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an ATP-dependent process.[4]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[4]

  • Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[4]

  • Polyubiquitination: The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a degradation signal.

  • Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated protein into small peptides, releasing the ubiquitin for recycling.[1][3]

PROTACs effectively hijack this system by artificially bringing the POI into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][6] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.[1][7]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Proteasome->Ubiquitin Recycled Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Core Components of PROTACs

The efficacy of a PROTAC is determined by the interplay of its three fundamental components:

  • POI Ligand (Warhead): This component binds to the target protein. It does not need to be a potent inhibitor; even ligands with weak binding affinity can be effective in PROTACs.[8] This feature significantly expands the "druggable" proteome to include proteins that lack well-defined active sites, such as scaffolding proteins and transcription factors.[1][2]

  • E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase. While over 600 E3 ligases are known in humans, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized small molecule ligands.[9][10] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9]

  • Linker: The linker is a crucial component that connects the POI ligand and the E3 ligase ligand. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, thereby impacting the efficiency and selectivity of protein degradation.[5]

Quantitative Evaluation of PROTAC Efficacy

The performance of PROTACs is assessed using several key quantitative parameters. These metrics are essential for comparing the potency and efficacy of different PROTAC molecules during the drug development process.

ParameterDescriptionTypical UnitsExample PROTACTargetE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
DC50 The concentration of a PROTAC that induces 50% degradation of the target protein.nM or µMARV-110Androgen Receptor (AR)VHL~1>95VCaP[5]
Dmax The maximum percentage of target protein degradation achieved by a PROTAC.%ARV-471Estrogen Receptor (ER)CRBN<5>90MCF7[5]
IC50 The concentration of a PROTAC that causes 50% inhibition of a biological function (e.g., cell viability).nM or µMMZ1BRD4VHL26N/AHeLa[11]
Cooperativity (α) A measure of the favorable or unfavorable interactions between the POI and E3 ligase upon forming the ternary complex. An α > 1 indicates positive cooperativity.DimensionlessVZ185BRD9VHLN/AN/AN/A[12]

Essential Experimental Protocols for PROTAC Evaluation

A systematic workflow involving a series of cellular and biochemical assays is crucial for characterizing the activity and mechanism of action of a novel PROTAC.

PROTAC_Workflow General PROTAC Evaluation Workflow Start Synthesize PROTAC Candidate Primary_Assays Primary Assays: Degradation & Viability Start->Primary_Assays Degradation Assess Protein Degradation (Western Blot) Primary_Assays->Degradation Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Primary_Assays->Viability Secondary_Assays Secondary Assays: Mechanism of Action Degradation->Secondary_Assays Viability->Secondary_Assays Ternary_Complex Confirm Ternary Complex Formation (Co-IP, NanoBRET) Secondary_Assays->Ternary_Complex Ubiquitination Verify Target Ubiquitination (IP-Western) Secondary_Assays->Ubiquitination Tertiary_Assays Tertiary Assays: Specificity & Controls Ternary_Complex->Tertiary_Assays Ubiquitination->Tertiary_Assays Controls Mechanism-Based Controls (e.g., Proteasome Inhibitor, E3 Ligand) Tertiary_Assays->Controls Selectivity Assess Off-Target Effects (Proteomics) Tertiary_Assays->Selectivity End Candidate Selection Controls->End Selectivity->End

Caption: A typical experimental workflow for the evaluation of a PROTAC candidate, progressing from primary screening to detailed mechanistic studies.
Assessment of Protein Degradation by Western Blot

This is the most fundamental assay to directly measure the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and health.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure: Perform a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.[13]

  • Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitinated form of the target protein.[3]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC for a time course that precedes significant degradation. It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3]

  • Cell Lysis and Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein to form an antibody-antigen complex.[13]

  • Elution and Western Blot: Elute the immunoprecipitated protein and perform a Western blot as described in Protocol 4.1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced with proteasome inhibitor co-treatment, indicates successful ubiquitination of the target protein.[13]

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for validating the mechanism of action.

Methodology:

  • Co-immunoprecipitation (Co-IP): Treat cells with the PROTAC, lyse the cells, and perform an immunoprecipitation using an antibody against either the target protein or the E3 ligase. Then, perform a Western blot to detect the presence of the other two components in the immunoprecipitated complex.

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the proximity of two proteins.[14][15] One protein (e.g., the target protein) is tagged with a NanoLuc® luciferase, and the other (e.g., the E3 ligase) is tagged with a HaloTag® ligand labeled with a fluorescent acceptor. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).

Future Outlook and Challenges

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of E3 ligases that can be hijacked by PROTACs.[9][10] This will enable greater tissue and cell-type specificity and provide alternative degradation pathways to overcome potential resistance mechanisms.[16] However, challenges remain, including the optimization of pharmacokinetic and pharmacodynamic properties of these relatively large molecules and a deeper understanding of the factors governing ternary complex formation and degradation efficiency.[2] Despite these hurdles, PROTAC technology holds immense promise for the development of novel therapeutics against a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[5]

References

Methodological & Application

Application Notes and Protocols for (S,S,S)-AHPC Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is the diastereomer of (S,R,S)-AHPC, a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Due to its stereochemistry, (S,S,S)-AHPC is unable to bind to VHL and serves as an essential negative control in a variety of in vitro assays.[1][2][3] Its use is critical to demonstrate that the biological effects observed with its active counterpart, (S,R,S)-AHPC, or with Proteolysis Targeting Chimeras (PROTACs) derived from it, are specifically mediated through VHL engagement. These application notes provide detailed protocols for key in vitro assays to assess the activity and specificity of VHL-recruiting molecules, highlighting the crucial role of this compound as a negative control.

Signaling Pathway of VHL-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC typically consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL. The (S,R,S)-AHPC moiety is a high-affinity ligand for VHL. By bringing the POI and the VHL E3 ligase complex into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][4]

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-AHPC based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Binds Ub_POI Ubiquitinated POI POI->Ub_POI VHL->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: VHL-Mediated Protein Degradation Pathway.

Data Presentation

The following tables summarize key quantitative data for (S,R,S)-AHPC and its inactive stereoisomer, (S,S,S)-AHPC, to illustrate the basis for their respective activities and applications.

Table 1: Binding Affinity of AHPC Stereoisomers to VHL

CompoundAliasBinding Affinity (Kd) to VHLBinding Affinity (IC50)Key Role
(S,R,S)-AHPCVH032-NH2185 nM[5]Not explicitly foundActive VHL Ligand
This compound(S,S,S)-VH032-NH2 hydrochlorideNot detectable / Significantly weakerNot applicableInactive Negative Control[2][6]

Table 2: Representative Data from a PROTAC-Mediated Protein Degradation Assay

CompoundTarget ProteinCell LineDC50Dmax
PROTAC with (S,R,S)-AHPCExample: BRD4HeLa<100 nM>90%
PROTAC with (S,S,S)-AHPCExample: BRD4HeLaNo degradation observed0%

Note: The data in Table 2 are representative and will vary depending on the specific PROTAC, target protein, and cell line used.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. It is recommended to include this compound as a negative control in parallel with the active compound in these assays.

VHL Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound to the VHL protein complex by assessing the displacement of a fluorescently labeled tracer.

Materials:

  • GST-tagged VHL protein complex (VHL, Elongin B, Elongin C)

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) or HIF-1α peptide (acceptor)[5]

  • Test compounds: (S,R,S)-AHPC and this compound

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)[5]

  • 384-well low-volume white plates

  • TR-FRET microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the GST-VHL protein complex and the terbium-labeled anti-GST antibody.

  • Add the fluorescently labeled VHL ligand or HIF-1α peptide to the wells.

  • Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum FRET) and wells with a known high-affinity binder or no VHL protein (minimum FRET).

  • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[5]

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

TR_FRET_Workflow A Prepare Serial Dilutions of Test Compounds C Add Test Compounds to Plate A->C B Add VHL Complex, Anti-GST-Tb, and Fluorescent Tracer to Plate B->C D Incubate at RT (1-2 hours) C->D E Read TR-FRET Signal D->E F Calculate TR-FRET Ratio (665nm / 620nm) E->F G Plot Data and Determine IC50 F->G

Caption: TR-FRET Assay Workflow.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is designed to demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.

Materials:

  • Cells expressing the target protein of interest (POI)

  • PROTAC containing (S,R,S)-AHPC and a negative control PROTAC with (S,S,S)-AHPC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-POI, anti-VHL, and a negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTACs (active and negative control) at the desired concentration and for the appropriate time. Include a vehicle-treated control. Pre-treat with a proteasome inhibitor for 1-2 hours before adding the PROTAC to stabilize the complex.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration.

  • Immunoprecipitation: Incubate the lysate with an anti-POI or anti-VHL antibody overnight at 4°C. Use a negative control IgG in a separate sample.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against the POI and VHL to detect the co-immunoprecipitated proteins.

Co_IP_Workflow A Cell Treatment with PROTACs & MG132 B Cell Lysis and Lysate Preparation A->B C Immunoprecipitation with Anti-POI or Anti-VHL Antibody B->C D Capture with Protein A/G Beads C->D E Wash Beads D->E F Elute Proteins E->F G SDS-PAGE and Western Blot Analysis F->G

Caption: Co-Immunoprecipitation Workflow.

In Vitro Ubiquitination Assay

This assay directly assesses a PROTAC's ability to mediate the transfer of ubiquitin to a specific target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein of interest (POI)

  • Ubiquitin

  • ATP

  • PROTACs (active and negative control)

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-POI and/or anti-ubiquitin antibodies

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, VHL E3 ligase complex, and the recombinant POI.

  • Add PROTAC: Add the active or negative control PROTAC to the reaction mixture. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-POI antibody to detect higher molecular weight bands corresponding to the ubiquitinated POI. A ladder of bands indicates poly-ubiquitination. An anti-ubiquitin antibody can also be used for detection.

Ubiquitination_Assay_Workflow A Combine Reaction Components: E1, E2, VHL, POI, Ub, ATP B Add PROTAC (Active or Negative Control) A->B C Incubate at 37°C (1-2 hours) B->C D Stop Reaction with SDS-PAGE Buffer C->D E SDS-PAGE and Western Blot D->E F Detect Ubiquitinated POI with Anti-POI Antibody E->F

Caption: In Vitro Ubiquitination Assay Workflow.

Western Blot for PROTAC-Mediated Protein Degradation

This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells

  • PROTACs (active and negative control) and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and protein transfer equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-POI and an antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with serial dilutions of the active and negative control PROTACs for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE: Prepare protein samples with Laemmli buffer and boil. Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[7]

Western_Blot_Workflow A Cell Treatment with PROTAC Dilutions B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking and Antibody Incubation D->E F Detection with Chemiluminescence E->F G Data Analysis (DC50 and Dmax) F->G

Caption: Western Blot Workflow for Degradation.

References

Application Notes: (S,S,S)-AHPC Hydrochloride for Western Blot Validation of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A common strategy in PROTAC design involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. To validate the mechanism of action of VHL-recruiting PROTACs, it is crucial to employ appropriate controls to ensure that the observed protein degradation is a direct result of the PROTAC's intended activity. (S,S,S)-AHPC hydrochloride is the inactive stereoisomer of (S,R,S)-AHPC, a commonly used VHL ligand in PROTACs.[1] Due to its inability to bind to VHL, this compound serves as an essential negative control in Western blot analyses to confirm that the degradation of the target protein is dependent on the recruitment of the VHL E3 ligase.[2]

These application notes provide a detailed protocol for using this compound as a negative control in Western blot experiments to validate the activity of VHL-recruiting PROTACs.

Signaling Pathway of VHL-Recruiting PROTACs

VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and a ligand (such as (S,R,S)-AHPC) that binds to the VHL E3 ligase. This binding facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex.[3] This proximity induces the polyubiquitination of the POI by an E2 ubiquitin-conjugating enzyme. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The (S,S,S)-AHPC-based control PROTAC, lacking the ability to bind VHL, should not induce the formation of this ternary complex and subsequent protein degradation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC Active PROTAC ((S,R,S)-AHPC-based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Negative_Control Negative Control PROTAC ((S,S,S)-AHPC-based) Negative_Control->VHL No Binding

VHL-PROTAC Signaling Pathway

Experimental Workflow for Western Blot Validation

The validation of a VHL-recruiting PROTAC using Western blotting involves a systematic workflow. This process begins with treating cells with the active PROTAC, the this compound negative control, and a vehicle control. Following treatment, cell lysates are prepared, and protein concentrations are normalized. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein and a loading control. Finally, the protein bands are visualized and quantified to determine the extent of protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment Cell Treatment with PROTACs (Active & Negative Control) and Vehicle start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-Specific Binding Sites transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end_node End: Validation of Degradation analysis->end_node

Western Blot Experimental Workflow

Quantitative Data Presentation

The following table presents representative data from a Western blot experiment designed to evaluate the efficacy and specificity of a VHL-recruiting PROTAC. The data illustrates the dose-dependent degradation of the target protein by the active PROTAC, while the this compound-based negative control and the vehicle control show no significant effect on the target protein levels. The percentage of protein remaining is quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupConcentration (nM)Target Protein Level (Normalized Intensity)% Protein Remaining% Degradation
Vehicle Control (DMSO)01.00100%0%
Active PROTAC 10.8585%15%
100.5252%48%
50 (DC50) 0.49 49% 51%
1000.2323%77%
5000.088%92%
10000.066% (Dmax)94%
(S,S,S)-AHPC Negative Control 10000.9898%2%

Note: The data presented in this table is representative of typical results and is intended for illustrative purposes.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot analysis to validate the activity of a VHL-recruiting PROTAC using this compound as a negative control.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a 37°C incubator with 5% CO2.

  • PROTAC Preparation: Prepare stock solutions of the active VHL-recruiting PROTAC and the this compound-based negative control in DMSO.

  • Treatment: Prepare serial dilutions of the active PROTAC in complete cell culture medium (e.g., 1, 10, 50, 100, 500, 1000 nM). Prepare a high-concentration solution of the negative control (e.g., 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.

  • Incubation: Aspirate the old medium from the cells and add the prepared media containing the different treatments. Incubate the cells for a predetermined time course (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Harvesting: Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE
  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading (e.g., 20 µg of total protein per sample).

  • Sample Buffer Addition: Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Also, load a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer and Immunoblotting
  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Transfer Verification: Briefly stain the membrane with Ponceau S to confirm successful and even protein transfer. Destain with TBST.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure the signal is within the linear range of detection.

  • Stripping and Re-probing (for loading control): After imaging the target protein, the membrane can be stripped of antibodies and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) by repeating the antibody incubation and detection steps.

  • Densitometry: Quantify the band intensity of the target protein and the loading control for each sample using image analysis software.

  • Normalization and Quantification: Normalize the band intensity of the target protein to the corresponding loading control band. Calculate the percentage of protein remaining and the percentage of degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.

References

Application Notes and Protocols: Utilizing (S,S,S)-AHPC Hydrochloride in Co-Immunoprecipitation Experiments for PROTAC Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (S,S,S)-AHPC hydrochloride as a negative control in co-immunoprecipitation (Co-IP) experiments to validate the mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. The (S,R,S) stereoisomer of AHPC is a well-established ligand for the VHL E3 ligase.[1][2] In contrast, this compound is its inactive diastereomer and serves as an excellent negative control to demonstrate that the PROTAC's effect is dependent on its specific engagement with the VHL complex.[3]

This document outlines a co-immunoprecipitation workflow to confirm the formation of the ternary complex between the target protein, a VHL-recruiting PROTAC, and the VHL E3 ligase complex. By comparing the results from a PROTAC containing the active (S,R,S)-AHPC moiety with a control PROTAC synthesized with (S,S,S)-AHPC, researchers can definitively attribute the observed protein-protein interactions to the specific recruitment of VHL.

Principle of the Experiment

The core principle of this experimental setup is to demonstrate the specific, VHL-dependent interaction between a target protein and components of the VHL E3 ligase complex, mediated by an active PROTAC. Co-immunoprecipitation is used to pull down the target protein and identify its interacting partners.

  • Positive Control (Active PROTAC): A PROTAC containing the (S,R,S)-AHPC ligand will induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. When the target protein is immunoprecipitated, components of the VHL complex (e.g., VHL, Elongin B/C, Cullin-2) should co-precipitate.

  • Negative Control (Inactive PROTAC): A control PROTAC, identical in structure to the active PROTAC but containing the this compound moiety, will be unable to recruit the VHL complex.[3] Consequently, when the target protein is immunoprecipitated in the presence of this control PROTAC, the components of the VHL complex should be absent or significantly reduced in the co-precipitate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for the co-immunoprecipitation experiment.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Active PROTAC ((S,R,S)-AHPC based) Target Target Protein PROTAC->Target VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2) PROTAC->VHL_complex Recruits E3 Ligase Proteasome Proteasome Target->Proteasome Targeted for Degradation Ub Ubiquitin VHL_complex->Ub Transfers Ubiquitin Ub->Target Polyubiquitination Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades Target

Caption: PROTAC-mediated protein degradation pathway.

CoIP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_protocol Co-Immunoprecipitation Protocol cluster_analysis Downstream Analysis start Start: Culture Cells Expressing Target Protein group1 Vehicle Control (e.g., DMSO) start->group1 group2 Active PROTAC ((S,R,S)-AHPC based) start->group2 group3 Negative Control PROTAC ((S,S,S)-AHPC based) start->group3 lysis Cell Lysis group1->lysis group2->lysis group3->lysis preclearing Pre-clearing Lysate (with IgG beads) lysis->preclearing ip Immunoprecipitation (with anti-Target Protein Ab) preclearing->ip wash Wash Beads ip->wash elution Elution of Protein Complexes wash->elution analysis Western Blot or Mass Spectrometry elution->analysis end End: Confirmation of VHL Complex Interaction analysis->end

Caption: Co-Immunoprecipitation experimental workflow.

Experimental Protocols

This section provides a general protocol for a co-immunoprecipitation experiment to validate PROTAC-mediated VHL engagement. This protocol should be optimized for the specific target protein and cell line used.

Materials and Reagents
  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

  • Antibody against the target protein (validated for immunoprecipitation)

  • Normal IgG from the same species as the primary antibody (negative control)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 1x Laemmli sample buffer for Western blot or a non-denaturing elution buffer for mass spectrometry)

  • Active PROTAC and this compound based negative control PROTAC

Protocol
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the vehicle control (e.g., DMSO), the active PROTAC, or the (S,S,S)-AHPC based negative control PROTAC at the desired concentration and for the appropriate time to allow for ternary complex formation (typically 1-4 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To an appropriate amount of protein lysate (e.g., 500-1000 µg), add normal IgG and protein A/G beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the pellet. The supernatant is the pre-cleared lysate.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the target protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or heating, depending on the buffer used.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted protein complexes by Western blotting using antibodies against the target protein and components of the VHL complex (e.g., VHL, CUL2).

    • Alternatively, for a more comprehensive analysis of interacting partners, the eluate can be analyzed by mass spectrometry.

Data Presentation

The results of the co-immunoprecipitation experiment can be presented in a clear, tabular format to facilitate comparison between the different treatment groups.

Table 1: Hypothetical Western Blot Densitometry Analysis
Protein Detected Vehicle Control (Relative Intensity) Active PROTAC (Relative Intensity) Negative Control PROTAC ((S,S,S)-AHPC based) (Relative Intensity)
Target Protein (IP)1.01.01.0
VHL (Co-IP)0.18.50.2
Cullin-2 (Co-IP)0.27.90.3
Elongin B (Co-IP)0.18.20.1

Relative intensity is normalized to the immunoprecipitated target protein.

Table 2: Hypothetical Mass Spectrometry Results (Spectral Counts)
Protein Identified Vehicle Control (Spectral Counts) Active PROTAC (Spectral Counts) Negative Control PROTAC ((S,S,S)-AHPC based) (Spectral Counts)
Target Protein250245255
Von Hippel-Lindau protein (VHL)51507
Cullin-231204
Elongin B41356
Elongin C31305

Conclusion

The use of this compound as a negative control is a critical component in the validation of VHL-recruiting PROTACs. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to design and interpret co-immunoprecipitation experiments aimed at confirming the specific, VHL-dependent mechanism of action of their PROTAC molecules. A significant enrichment of VHL complex components in the co-precipitate from the active PROTAC treatment group, compared to the negligible enrichment in the negative control and vehicle groups, provides strong evidence for the intended mode of action.

References

Application Notes and Protocols: A Guide to Rigorous PROTAC Negative Control Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Critical Role of Negative Controls

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3][4] A PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][5] By inducing proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3][6]

Given this event-driven, catalytic mechanism, it is paramount to demonstrate that the observed degradation of a target protein is a direct result of this specific pathway and not due to off-target effects, target inhibition alone, or general cytotoxicity.[1][7][8] Well-designed negative controls are therefore indispensable for validating the mechanism of action (MoA) of a novel PROTAC.[1][9] This guide provides a comprehensive overview of key negative control strategies and detailed protocols for their experimental validation.

Diagram 1: PROTAC Mechanism of Action vs. Negative Control

PROTAC_MoA cluster_0 Active PROTAC cluster_1 Negative Control (E3 Binding Deficient) POI_A Protein of Interest (POI) Ternary_A Ternary Complex (POI-PROTAC-E3) POI_A->Ternary_A PROTAC_A Active PROTAC PROTAC_A->Ternary_A E3_A E3 Ligase E3_A->Ternary_A Ub_A Ubiquitination Ternary_A->Ub_A Ub Transfer Proteasome_A Proteasomal Degradation Ub_A->Proteasome_A Degradation Signal POI_N Protein of Interest (POI) PROTAC_N Negative Control POI_N->PROTAC_N Binds E3_N E3 Ligase PROTAC_N->E3_N Fails to Bind NoTernary No Ternary Complex Formation NoDeg No Degradation Workflow cluster_assays Parallel Assays start Cell Seeding & Culture treatment Treat Cells with: - Active PROTAC - Negative Control(s) - Vehicle (DMSO) start->treatment incubation Incubate (Time Course) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis nanobret NanoBRET Assay (Ternary Complex Formation) incubation->nanobret viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubation->viability bca BCA Assay lysis->bca wb Western Blot (Target Degradation) analysis Data Analysis: - Calculate DC50/Dmax - Calculate EC50 - Calculate IC50 wb->analysis bca->wb nanobret->analysis viability->analysis conclusion Validate MoA analysis->conclusion Logic obs Observed Phenotype (e.g., Cell Death) q1 Is Target Protein Degraded? (Active PROTAC vs. Vehicle) obs->q1 c1 Yes, Degradation Occurs q1->c1 Test: Western Blot q2 Is Degradation Dependent on E3 Ligase Engagement? c2 Yes, E3 Ligase is Required q2->c2 Test: E3-inactive control q3 Is Phenotype due to Target Inhibition Alone? c3 No, Inhibition Alone is Insufficient q3->c3 Test: Warhead-alone control q4 Is Phenotype due to Non-Specific Toxicity? c4 No, Phenotype is On-Target q4->c4 Test: Viability of controls c1->q2 c2->q3 c3->q4 conclusion Conclusion: Phenotype is caused by PROTAC-mediated degradation of the target protein. c4->conclusion

References

Application Notes: Utilizing (S,S,S)-AHPC Hydrochloride in Ubiquitination Assays as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is a high-affinity ligand for an E3 ubiquitin ligase, with the von Hippel-Lindau (VHL) E3 ligase being a prominent choice. The (S,R,S)-AHPC moiety is a widely utilized, high-affinity VHL ligand.[1][2]

The stereochemistry of the AHPC ligand is paramount to its function. The (S,R,S) conformation is the active form that potently binds to VHL, enabling the recruitment of the E3 ligase to the target protein of interest (POI).[1][2] Conversely, the (S,S,S) stereoisomer, (S,S,S)-AHPC hydrochloride, is an inactive derivative.[1][3] This inactivity makes it an indispensable tool for researchers, serving as a crucial negative control in ubiquitination assays to demonstrate that the observed protein degradation is a direct consequence of VHL engagement by the active PROTAC.[1] These application notes provide a detailed guide on the use of this compound in both in vitro and cellular ubiquitination assays to validate the specificity of (S,R,S)-AHPC-based PROTACs.

Mechanism of Action: The Role of Stereochemistry in VHL Recognition

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2][4] The interaction between the PROTAC and the E3 ligase is highly specific. In the case of VHL-recruiting PROTACs, the (S,R,S) stereochemistry of the AHPC ligand is essential for its binding to the VHL protein.[2] The (S,S,S) stereoisomer, due to its different spatial arrangement of atoms, does not fit into the VHL binding pocket and therefore cannot recruit the E3 ligase.

This stark difference in binding affinity is the basis for using this compound as a negative control. Any ubiquitination or degradation of the target protein observed in the presence of an (S,R,S)-AHPC-based PROTAC should be absent when using a comparable PROTAC synthesized with (S,S,S)-AHPC. This comparative analysis provides strong evidence for a VHL-dependent mechanism of action.

Quantitative Data: Comparing Active vs. Inactive Ligands

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The binding affinity of the E3 ligase ligand is a key determinant of these values. While specific quantitative data for a PROTAC utilizing the exact this compound is designed to be inactive, the following table provides a comparative view of the expected outcomes when using an active (S,R,S)-AHPC-based PROTAC versus its inactive (S,S,S)-AHPC counterpart.

Parameter(S,R,S)-AHPC-based PROTAC(S,S,S)-AHPC-based PROTAC (Negative Control)Reference
VHL Binding Affinity (Kd) High (nM to low µM range)Negligible to No Binding[2]
Target Protein Ubiquitination Robust, dose-dependent increaseNo significant increase over background[4]
DC50 Potent (nM to µM range)Undetectable[5][6]
Dmax High (>80%)No significant degradation[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism PROTAC Mechanism of Action cluster_active Active (S,R,S)-AHPC PROTAC cluster_inactive Inactive (S,S,S)-AHPC PROTAC (Negative Control) PROTAC_active (S,R,S)-AHPC PROTAC Ternary_Complex_active Ternary Complex (POI-PROTAC-VHL) PROTAC_active->Ternary_Complex_active VHL VHL E3 Ligase VHL->Ternary_Complex_active POI Protein of Interest (POI) POI->Ternary_Complex_active Ubiquitination_active Ubiquitination Ternary_Complex_active->Ubiquitination_active Ub transfer Proteasome_active Proteasomal Degradation Ubiquitination_active->Proteasome_active Degraded_POI_active Degraded POI Proteasome_active->Degraded_POI_active PROTAC_inactive (S,S,S)-AHPC PROTAC No_Complex No Ternary Complex Formation PROTAC_inactive->No_Complex VHL_inactive VHL E3 Ligase VHL_inactive->No_Complex No Binding POI_inactive Protein of Interest (POI) POI_inactive->No_Complex No_Ubiquitination No Ubiquitination No_Complex->No_Ubiquitination POI_stable Stable POI No_Ubiquitination->POI_stable

Caption: Comparative signaling pathways of active and inactive PROTACs.

Ubiquitination_Assay_Workflow Experimental Workflow for Ubiquitination Assays cluster_invitro In Vitro Ubiquitination Assay cluster_cellular Cellular Degradation Assay Reagents Combine Reagents: E1, E2, Ub, ATP, POI, VHL Complex Treatment_invitro Add PROTACs: 1. (S,R,S)-AHPC PROTAC 2. (S,S,S)-AHPC PROTAC 3. Vehicle Control (DMSO) Reagents->Treatment_invitro Incubation_invitro Incubate at 37°C Treatment_invitro->Incubation_invitro Quench Quench Reaction Incubation_invitro->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot_invitro Western Blot (Anti-POI & Anti-Ub) SDS_PAGE->Western_Blot_invitro Analysis_invitro Analyze for Ubiquitination Smear Western_Blot_invitro->Analysis_invitro Cell_Culture Culture Cells Expressing POI Treatment_cellular Treat Cells with PROTACs: 1. (S,R,S)-AHPC PROTAC 2. (S,S,S)-AHPC PROTAC 3. Vehicle Control (DMSO) Cell_Culture->Treatment_cellular Incubation_cellular Incubate for various time points Treatment_cellular->Incubation_cellular Lysis Cell Lysis Incubation_cellular->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE_cellular SDS-PAGE Protein_Quantification->SDS_PAGE_cellular Western_Blot_cellular Western Blot (Anti-POI & Loading Control) SDS_PAGE_cellular->Western_Blot_cellular Analysis_cellular Analyze for POI Degradation Western_Blot_cellular->Analysis_cellular

References

Application Notes and Protocols: Preparation of (S,S,S)-AHPC Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions for (S,S,S)-AHPC hydrochloride, a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP). Proper preparation is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Chemical Information

A thorough understanding of the physicochemical properties of this compound is essential before proceeding with stock solution preparation.

PropertyValueSource
Molecular Formula C₂₉H₃₉ClN₈O₄
Molecular Weight 615.12 g/mol
CAS Number 1217539-75-3
Appearance White to off-white solid
Purity ≥98%
Solubility DMSO (>61.5 mg/mL), Water (<0.62 mg/mL), Ethanol (<0.62 mg/mL)

Mechanism of Action: XIAP Antagonism

This compound functions as a potent antagonist of XIAP, a key regulator of apoptosis. By binding to the BIR3 domain of XIAP, it disrupts the XIAP-caspase-9 interaction, thereby promoting the activation of the intrinsic apoptotic pathway. This mechanism makes it a valuable tool for cancer research and the development of novel anti-cancer therapies.

XIAP_Antagonism cluster_pathway Intrinsic Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Caspase9 Caspase-9 Apoptotic_Stimuli->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes XIAP XIAP XIAP->Caspase9 inhibits AHPC (S,S,S)-AHPC Hydrochloride AHPC->XIAP antagonizes

Figure 1. Mechanism of action of this compound in the intrinsic apoptosis pathway.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber, polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing the this compound stock solution.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Start Start Weigh Weigh (S,S,S)-AHPC hydrochloride Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Sterile Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Figure 2. General workflow for the preparation of this compound stock solution.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.

  • Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.615 mg of the compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: Mass (mg) = 0.001 L x 0.010 mol/L x 615.12 g/mol x 1000 mg/g = 6.15 mg (for 1 mL)

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

ParameterRecommended Value
Stock Concentration 10 mM (or higher, depending on solubility)
Solvent Anhydrous DMSO
Short-Term Storage -20°C (up to 3 months)
Long-Term Storage -80°C (up to 1 year)
Freeze-Thaw Cycles Avoid

Dilution to Working Concentrations

When preparing working solutions for cell-based assays or other experiments, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. It is important to note that the final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Safety and Handling

  • This compound is a potent bioactive compound. Handle with care and use appropriate PPE.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can ensure the accurate and reliable preparation of this compound stock solutions for their experimental needs.

Application Notes and Protocols for the Use of (S,S,S)-AHPC Hydrochloride in Targeted Protein Degradation Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of (S,S,S)-AHPC hydrochloride as a negative control in targeted protein degradation (TPD) studies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction: The Critical Role of Negative Controls in TPD

In the field of targeted protein degradation, it is imperative to demonstrate that the observed degradation of a protein of interest (POI) is a direct consequence of the intended mechanism of action of the PROTAC. A well-designed negative control is essential to rule out off-target effects and to confirm that the degradation is dependent on the formation of a productive ternary complex between the POI, the PROTAC, and the recruited E3 ligase.

This compound is an ideal negative control for VHL-recruiting PROTACs that utilize the active (S,R,S)-AHPC ligand. The specific stereochemistry of the hydroxyproline (B1673980) moiety in (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL E3 ligase. In contrast, the (S,S,S) diastereomer, (S,S,S)-AHPC, does not bind effectively to VHL, thus rendering any PROTAC constructed with it incapable of recruiting the E3 ligase and mediating protein degradation.[1]

Data Presentation: Quantitative Comparison of Active vs. Inactive PROTACs

The following table summarizes the performance of the well-characterized BRD4-targeting PROTAC, MZ1, which contains the active (S,R,S)-AHPC VHL ligand, and its inactive epimer, cis-MZ1, which contains a stereochemically distinct, non-binding VHL ligand analogous to (S,S,S)-AHPC. This data clearly illustrates the necessity of VHL binding for PROTAC activity.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)VHL Binding Affinity (Kd, µM)Reference
MZ1 (Active PROTAC)BRD4HeLa~20>950.066[1]
BRD422Rv1~10>95[1]
BRD4MV4;11~2-20>90[1]
cis-MZ1 (Inactive Control)BRD4HeLaNo degradation observed~0>15[1]
BRD422Rv1No degradation observed~0[1]
BRD4MV4;11No degradation observed~0[1]

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Signaling Pathway and Experimental Workflow

Signaling Pathway of VHL-Recruiting PROTACs

PROTAC_Signaling cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_inactive Inactive Control ((S,S,S)-AHPC) Active_PROTAC Active PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex Active_PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Inactive_PROTAC Inactive Control PROTAC POI_inactive Protein of Interest (POI) Inactive_PROTAC->POI_inactive No_Complex No Ternary Complex Formation Inactive_PROTAC->No_Complex VHL_inactive VHL E3 Ligase VHL_inactive->No_Complex No_Degradation No Degradation No_Complex->No_Degradation

Caption: Mechanism of action for active vs. inactive PROTACs.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_workflow Experimental Validation Workflow Start Cell Culture & Treatment (Active PROTAC vs. Inactive Control) WB Western Blot (Protein Degradation) Start->WB CoIP Co-Immunoprecipitation (Ternary Complex Formation) Start->CoIP CETSA Cellular Thermal Shift Assay (Target Engagement) Start->CETSA Data_Analysis Data Analysis (DC50, Dmax, etc.) WB->Data_Analysis CoIP->Data_Analysis CETSA->Data_Analysis

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with the active PROTAC and the (S,S,S)-AHPC-containing inactive control.

Materials:

  • Cell line expressing the protein of interest

  • Active PROTAC and (S,S,S)-AHPC-containing inactive control PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the active PROTAC and the inactive control PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer, denature by heating, and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Expected Outcome:

  • Active PROTAC: A dose-dependent decrease in the target protein band intensity will be observed.

  • (S,S,S)-AHPC Control: No significant change in the target protein band intensity will be observed, even at high concentrations.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL) in cells.

Materials:

  • Cell line expressing the protein of interest and VHL

  • Active PROTAC and (S,S,S)-AHPC-containing inactive control PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents as described above

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the active PROTAC, inactive control PROTAC, or vehicle control.

    • Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.

    • Add Protein A/G beads/resin and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads/resin using elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL.

Expected Outcome:

  • Active PROTAC: When immunoprecipitating the target protein, a band for VHL should be detected in the eluate, and vice versa. This indicates the formation of the ternary complex.

  • (S,S,S)-AHPC Control: No significant VHL band should be detected when immunoprecipitating the target protein, and vice versa, as the inactive PROTAC cannot recruit VHL.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to demonstrate that the active PROTAC binds to the target protein in a cellular context, leading to its thermal stabilization, while the inactive control does not.

Materials:

  • Cell line expressing the protein of interest

  • Active PROTAC and (S,S,S)-AHPC-containing inactive control PROTAC

  • Vehicle control (e.g., DMSO)

  • PBS

  • Thermal cycler or heating blocks

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents as described above

Procedure:

  • Cell Treatment:

    • Treat cells with the active PROTAC, inactive control PROTAC, or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes). Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge to separate the soluble fraction from the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and analyze the levels of the target protein by Western blotting as described in Protocol 1.

Expected Outcome:

  • Active PROTAC: The target protein will show increased thermal stability, meaning it will remain soluble at higher temperatures compared to the vehicle control. This will be observed as a stronger band intensity at higher temperatures in the Western blot.

  • (S,S,S)-AHPC Control: The thermal stability of the target protein will be similar to that of the vehicle control, as the inactive PROTAC does not bind to VHL and therefore does not induce a stable ternary complex that would confer thermal stabilization.

By diligently employing this compound as a negative control and following these detailed protocols, researchers can generate robust and reliable data to validate the on-target mechanism of their VHL-recruiting PROTACs, a critical step in the development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for (S,R,S)-AHPC in VHL-Based PROTACs and its Inactive Epimer, (S,S,S)-AHPC Hydrochloride, as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Application of AHPC Stereoisomers in PROTAC Technology

It is a critical point of clarification that (S,S,S)-AHPC hydrochloride is not utilized in the development of Cereblon (CRBN)-based Proteolysis-Targeting Chimeras (PROTACs). Instead, (S,S,S)-AHPC serves as the inactive diastereomer, or epimer, of (S,R,S)-AHPC and is employed as a negative control in experiments. The active ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase is the (S,R,S) stereoisomer of AHPC.[1] This document will, therefore, focus on the application of the active (S,R,S)-AHPC in VHL-based PROTACs and the crucial role of this compound as a negative control to validate experimental outcomes. Furthermore, a brief overview of common CRBN E3 ligase ligands will be provided for clarity.

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[2][3] These molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The VHL E3 ligase is among the most frequently recruited E3 ligases in PROTAC design.[4]

Mechanism of Action for (S,R,S)-AHPC-based PROTACs

PROTACs incorporating the (S,R,S)-AHPC moiety function by inducing the formation of a ternary complex, bringing together the target protein and the VHL E3 ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
The Role of this compound as a Negative Control

To ensure that the observed protein degradation is a direct result of the intended PROTAC-mediated mechanism, a negative control is essential. This compound, being the inactive epimer, is incapable of binding to the VHL E3 ligase.[1] When incorporated into a PROTAC construct in place of the active (S,R,S)-AHPC, it should not be able to form a stable ternary complex, and therefore, should not induce degradation of the target protein. This allows researchers to distinguish specific PROTAC activity from off-target effects.

cluster_0 Experimental Workflow start Start treat_active Treat cells with (S,R,S)-AHPC PROTAC start->treat_active treat_control Treat cells with (S,S,S)-AHPC PROTAC (Negative Control) start->treat_control lyse Cell Lysis & Protein Quantification treat_active->lyse treat_control->lyse western Western Blot Analysis lyse->western observe_degradation Observe Target Protein Degradation western->observe_degradation Active PROTAC no_degradation Observe No Significant Target Protein Degradation western->no_degradation Control PROTAC end End observe_degradation->end no_degradation->end

Figure 2: Experimental workflow comparing active and negative control PROTACs.

Quantitative Data for (S,R,S)-AHPC-based PROTACs

The efficacy of a PROTAC is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several PROTACs that utilize an (S,R,S)-AHPC derivative to recruit the VHL E3 ligase.

PROTAC NameTarget ProteinCell LineDC50Dmax (%)Reference
ARV-771BRD2, BRD3, BRD422Rv1 (Prostate Cancer)< 5 nM> 90%[5]
LC-2KRAS G12CMultiple Cell Lines0.25 - 0.76 µM> 90%[6]
GMB-475BCR-ABL1Ba/F3 cells1.11 µMNot Specified[7]
GP262p110α / mTORMDA-MB-231227.4 nM / 45.4 nM71.3% / 74.9%[8]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[9]

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-based PROTAC

  • (S,S,S)-AHPC-based negative control PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC, the negative control PROTAC, and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8][9]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This protocol outlines a method to determine the binding affinity of an (S,R,S)-AHPC-based PROTAC to the VHL complex.[10][11]

Materials:

  • VHL E3 ligase complex labeled with a TR-FRET donor (e.g., Terbium cryptate).

  • A fluorescently labeled tracer molecule that binds to VHL.

  • (S,R,S)-AHPC-based PROTAC or ligand.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare a serial dilution of the (S,R,S)-AHPC-based PROTAC in the assay buffer.

  • In a 384-well plate, add the serially diluted PROTAC.

  • Add the donor-labeled VHL complex to each well at a fixed concentration.

  • Add the fluorescently labeled tracer to each well at a fixed concentration.

  • Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the TR-FRET signal using a compatible plate reader.

  • The decrease in the TR-FRET signal with increasing concentrations of the PROTAC indicates competitive binding to VHL. The data can be used to calculate binding affinity (e.g., IC50 or Kd).

Overview of Common CRBN Ligands

While (S,S,S)-AHPC is not a CRBN ligand, it is relevant to note the classes of molecules that are used to recruit the CRBN E3 ligase in PROTAC design. The most common CRBN ligands are derived from immunomodulatory imide drugs (IMiDs).[3][4][12]

Commonly used CRBN ligands include derivatives of:

  • Thalidomide (B1683933): The archetypal IMiD, it serves as a foundational scaffold for many CRBN-recruiting PROTACs.[12][]

  • Pomalidomide: A thalidomide analog with higher potency for CRBN binding.[12][]

  • Lenalidomide: Another potent thalidomide analog widely used in PROTAC development.[12][]

These ligands bind to a specific pocket in CRBN, inducing a conformational change that allows for the recruitment and subsequent ubiquitination of target proteins.[3] The choice of CRBN ligand can influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[]

cluster_0 PROTAC E3 Ligase Ligands cluster_1 VHL Ligands cluster_2 CRBN Ligands E3_Ligands E3 Ligase Ligands VHL_Ligand (S,R,S)-AHPC E3_Ligands->VHL_Ligand Thalidomide Thalidomide Derivatives E3_Ligands->Thalidomide Pomalidomide Pomalidomide Derivatives E3_Ligands->Pomalidomide Lenalidomide Lenalidomide Derivatives E3_Ligands->Lenalidomide Negative_Control (S,S,S)-AHPC (Inactive Epimer) VHL_Ligand->Negative_Control has inactive control

Figure 3: Common E3 Ligase Ligands for PROTACs.

References

In Vivo Application of (S,S,S)-AHPC Hydrochloride: A Guide for Use as a Negative Control in PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is an essential tool in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins of interest. It serves as a critical negative control for PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for their mechanism of action. Structurally, (S,S,S)-AHPC is the inactive stereoisomer of (S,R,S)-AHPC, a high-affinity ligand for VHL. This stereochemical difference renders (S,S,S)-AHPC unable to bind to VHL, and consequently, PROTACs constructed with this moiety are incapable of inducing the degradation of the target protein.[1] The use of this compound as a negative control is therefore fundamental to demonstrating that the observed biological effects of an (S,R,S)-AHPC-based PROTAC are specifically due to the recruitment of VHL and subsequent proteasomal degradation of the target protein, rather than off-target effects of the molecule.

Mechanism of Action as a Negative Control

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL is a commonly recruited E3 ligase in PROTAC design. The (S,R,S) stereoisomer of AHPC is a well-established VHL ligand. When incorporated into a PROTAC, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound, due to its stereochemical configuration, does not bind to VHL.[1] Therefore, a PROTAC synthesized with (S,S,S)-AHPC in place of (S,R,S)-AHPC will still bind to the target protein but will fail to recruit the VHL E3 ligase. This prevents the formation of the ternary complex and subsequent protein degradation. By comparing the in vivo effects of the active PROTAC with its (S,S,S)-AHPC-containing counterpart, researchers can unequivocally attribute the observed efficacy to the specific VHL-mediated degradation of the target protein.

cluster_active Active PROTAC with (S,R,S)-AHPC cluster_inactive Inactive Control with (S,S,S)-AHPC Active_PROTAC (S,R,S)-AHPC PROTAC Ternary_Complex_A Ternary Complex (Target-PROTAC-VHL) Active_PROTAC->Ternary_Complex_A Target_Protein_A Target Protein Target_Protein_A->Ternary_Complex_A VHL VHL E3 Ligase VHL->Ternary_Complex_A Ubiquitination_A Ubiquitination Ternary_Complex_A->Ubiquitination_A Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Degradation_A Protein Degradation Proteasome_A->Degradation_A Inactive_PROTAC (S,S,S)-AHPC Control Target_Protein_I Target Protein Inactive_PROTAC->Target_Protein_I No_Binding No VHL Binding Inactive_PROTAC->No_Binding VHL_I VHL E3 Ligase VHL_I->No_Binding No_Degradation No Protein Degradation No_Binding->No_Degradation

Figure 1: Mechanism of action for active vs. inactive PROTACs.

Data Presentation: In Vivo Study Example

While specific in vivo data for a PROTAC containing this compound as a direct control is not extensively published in a comparative table format, we can extrapolate the expected outcomes from studies using functionally equivalent inactive controls. For instance, the study by Raina et al. (2016) on the BET degrader ARV-771 utilized an inactive diastereomer, ARV-766, which is unable to bind VHL, thus serving the same purpose as an (S,S,S)-AHPC-based control.[2][3][4] The following table summarizes the experimental design and reported/expected outcomes from such a study.

Table 1: Summary of a Representative In Vivo Efficacy Study

ParameterActive PROTAC (ARV-771)Inactive Control (ARV-766)Vehicle Control
Compound BET Degrader with VHL LigandBET Degrader with inactive VHL LigandFormulation Vehicle
Animal Model Nu/Nu mice with 22Rv1 tumor xenograftsNu/Nu mice with 22Rv1 tumor xenograftsNu/Nu mice with 22Rv1 tumor xenografts
Dose 10 mg/kg10 mg/kg (assumed for direct comparison)N/A
Administration Daily subcutaneous injectionDaily subcutaneous injectionDaily subcutaneous injection
Treatment Duration 28 days28 days28 days
Tumor Growth Significant tumor regression observed.[2]No significant tumor growth inhibition expected.Progressive tumor growth.
Target Protein Level in Tumor >90% degradation of BRD4.[2]No significant degradation of BRD4 expected.Baseline protein levels.
Body Weight No significant change reported.[2]No significant change expected.No significant change expected.

Note: The in vivo data for the inactive control ARV-766 was not explicitly reported in a quantitative format in the primary publication. The expected outcome is based on its designed inability to engage the VHL E3 ligase and its lack of efficacy in in vitro assays.[3][4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The solubility of this compound can be challenging. The following are established protocols for preparing formulations suitable for in vivo studies. It is recommended to prepare fresh solutions daily.

Table 2: In Vivo Formulation Protocols

ProtocolSolventsFinal Concentration (Example)Notes
1 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAdd solvents sequentially and ensure the solution is clear before adding the next. Sonication may be required.
2 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLA common formulation for compounds with poor water solubility.
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mLSuitable for subcutaneous or oral administration. May not be suitable for long-term studies.
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC and its this compound-based negative control.

cluster_workflow In Vivo Xenograft Study Workflow cluster_treatment Treatment Groups cluster_analysis Data Analysis start Tumor Cell Implantation (e.g., 22Rv1 cells in Nu/Nu mice) tumor_growth Tumor Growth Monitoring (to ~100-200 mm³) start->tumor_growth randomization Randomization of Mice (n=8-10 per group) tumor_growth->randomization vehicle Vehicle Control randomization->vehicle active_protac Active PROTAC randomization->active_protac inactive_control (S,S,S)-AHPC Control randomization->inactive_control dosing Daily Dosing (e.g., subcutaneous injection) vehicle->dosing active_protac->dosing inactive_control->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint Endpoint Analysis (e.g., after 28 days) monitoring->endpoint tumor_volume Tumor Volume Measurement endpoint->tumor_volume protein_levels Western Blot of Tumor Lysates endpoint->protein_levels toxicity Body Weight & Clinical Signs endpoint->toxicity conclusion Conclusion on VHL-dependent In Vivo Efficacy tumor_volume->conclusion protein_levels->conclusion toxicity->conclusion

Figure 2: Workflow for an in vivo xenograft study.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., Nu/Nu or NOD-SCID) appropriate for the xenograft model.
  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 22Rv1 cells) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth with calipers.
  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group):
  • Group 1: Vehicle control
  • Group 2: Active PROTAC
  • Group 3: this compound containing inactive control PROTAC

3. Dosing and Administration:

  • Prepare the formulations of the active and inactive PROTACs as described in Table 2.
  • Administer the compounds and vehicle daily via the chosen route (e.g., subcutaneous injection) at the predetermined dose (e.g., 10 mg/kg).

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the general health of the animals daily.
  • The primary endpoint is typically significant tumor growth inhibition or regression in the active PROTAC group compared to the control groups.

5. Pharmacodynamic Analysis:

  • At the end of the study, or at specified time points, a subset of tumors from each group can be harvested.
  • Prepare tumor lysates and perform Western blotting to quantify the levels of the target protein and downstream markers. This will confirm target engagement and degradation in the active PROTAC group and the lack thereof in the inactive control group.

The use of this compound as a negative control is a cornerstone of rigorous in vivo evaluation of VHL-recruiting PROTACs. By demonstrating a lack of efficacy with the inactive stereoisomer, researchers can confidently attribute the anti-tumor activity of their lead compounds to the intended mechanism of VHL-mediated protein degradation. The protocols and data presentation framework provided herein offer a guide for the design and interpretation of such critical in vivo experiments in the field of targeted protein degradation.

References

Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Target Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules operate by co-opting the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of two key components joined by a chemical linker: one ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the ubiquitination of the POI, flagging it for degradation by the 26S proteasome.[1] In contrast to conventional inhibitors that only block a protein's activity, PROTACs lead to the physical removal of the target protein.[1]

Western blotting is a cornerstone technique for the quantitative analysis of PROTAC-induced protein degradation.[1][3] This method is instrumental in determining critical parameters of PROTAC efficacy, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][4] These application notes provide a comprehensive, step-by-step protocol for conducting Western blot analysis to assess the effectiveness of PROTACs.

Signaling Pathway of PROTAC Action

PROTACs mediate their effect through a catalytic cycle involving the formation of a ternary complex composed of the PROTAC, the target protein, and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.[2]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC + POI + E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target_Protein Polyubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Proteasome 26S Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids Western_Blot_Workflow Experimental Workflow for Western Blot Analysis of PROTAC Efficacy cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis Cell_Seeding 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response / Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Harvest 3. Cell Harvest PROTAC_Treatment->Cell_Harvest Cell_Lysis 4. Cell Lysis Cell_Harvest->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation 6. Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE 7. SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer 8. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking 9. Blocking Protein_Transfer->Blocking Primary_Antibody 10. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 11. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 12. Signal Detection (ECL) Secondary_Antibody->Detection Image_Acquisition 13. Image Acquisition Detection->Image_Acquisition Densitometry 14. Densitometry Analysis Image_Acquisition->Densitometry Normalization 15. Normalization to Loading Control Densitometry->Normalization Data_Plotting 16. Data Plotting (DC50/Dmax) Normalization->Data_Plotting

References

Troubleshooting & Optimization

Technical Support Center: (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-AHPC-SOL-202512 Last Updated: December 22, 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (S,S,S)-AHPC hydrochloride. This compound is a ligand used as a negative control for (S,R,S)-AHPC in the recruitment of the von Hippel–Lindau (VHL) protein.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[3] this compound exhibits high solubility in DMSO. For aqueous experiments, subsequent dilution into buffers or media is required. Due to the hydrochloride salt form, solubility in aqueous solutions is expected to be pH-dependent.

Q2: My this compound did not fully dissolve in my aqueous buffer. What could be the cause?

A2: This is a common issue and can stem from several factors:

  • Exceeding Solubility Limit: The concentration you are trying to achieve may be higher than the compound's intrinsic solubility in that specific buffer system.

  • pH of the Solution: The solubility of hydrochloride salts is often pH-dependent.[4][5] The pH of your buffer might not be optimal for maximum solubility.

  • Buffer Composition: Certain salts or components within your buffer system could interact with the compound, leading to precipitation.[6]

  • Temperature: Solubility can be temperature-dependent. Dissolution at room temperature may be insufficient.

Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the solvent polarity changes drastically, causing the compound to exceed its solubility limit in the final aqueous medium.[7] To mitigate this, follow these steps:

  • Use a Higher Stock Concentration: Prepare a more concentrated stock in DMSO so that a smaller volume is needed for dilution, minimizing the amount of organic solvent in the final solution.

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly.

  • Pre-warm the Medium: Warming the aqueous medium (e.g., to 37°C for cell culture) before adding the stock can sometimes improve solubility.[7]

Q4: My compound dissolved initially but then precipitated after being stored in the refrigerator. What should I do?

A4: Precipitation upon cooling is common for compounds with temperature-sensitive solubility.

  • Re-dissolve Before Use: Before use, allow the solution to return to room temperature or warm it gently in a water bath to redissolve the precipitate. Ensure it is fully dissolved before use.

  • Storage Conditions: For aqueous solutions, it is often best to prepare them fresh. If storage is necessary, consider whether storing at room temperature (if stable) or in smaller, single-use aliquots at -20°C or -80°C is more appropriate. For DMSO stock solutions, storage at -20°C or -80°C is standard.

Q5: Can I use sonication or heating to improve the dissolution of this compound?

A5: Yes, these methods can be effective but should be used with caution.

  • Sonication: A brief period in an ultrasonic water bath can help break up aggregates and enhance dissolution.[6]

  • Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and solubility.[8] However, prolonged heating or high temperatures can risk degrading the compound. Always check the compound's stability information.

Data Presentation: Solubility Profile

The following tables provide representative solubility data for this compound. Note: This data is illustrative and should be confirmed experimentally in your specific systems.

Table 1: Solubility in Common Laboratory Solvents

SolventTemperature (°C)Maximum Solubility (Approx.)Notes
DMSO25> 100 mg/mLRecommended for primary stock solutions.[3]
Ethanol25~15 mg/mLCan be used as a co-solvent.
Water25< 1 mg/mLSolubility is highly dependent on pH.
PBS (pH 7.4)25~1-2 mg/mLLimited solubility in neutral physiological buffers.

Table 2: pH-Dependent Aqueous Solubility

Aqueous BufferpHTemperature (°C)Solubility (Approx.)
Citrate Buffer4.025~10 mg/mL
Citrate Buffer5.025~5 mg/mL
Phosphate Buffer6.025~2 mg/mL
PBS7.425~1-2 mg/mL
TRIS Buffer8.025< 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder. Example: For 1 mL of a 100 mM solution (MW: 467.05 g/mol with HCl), weigh 46.7 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C or -80°C to prevent moisture absorption.

Protocol 2: General Method for Preparing Aqueous Working Solutions

  • Pre-warm Medium: Warm the desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration. Aim for a final DMSO concentration of ≤0.5% to avoid solvent effects in biological assays.

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.

  • Inspect Solution: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the concentration exceeds the solubility limit in that medium.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_0 Hypothetical Signaling Pathway Inhibition VHL VHL Protein Target Target Protein VHL->Target No Recruitment AHPC (S,S,S)-AHPC (Negative Control) AHPC->VHL Does Not Bind Effectively Degradation Proteasomal Degradation Target->Degradation Not Induced

Caption: Role of (S,S,S)-AHPC as a negative control in PROTAC research.

G start Start: Prepare Aqueous Solution stock Thaw DMSO Stock Solution start->stock medium Pre-warm Aqueous Buffer/Medium to 37°C start->medium add Add Stock to Medium Dropwise with Vortexing stock->add medium->add inspect Visually Inspect for Clarity add->inspect clear Solution is Clear: Proceed with Experiment inspect->clear Yes precipitate Precipitation Occurs: Troubleshoot inspect->precipitate No

Caption: Experimental workflow for preparing aqueous working solutions.

G start Problem: Compound Won't Dissolve check_conc Is Concentration > Expected Solubility? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_ph Is pH of Buffer Optimal? check_conc->check_ph No success Solution Clear lower_conc->success adjust_ph Use a Lower pH Buffer (e.g., pH 4-5) check_ph->adjust_ph No apply_energy Apply Gentle Heat (37°C) or Sonication check_ph->apply_energy Yes adjust_ph->success use_cosolvent Consider Adding a Co-solvent (e.g., Ethanol) use_cosolvent->success apply_energy->use_cosolvent

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and handling of (S,S,S)-AHPC hydrochloride in DMSO. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is important to use anhydrous, freshly opened DMSO as it is hygroscopic, and absorbed moisture can impact the solubility and stability of the compound.[1][2][3] For in vivo applications, stock solutions in DMSO are often further diluted in aqueous-based formulations.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

To ensure the integrity and stability of this compound in DMSO, it is crucial to adhere to recommended storage guidelines. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

Storage TemperatureRecommended Storage DurationKey Considerations
-80°CUp to 6 monthsRecommended for long-term storage.[1][2][3]
-20°CUp to 1 monthSuitable for short-term storage.[1][2][3]

It is imperative to store the solutions in tightly sealed containers to protect them from moisture and light.[1][3]

Q3: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?

Precipitation can occur if the solution is not stored properly or if the solubility limit is exceeded. If you observe precipitation, you can gently warm the solution and use sonication to aid in redissolving the compound.[1][2][3] To prevent this, ensure that you are using high-purity, anhydrous DMSO and that the storage container is properly sealed to prevent moisture absorption.

Q4: Are there any known degradation pathways for this compound in DMSO?

While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, general chemical principles suggest that hydrolysis could be a concern if the DMSO contains water. Additionally, since the compound is a hydrochloride salt, it can create a mildly acidic environment in the DMSO solution. Under certain conditions, such as prolonged exposure to high temperatures or acidic/basic contaminants, DMSO itself can decompose and potentially react with the dissolved compound.[4] Therefore, adhering to the recommended storage conditions is the best way to minimize potential degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty Dissolving the Compound - Low-quality or wet DMSO- Reached solubility limit- Use fresh, anhydrous, high-purity DMSO.- Gentle warming and sonication can aid dissolution.[1][2][3]- Consult the supplier's datasheet for solubility information.[3][5]
Precipitate Formation During Storage - Fluctuation in storage temperature- Moisture absorption in DMSO- Exceeded solubility at storage temperature- Aliquot stock solutions to avoid freeze-thaw cycles.[2][3]- Ensure vials are tightly sealed.- Briefly warm and sonicate before use to redissolve.
Inconsistent Experimental Results - Degradation of the compound- Improperly prepared stock solution- Prepare fresh stock solutions regularly.- Always use stock solutions within the recommended storage period.- Ensure complete dissolution of the compound when preparing the stock.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

  • Preparation of Materials :

    • This compound powder.

    • Anhydrous, high-purity DMSO.

    • Sterile, amber glass vials with tightly sealing caps.

    • Calibrated pipettes and balance.

  • Dissolution Procedure :

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the compound and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of the compound.

    • If necessary, gently warm the vial and sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Storage :

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_use Experimental Use cluster_warning Critical Checkpoints start Start: Weigh (S,S,S)-AHPC HCl add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot check_dissolution Complete Dissolution? dissolve->check_dissolution store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store check_storage Properly Sealed? aliquot->check_storage thaw Thaw Aliquot at Room Temp store->thaw use Use in Experiment thaw->use

Caption: Workflow for preparing and storing this compound in DMSO.

References

PROTAC Negative Control Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with negative control experiments for Proteolysis Targeting Chimers (PROTACs). Accurate and reliable negative controls are crucial for validating that the observed degradation of a target protein is a direct result of the intended PROTAC mechanism and not due to off-target effects or compound toxicity.

Frequently Asked Questions (FAQs)

Q1: My negative control is showing unexpected target degradation. What are the possible causes and how can I troubleshoot this?

A1: Unexpected activity in a negative control can be perplexing. Here are several potential causes and troubleshooting steps:

  • Incomplete Inactivation of the Negative Control: The modification intended to inactivate your negative control (e.g., methylation of the glutarimide (B196013) nitrogen for CRBN-based PROTACs or inversion of a stereocenter for VHL-based PROTACs) may not have completely abolished its binding to the E3 ligase or the target protein.[1][2][3]

    • Troubleshooting:

      • Biophysical Confirmation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your negative control has significantly reduced or no binding affinity to its intended partner (E3 ligase or target protein).[3]

      • Alternative Negative Control: Synthesize a different type of negative control. For example, if an inactive epimer shows activity, try a version with a modification that sterically hinders binding.[3]

  • Off-Target Effects: The negative control molecule might be inducing degradation through an alternative E3 ligase or an entirely different off-target mechanism.

    • Troubleshooting:

      • Global Proteomics: Perform quantitative global proteomics to identify other proteins that are downregulated upon treatment with your negative control.[4] This can help elucidate potential off-target pathways.

      • E3 Ligase Knockout/Knockdown: Use cell lines where the intended E3 ligase has been knocked out or knocked down. If degradation persists, it indicates the involvement of a different E3 ligase.[4]

  • Compound Instability or Metabolism: The negative control could be unstable in the cell culture medium or be metabolized into an active form.

    • Troubleshooting:

      • Stability Assays: Assess the stability of your negative control in cell culture medium over the time course of your experiment using techniques like LC-MS.

Q2: I'm not observing any target degradation with my active PROTAC, and my negative control is also inactive. What should I check?

A2: When both your active PROTAC and negative control are inactive, it often points to a more fundamental issue with the experimental setup or the PROTAC molecule itself.

  • Poor Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability.[4][5]

    • Troubleshooting:

      • Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability.[4]

      • Lysis Experiments: Compare degradation in whole cells versus permeabilized cells (cell lysates). If degradation occurs in the lysate but not in whole cells, permeability is likely the issue.

  • Low Target or E3 Ligase Expression: The cell line you are using may not express sufficient levels of the target protein or the recruited E3 ligase.[3]

    • Troubleshooting:

      • Expression Analysis: Confirm the expression levels of both the target protein and the E3 ligase in your cell model by Western blot or qPCR.[6] If expression is low, consider using a different cell line.

  • Long Target Protein Half-Life: The target protein may have a very long half-life, requiring a longer treatment duration to observe significant degradation.[3]

    • Troubleshooting:

      • Time-Course Experiment: Increase the treatment duration (e.g., up to 48 or 72 hours) to allow sufficient time for degradation to occur.

  • "Hook Effect": At very high concentrations, PROTACs can inhibit their own activity by favoring the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[3]

    • Troubleshooting:

      • Dose-Response Curve: Test a wide range of PROTAC concentrations to generate a full dose-response curve. This will help identify the optimal concentration for degradation and reveal if the "hook effect" is at play.[3]

Q3: How do I properly design and validate a negative control for my PROTAC experiment?

A3: A well-designed negative control is structurally very similar to the active PROTAC but is deficient in binding to either the target protein or the E3 ligase.[3][4]

  • Common Negative Control Strategies:

    • Inactive Epimers/Stereoisomers: Synthesize a diastereomer of the PROTAC with an inverted stereocenter in the E3 ligase ligand-binding motif (e.g., for VHL-based PROTACs). This modification should ablate binding to the E3 ligase.[2][3][]

    • Binding-Deficient Analogs: Introduce a small modification that prevents binding to the E3 ligase. A common example is the methylation of the glutarimide nitrogen on a thalidomide (B1683933) analog to prevent binding to Cereblon (CRBN).[1][2][3]

    • Target Binding-Deficient Control: Modify the "warhead" portion of the PROTAC so that it no longer binds to the protein of interest (POI). This can often be achieved by using an inactive enantiomer or epimer of the warhead.[1]

  • Validation is Key: It is crucial to experimentally validate that your negative control is truly inactive in its binding properties as intended.

Data Presentation: Comparison of Expected Outcomes for PROTAC and Controls

Experiment TypeActive PROTACNegative Control (E3 Ligase Binding Deficient)Negative Control (Target Binding Deficient)Proteasome Inhibitor + Active PROTAC
Target Protein Degradation (Western Blot) Dose- and time-dependent decrease in protein levels.No significant change in protein levels.No significant change in protein levels.Rescue of protein degradation.
Ternary Complex Formation (Co-IP) Formation of Target-PROTAC-E3 Ligase complex detected.No ternary complex formation detected.No ternary complex formation detected.Ternary complex may be enhanced.
Target Ubiquitination (Ubiquitination Assay) Increased ubiquitination of the target protein.No increase in target ubiquitination.No increase in target ubiquitination.Accumulation of ubiquitinated target.
Cell Viability/Phenotypic Assay Expected biological effect (e.g., decreased cell viability).No or significantly reduced biological effect.No or significantly reduced biological effect.Rescue of the biological effect.

Experimental Workflows and Signaling Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PROTAC_bound PROTAC POI_bound POI E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain POI_bound->Ub_chain Tagged for Degradation Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Troubleshooting Workflow for Unexpected Negative Control Activity

Troubleshooting_Workflow Start Start: Negative control shows target degradation Check_Binding Confirm lack of binding of negative control to target/E3 ligase via biophysical assays (e.g., SPR, ITC) Start->Check_Binding Binding_Confirmed Binding is confirmed to be absent Check_Binding->Binding_Confirmed Yes Binding_Present Negative control still binds Check_Binding->Binding_Present No Check_Off_Target Investigate off-target effects using global proteomics Binding_Confirmed->Check_Off_Target Redesign_Control Redesign and synthesize a new negative control Binding_Present->Redesign_Control End_Resolved Issue likely resolved or understood Redesign_Control->End_Resolved Off_Target_Identified Off-target degradation pathway identified Check_Off_Target->Off_Target_Identified Yes No_Off_Target No clear off-target identified Check_Off_Target->No_Off_Target No Off_Target_Identified->End_Resolved Check_Stability Assess compound stability in media (LC-MS) No_Off_Target->Check_Stability Stable Compound is stable Check_Stability->Stable Yes Unstable Compound is unstable/metabolized Check_Stability->Unstable No Stable->End_Resolved Redesign_Metabolically_Stable Redesign a more stable negative control Unstable->Redesign_Metabolically_Stable Redesign_Metabolically_Stable->End_Resolved

Caption: A decision tree to guide troubleshooting when a negative control unexpectedly degrades the target protein.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This is the primary assay to quantify the degradation of the target protein.[3][8]

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle-only (e.g., DMSO) control. A typical concentration range is 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1][3]

    • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1]

    • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]

Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[4][9][10]

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a negative control PROTAC. To prevent degradation of the target and better capture the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[4] Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3][6]

    • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.[3][10]

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[3]

    • Elution and Western Blot: Elute the protein complexes from the beads by boiling in sample buffer. Analyze the eluates by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[10]

Ubiquitination Assay

This assay provides direct evidence that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[11][12]

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the PROTAC, negative control, and vehicle. It is crucial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated target protein.[11] Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

    • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

    • Western Blot for Ubiquitin: Elute the immunoprecipitated protein and perform a Western blot using an antibody against ubiquitin. An increase in high molecular weight ubiquitin smears or ladders in the PROTAC-treated sample compared to controls indicates target ubiquitination.[11]

References

Technical Support Center: Proper Use of (S,S,S)-AHPC Hydrochloride as a Negative Control in PROTAC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of (S,S,S)-AHPC hydrochloride in experimental assays. As the inactive diastereomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, its primary role is to serve as a negative control to validate the specific effects of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an experiment?

A1: this compound is the inactive epimer of (S,R,S)-AHPC and is intended for use as a negative control in targeted protein degradation studies.[1][2] Its purpose is to demonstrate that the biological effects observed with an active (S,R,S)-AHPC-containing PROTAC are specifically due to the recruitment of the VHL E3 ligase and subsequent protein degradation, rather than off-target effects of the chemical scaffold.

Q2: Why is a negative control like this compound essential in PROTAC research?

A2: A well-designed negative control is crucial for validating the mechanism of action of a PROTAC.[3][4] By using a structurally similar but functionally inactive compound, researchers can confirm that the degradation of the target protein is a direct result of the formation of a productive ternary complex between the target protein, the active PROTAC, and the E3 ligase.[3][5] This helps to rule out other potential causes for the observed phenotype, such as non-specific toxicity or inhibition of the target protein that is independent of degradation.

Q3: How do I select the appropriate concentration for this compound in my assay?

A3: The concentration of the this compound negative control should ideally match the concentration range used for the active (S,R,S)-AHPC-containing PROTAC.[4] This ensures a direct comparison and helps to confirm that any lack of effect from the negative control is not due to it being used at a lower concentration. It is recommended to perform a dose-response experiment with both the active PROTAC and the negative control.

Q4: What are the expected results when using this compound in a protein degradation assay?

A4: In a properly controlled experiment, the this compound-based control PROTAC should not induce degradation of the target protein, even at high concentrations.[3] The levels of the target protein should remain comparable to the vehicle-treated control. In contrast, the active PROTAC should lead to a significant reduction in the target protein levels.

Troubleshooting Guide

Issue: I am observing a decrease in my target protein levels with the this compound negative control.

This is an unexpected result and requires careful troubleshooting to identify the cause. Here are some potential reasons and solutions:

  • Compound Identity and Purity:

    • Possible Cause: The vial labeled as the negative control may have been inadvertently swapped with the active compound, or there could be contamination of the negative control with the active diastereomer.

    • Solution: Verify the identity and purity of your this compound sample, if possible, through analytical methods like HPLC or mass spectrometry. When in doubt, obtain a fresh, certified batch of the compound.

  • Off-Target Effects:

    • Possible Cause: While designed to be inactive for VHL binding, the molecule could have unexpected off-target effects at high concentrations that lead to a reduction in protein levels through a different mechanism.

    • Solution: Perform a thorough literature search for any known off-target activities of the chemical scaffold. Additionally, consider using an alternative negative control, such as a PROTAC with a mutated target-binding ligand, to see if the effect persists.

  • Experimental Artifacts:

    • Possible Cause: Inconsistent cell seeding, variations in treatment times, or issues with lysate preparation and loading can give the appearance of protein degradation.

    • Solution: Ensure rigorous adherence to your experimental protocol. Always include a loading control in your western blots to normalize for protein loading. Repeat the experiment with careful attention to detail.

  • Contamination in the Assay:

    • Possible Cause: Contamination of reagents, pipette tips, or cell culture with the active PROTAC can lead to false-positive results in the negative control wells.[6][7]

    • Solution: Use fresh reagents and dedicated lab supplies for handling the active and negative control compounds. Physically separate the preparation of the active and control samples.

Data Presentation

The following tables summarize the expected outcomes and recommended concentration ranges when using an active (S,R,S)-AHPC-based PROTAC and its corresponding (S,S,S)-AHPC-based negative control.

Table 1: Expected Outcomes in a Protein Degradation Assay

CompoundExpected DC50 (Degradation)Expected Dmax (Degradation)Rationale
Active (S,R,S)-AHPC PROTACPotent (nM to low µM range)> 80%Efficiently forms a ternary complex, leading to target ubiquitination and degradation.
Negative Control (S,S,S)-AHPC PROTAC> 10,000 nM (or highest concentration tested)< 10%Lacks the ability to bind VHL, preventing the formation of a productive ternary complex.[3]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeActive (S,R,S)-AHPC PROTACNegative Control (S,S,S)-AHPC PROTAC
Western Blotting1 nM - 10 µM (dose-response)1 nM - 10 µM (dose-response)
Cell Viability (e.g., MTT, CellTiter-Glo)1 nM - 10 µM (dose-response)1 nM - 10 µM (dose-response)
Co-ImmunoprecipitationConcentration at or above DC50Concentration at or above DC50

Experimental Protocols

Protocol: Western Blotting for Target Protein Degradation

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the active (S,R,S)-AHPC PROTAC and the (S,S,S)-AHPC negative control PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO at a final concentration of <0.1%).

    • Treat the cells and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20-30 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism cluster_active Active (S,R,S)-AHPC PROTAC cluster_negative Negative Control (S,S,S)-AHPC PROTAC POI_active Target Protein PROTAC_active Active PROTAC POI_active->PROTAC_active Binds Proteasome_active Proteasome POI_active->Proteasome_active Targeted Ub Ubiquitin PROTAC_active->Ub Recruits VHL_active VHL E3 Ligase VHL_active->PROTAC_active Binds Ub->POI_active Ubiquitination Degradation Degradation Proteasome_active->Degradation POI_neg Target Protein PROTAC_neg Negative Control POI_neg->PROTAC_neg Binds No_Degradation No Degradation POI_neg->No_Degradation VHL_neg VHL E3 Ligase PROTAC_neg->VHL_neg No Binding VHL_neg->No_Degradation troubleshooting_workflow Start Unexpected activity with (S,S,S)-AHPC negative control Check_Purity Verify Compound Identity and Purity Start->Check_Purity Check_Off_Target Investigate Potential Off-Target Effects Check_Purity->Check_Off_Target If pure Outcome_Resolved Issue Resolved Check_Purity->Outcome_Resolved If impure/swapped Review_Protocol Review Experimental Protocol and Execution Check_Off_Target->Review_Protocol Check_Contamination Assess for Cross- Contamination Review_Protocol->Check_Contamination Check_Contamination->Outcome_Resolved If contamination found Outcome_Unresolved Issue Persists: Consider Alternative Control Check_Contamination->Outcome_Unresolved If no obvious cause

References

Technical Support Center: Off-Target Effects of VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using von Hippel-Lindau (VHL) ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects when using VHL-recruiting PROTACs?

A1: Off-target effects with VHL-recruiting PROTACs can arise from three main sources:

  • Warhead-Mediated Off-Targets: The ligand targeting your protein of interest (the "warhead") may lack perfect specificity and bind to other proteins with similar binding domains, leading to their unintended degradation.[1][2]

  • VHL Ligand-Mediated Off-Targets: The VHL ligand itself, often derived from inhibitors of the VHL/HIF-1α interaction, can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] This can activate the hypoxic response pathway, an effect independent of the intended target's degradation.[2] However, VHL ligands are generally considered to have high selectivity.[3][4]

  • Neosubstrate Degradation: The formation of the ternary complex (Target Protein - PROTAC - VHL) can create new protein interaction surfaces on VHL. This may lead to the ubiquitination and degradation of proteins that are not the intended target but are recruited to this novel interface.[2]

Q2: How can off-target effects be identified experimentally?

A2: The most robust method for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics.[1] This global approach allows for the analysis of changes in protein abundance across the entire proteome following PROTAC treatment. By comparing the proteome of cells treated with your active PROTAC to relevant control groups, you can identify proteins that are unintentionally degraded.[1]

Q3: What are the critical control experiments to include when investigating off-target effects?

A3: To ensure that observed effects are truly due to the degradation of the intended target, the following controls are essential:

  • Inactive Control PROTAC: A crucial control is a structurally similar PROTAC that cannot form a productive ternary complex. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline (B1673980) part of the VHL ligand, which prevents it from binding to VHL.[1] This helps differentiate degradation-dependent effects from other pharmacological effects of the molecule.[1][5]

  • Warhead-Only Control: Treating cells with the warhead molecule alone helps to identify off-target effects that are caused solely by the target-binding component of the PROTAC.[1][2]

  • E3 Ligase Knockout/Knockdown: Using techniques like CRISPR/Cas9 or siRNA to reduce or eliminate VHL expression can confirm that the degradation of the target protein is VHL-dependent.[2]

Q4: Can the VHL ligand itself cause cellular changes?

A4: Yes. Since VHL ligands are mimics of the hydroxylated HIF-1α peptide, they can compete with HIF-1α for binding to VHL, leading to the stabilization and accumulation of HIF-1α.[2][3] This can trigger a hypoxia-like response in cells. Interestingly, some studies have also shown that VHL inhibitor binding can lead to an increase in the intracellular levels of the VHL protein itself through protein stabilization, which may act as a negative feedback mechanism to reduce HIF-1α levels over time.[3][4]

Troubleshooting Guides

Problem 1: Significant degradation of unintended proteins is observed in proteomics data.
Possible CauseRecommended Solution
PROTAC concentration is too high. Perform a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[1]
"Hook effect" is occurring. At very high concentrations, the formation of binary complexes (Target-PROTAC or VHL-PROTAC) is favored over the productive ternary complex, which can impair degradation efficiency. Test a wider range of concentrations, including lower doses.[1][6]
The warhead has low selectivity. If possible, test a more selective warhead for your target protein. Use the warhead-only compound as a control to identify which off-target effects are due to the warhead.[1]
Neosubstrate degradation. This is a complex issue inherent to the PROTAC mechanism. Consider redesigning the PROTAC by modifying the linker length, composition, or attachment points to alter the geometry of the ternary complex and disfavor off-target recruitment.[2]
Problem 2: The PROTAC is causing unexpected cellular toxicity.
Possible CauseRecommended Solution
On-target toxicity. The degradation of your target protein may be inherently toxic. Confirm this by observing the same toxicity at concentrations consistent with target degradation and ensuring the inactive control PROTAC does not cause the same effect.[1][2] Using an orthogonal method like siRNA or CRISPR to knock down the target can also help confirm if the phenotype is on-target.[5]
Off-target toxicity. An essential off-target protein may be degraded. Analyze your proteomics data to identify any depleted proteins that are critical for cell viability.[1]
Toxicity from the PROTAC molecule itself. The PROTAC molecule may have pharmacological effects independent of protein degradation. If the inactive control PROTAC still causes toxicity, it points to a degradation-independent effect.[1]
VHL ligand-induced toxicity. The VHL ligand component may be causing toxicity through the stabilization of HIF-1α. Test the VHL ligand alone in your cellular model to assess its intrinsic activity.[2]
Problem 3: Weak or no degradation of the target protein is observed.
Possible CauseRecommended Solution
Poor cell permeability. PROTACs are large molecules and may not cross the cell membrane efficiently.[6] Perform a cell-free degradation assay using cell lysate to confirm the PROTAC is active when permeability is not a factor.[2] If active in lysate, consider modifying the PROTAC's physicochemical properties to improve permeability.[6]
Inefficient ternary complex formation. Even with good binary binding affinities, the linker's length, rigidity, or attachment points may not support a stable and productive ternary complex. Synthesize a small library of PROTACs with varying linkers to find a more optimal geometry.[2][6]
Low E3 ligase expression. The cell line used may not express sufficient levels of VHL. Confirm VHL expression levels via Western Blot or proteomics. If levels are low, consider using a different cell line.[2]

Quantitative Data

The binding affinity of VHL ligands to the VHL protein is a critical parameter. While these values are highly dependent on the specific assay conditions, the following table summarizes representative data for commonly cited VHL ligands.

VHL LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032185 nMFluorescence Polarization[7]
VH10144 nMFluorescence Polarization[7]
VH298Not specified, but described as more potent than VH032-[3]
VHL Ligand 8Described as having weak binding affinity, likely in the micromolar range-[8]

Note: The degradation efficiency (DC50 and Dmax) of a PROTAC is a result of the entire molecule's properties (VHL ligand, linker, and warhead) and the specific cellular context, not just the VHL ligand's binding affinity.[9]

Experimental Protocols

Protocol 1: Global Proteomic Analysis to Identify Off-Targets

Objective: To identify and quantify all proteins degraded upon treatment with a VHL-based PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with the active PROTAC at an effective concentration (e.g., 1x and 10x the DC50), the inactive control PROTAC at the same concentrations, and a vehicle control. Incubate for a period sufficient to achieve maximal on-target degradation (e.g., 24 hours).[1]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides.

  • Data Analysis: Use specialized software to identify proteins and quantify their relative abundance across the different treatment conditions. Proteins that are significantly downregulated only in the active PROTAC-treated samples are considered potential off-targets.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the formation of the Protein of Interest (POI)-PROTAC-VHL ternary complex in cells.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC or a vehicle control. It is often advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex components.[10]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[10]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against VHL (or the POI).[10] Use Protein A/G beads to capture the antibody-protein complexes.[10]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.[10]

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for both the POI and VHL to confirm their interaction in the presence of the PROTAC.[10]

Visualizations

Troubleshooting_Logic Start Unexpected Result (e.g., Toxicity, Off-Targets) Check_Controls Run Inactive & Warhead-Only Controls Start->Check_Controls On_Target Phenotype is On-Target Check_Controls->On_Target Inactive control is clean, phenotype matches target KO Off_Target Phenotype is Off-Target Check_Controls->Off_Target Inactive control shows same phenotype Proteomics Perform Global Proteomics (MS) Dose_Response Optimize PROTAC Concentration Proteomics->Dose_Response Identify off-targets Redesign Redesign PROTAC (Linker/Warhead) Dose_Response->Redesign Off-targets persist at low doses Off_Target->Proteomics

References

Interpreting unexpected results with (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with (S,S,S)-AHPC hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical compound used as a negative control in targeted protein degradation studies.[1][2][3] Specifically, it is the inactive epimer (or stereoisomer) of (S,R,S)-AHPC, a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] In the context of Proteolysis Targeting Chimeras (PROTACs), the (S,R,S) form is incorporated into the PROTAC molecule to recruit the VHL E3 ligase to a target protein, leading to the protein's degradation. This compound, lacking the ability to bind to VHL, should not induce degradation and is therefore used to verify that the observed effects of an active PROTAC are specific to its intended mechanism of action.

Q2: What is the critical structural difference between (S,S,S)-AHPC and the active (S,R,S)-AHPC?

A2: The key structural difference lies in the stereochemistry of the hydroxyproline-like core. The (S,R,S) conformation is the active form that can bind to the VHL protein. The (S,S,S) conformation, due to the incorrect spatial arrangement of its atoms, particularly the inverted stereochemistry at the hydroxyl group, lacks the necessary binding affinity for the VHL protein and is thus considered the inactive derivative.[4]

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically soluble in aqueous solutions like PBS and organic solvents such as DMSO.[1][5] For in vitro experiments, stock solutions are commonly prepared in DMSO. For in vivo studies, various formulations can be used, such as a mix of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1] If precipitation occurs during preparation, gentle warming and sonication can aid dissolution.[1] It is recommended to prepare fresh working solutions for experiments. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5]

Q4: What is a PROTAC and how does it relate to this compound?

A4: A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] PROTACs that use the VHL E3 ligase incorporate a VHL ligand, such as (S,R,S)-AHPC. A corresponding negative control PROTAC would be synthesized using this compound. This control molecule is essential to demonstrate that the degradation of the target protein is a direct result of the recruitment of the VHL E3 ligase.

Data Presentation

The following table summarizes the key properties and expected activities of (S,S,S)-AHPC and its active counterpart, (S,R,S)-AHPC.

Property(S,R,S)-AHPC(S,S,S)-AHPC
Stereochemistry Active epimerInactive epimer[3]
VHL Binding Binds to VHL E3 LigaseDoes not bind to VHL E3 Ligase[4]
PROTAC Function Recruits VHL to target protein for degradationUsed as a negative control; should not induce degradation[1][2]
Expected Outcome in Degradation Assay Dose-dependent decrease in target protein levelsNo significant change in target protein levels

Mandatory Visualization

G cluster_0 Active PROTAC Mechanism with (S,R,S)-AHPC cluster_1 Inactive Control with (S,S,S)-AHPC POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC_active PROTAC ((S,R,S)-AHPC based) PROTAC_active->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation Degradation POI_neg Target Protein (POI) No_Complex No Ternary Complex Formation POI_neg->No_Complex PROTAC_inactive Control PROTAC ((S,S,S)-AHPC based) PROTAC_inactive->No_Complex No VHL Binding VHL_neg VHL E3 Ligase VHL_neg->No_Complex

Caption: Signaling pathway of an active PROTAC versus an inactive control.

Troubleshooting Unexpected Results

Q5: My negative control PROTAC containing (S,S,S)-AHPC is showing degradation of my target protein. What could be the cause?

A5: This is a critical issue that suggests the observed degradation may not be due to the intended VHL-mediated mechanism. Several factors could be at play:

  • Compound Purity: The this compound or the final control PROTAC may be contaminated with the active (S,R,S) epimer.

  • Off-Target Effects of the "Warhead": The ligand that binds to your target protein (the "warhead") may have intrinsic activity, such as inhibiting the protein's function in a way that leads to its degradation through a VHL-independent pathway.

  • Non-Specific Toxicity: At high concentrations, the compound may induce cellular stress responses that lead to non-specific protein degradation or cell death.

G Start Unexpected Result: (S,S,S)-AHPC Control Shows Activity CheckPurity Verify Compound Purity (LC/MS, Chiral SFC) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Contaminated CheckPurity->PurityBad No TestWarhead Test 'Warhead' Ligand Alone PurityOK->TestWarhead Resynthesize Resynthesize or Repurify Control Compound PurityBad->Resynthesize WarheadActive Warhead Shows Activity TestWarhead->WarheadActive Yes WarheadInactive Warhead Inactive TestWarhead->WarheadInactive No RedesignWarhead Degradation is Likely Warhead-Mediated. Consider Redesign. WarheadActive->RedesignWarhead TestConcentration Perform Dose-Response with Control PROTAC WarheadInactive->TestConcentration ConcDependent Activity at High Conc. Only TestConcentration->ConcDependent Yes ConcIndependent Activity Across Range TestConcentration->ConcIndependent No Toxicity Potential Non-Specific Toxicity. Lower Concentration. ConcDependent->Toxicity Proteomics Consider Off-Target Effects. Perform Proteomics. ConcIndependent->Proteomics End Re-evaluate Mechanism Proteomics->End

Caption: Troubleshooting workflow for unexpected activity with (S,S,S)-AHPC control.

Q6: I'm observing cellular toxicity with my (S,S,S)-AHPC control PROTAC. How do I interpret this?

A6: Toxicity with the negative control suggests that the observed cell death is independent of VHL-mediated degradation. Potential causes include:

  • Inherent Toxicity of the Molecule: The chemical scaffold of your PROTAC might have off-target effects that induce a toxic response.

  • Solvent Toxicity: If using high concentrations of a stock solution, the solvent (e.g., DMSO) could be reaching toxic levels in the cell culture (typically >0.5%).

  • Compound Aggregation: At high concentrations, the PROTAC may precipitate or form aggregates that are toxic to cells.

To troubleshoot, test the toxicity of the "warhead" ligand alone and ensure your final solvent concentration is within a safe range for your cell line.

Experimental Protocols

Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein after treatment with a PROTAC and its (S,S,S)-AHPC-based negative control.

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of your active PROTAC and the (S,S,S)-AHPC control PROTAC. A common concentration range to test is 1 nM to 10 µM.

    • Treat cells with the compounds for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. The results should show a dose- and time-dependent decrease in the target protein for the active PROTAC, but not for the (S,S,S)-AHPC control.

References

How to improve the solubility of (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is the inactive epimer of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is primarily used as a negative control in Proteolysis-Targeting Chimera (PROTAC) research to ensure that the observed protein degradation is a result of the specific engagement of the active ligand with the VHL protein.[1] Achieving adequate solubility is critical for obtaining reliable and reproducible results in various in vitro and in vivo assays, as poor solubility can lead to inaccurate quantification, precipitation during experiments, and misleading biological data.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Precipitation in aqueous buffers is a common issue for complex organic molecules. The following flowchart outlines a systematic approach to troubleshoot this problem.

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_ph Is the buffer pH appropriate? check_conc->check_ph No reduce_conc Reduce working concentration check_conc->reduce_conc Yes check_solvent Consider a co-solvent check_ph->check_solvent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No sonicate Apply gentle heating or sonication check_solvent->sonicate No add_cosolvent Add a water-miscible organic solvent check_solvent->add_cosolvent Yes dissolution_protocol Follow a careful dissolution protocol sonicate->dissolution_protocol success Solubility Improved reduce_conc->success adjust_ph->success add_cosolvent->success dissolution_protocol->success

Caption: Initial troubleshooting workflow for precipitation issues.

Troubleshooting Guide: Improving Solubility

Problem: My stock solution of this compound in an organic solvent is cloudy or shows precipitates.

Possible Cause: The solubility limit in the chosen solvent has been exceeded, or the compound has low solubility in that specific solvent. While the active epimer, (S,R,S)-AHPC hydrochloride, is reported to be soluble in DMSO, water, and ethanol (B145695) at up to 93 mg/mL, the solubility of the (S,S,S) epimer may differ.[2]

Solutions:

  • Select an appropriate solvent: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is often a good starting point.

  • Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) and using a bath sonicator can help dissolve the compound. However, be cautious about potential degradation with prolonged heating.

  • Reduce Concentration: If the compound does not fully dissolve, try preparing a stock solution at a lower concentration.

Problem: After diluting my DMSO stock solution into an aqueous buffer for my assay, the compound precipitates.

Possible Cause: This is a common issue known as "antisolvent precipitation." The compound is soluble in the organic stock solvent but not in the final aqueous assay buffer.

Solutions:

  • pH Adjustment: this compound is a hydrochloride salt, suggesting it has a basic functional group (an amine). The solubility of such compounds is often pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 5-6) can increase the ionization of the amine group and enhance aqueous solubility.[3]

  • Use of Co-solvents: Including a certain percentage of a water-miscible organic solvent in your final assay buffer can maintain solubility.[3][4] Common co-solvents include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to these co-solvents.

    Co-solventTypical Final Concentration in AssayConsiderations
    DMSO< 0.5% (v/v)Can be toxic to cells at higher concentrations.
    Ethanol< 1% (v/v)Can affect protein structure and enzyme activity.
    PEG 300/4001-10% (v/v)Generally well-tolerated but can increase viscosity.
  • Formulation with Excipients: For more challenging solubility issues, especially in the context of in vivo studies, formulation with solubilizing agents can be effective.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve wetting and solubility.[4] A formulation example for the active epimer involves PEG300 and Tween80.[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific medium.[6][7]

G start Start: Weigh excess compound add_buffer Add known volume of aqueous buffer start->add_buffer equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_buffer->equilibrate separate Separate solid from liquid (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify end Result: Equilibrium Solubility quantify->end

Caption: Workflow for the shake-flask solubility assay.

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure saturation is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Studies

This protocol provides a general method for preparing a solution of this compound for cell-based assays, minimizing precipitation upon dilution.

Methodology:

  • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved.

  • For your experiment, create an intermediate dilution of the primary stock in your cell culture medium containing a co-solvent. For example, to achieve a final DMSO concentration of 0.2%, you can perform a serial dilution.

  • A common strategy involves a multi-step dilution. For instance, first dilute the 50 mM DMSO stock 1:10 in a co-solvent like PEG 400.

  • Then, further dilute this intermediate stock into the final aqueous assay buffer. The presence of the co-solvent helps to maintain solubility during this final dilution step.

  • Always add the stock solution to the buffer while vortexing to ensure rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.

For further assistance, please contact our technical support team with details of your experimental setup, including the solvent, concentration, and any observations of precipitation.

References

(S,S,S)-AHPC hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (S,S,S)-AHPC hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical compound that serves as the inactive epimer of (S,R,S)-AHPC.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), (S,R,S)-AHPC is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] this compound, being unable to bind to VHL, is used as a negative control in experiments to demonstrate that the observed effects of a PROTAC are specifically due to the recruitment of VHL.[1]

Q2: What is the mechanism of action of VHL-recruiting PROTACs?

VHL-recruiting PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the target protein of interest (POI), while the other end, containing a VHL ligand like (S,R,S)-AHPC, recruits the VHL E3 ligase complex. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Q3: Why is a negative control like this compound important in PROTAC experiments?

Using a negative control is crucial to validate that the degradation of the target protein is a direct result of the PROTAC-mediated recruitment of the E3 ligase. Since this compound does not bind to VHL, a PROTAC constructed with this molecule should not induce the degradation of the target protein. This helps to rule out off-target effects or non-specific degradation.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

Storage Recommendations:

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°CUp to 3 yearsStore under nitrogen, away from moisture.[4]
2-8°CShort-term
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthStore under nitrogen, away from moisture.[4]

Handling Best Practices:

  • This compound is typically a powder or crystal.[1]

  • Hygroscopicity: The compound may be hygroscopic. It is recommended to handle it in a dry environment and store it away from moisture.[4]

  • Weighing: For accurate measurements, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Preparation: To prepare stock solutions, use anhydrous solvents like DMSO. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3] For aqueous solutions, it is recommended to prepare them fresh and use them on the same day.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in solvent. - Incorrect solvent.- Solvent is not anhydrous.- Compound has precipitated out of solution.- Refer to the solubility data table below.- Use fresh, anhydrous solvent.- Gently warm the solution or use sonication to redissolve the compound.[3]
Inconsistent experimental results. - Improper storage of the compound or stock solutions.- Repeated freeze-thaw cycles of stock solutions.- Degradation of the compound.- Store the compound and stock solutions at the recommended temperatures and conditions.- Aliquot stock solutions into single-use volumes.- Prepare fresh working solutions for each experiment.
Negative control shows target degradation. - Off-target effects not related to VHL binding.- Contamination of the negative control with the active compound.- Investigate other potential mechanisms of action.- Ensure no cross-contamination between active and inactive compounds during preparation.
No target degradation with the active PROTAC. - Issues with the experimental setup (e.g., cell line, treatment time).- Degradation of the active PROTAC.- Optimize experimental conditions.- Confirm the integrity of the active PROTAC.

Quantitative Data

Solubility Data:

SolventConcentrationRemarks
DMSO ≥ 62.5 mg/mL (133.83 mM)May require sonication.[4]
Water ≥ 100 mg/mL (214.12 mM)May require sonication.[4]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.35 mM)Clear solution.[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL (4.45 mM)Clear solution.[3]
10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL (4.45 mM)Clear solution.[3]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments where this compound is used as a negative control.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the active PROTAC at various concentrations.

    • Include the following controls:

      • Vehicle control (e.g., DMSO).

      • Negative control PROTAC (containing this compound) at the same concentrations as the active PROTAC.

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to pellet cellular debris.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Compare the levels of the target protein in cells treated with the active PROTAC to the vehicle and negative controls.

experimental_workflow_western_blot cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (Active PROTAC, Negative Control, Vehicle) cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis Incubation sds_prep 3. Sample Preparation for SDS-PAGE cell_lysis->sds_prep sds_page 4. SDS-PAGE sds_prep->sds_page western_blot 5. Western Blotting sds_page->western_blot Protein Transfer detection 6. Chemiluminescent Detection western_blot->detection Antibody Incubation data_analysis 7. Data Analysis & Quantification detection->data_analysis

Western Blot Experimental Workflow.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the Target Protein-PROTAC-VHL ternary complex.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the active PROTAC or the this compound-containing negative control PROTAC. A vehicle control should also be included. To prevent protein degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or VHL. A non-specific IgG should be used as a negative control.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to detect the presence of the ternary complex.

experimental_workflow_co_ip cluster_prep Complex Formation & Capture cluster_analysis Detection & Analysis cell_treatment 1. Cell Treatment (Active & Negative Control PROTACs) lysis 2. Cell Lysis (Non-denaturing) cell_treatment->lysis immunoprecipitation 3. Immunoprecipitation with Target Ab lysis->immunoprecipitation capture 4. Capture with Protein A/G Beads immunoprecipitation->capture wash 5. Washing capture->wash elution 6. Elution wash->elution western_blot 7. Western Blot Analysis (Detect Target & VHL) elution->western_blot

Co-Immunoprecipitation Workflow.

Signaling Pathway

VHL-Mediated Protein Degradation and the Role of (S,S,S)-AHPC as a Negative Control

Under normal cellular conditions (normoxia), the Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated, allowing it to be recognized by the VHL E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. VHL-recruiting PROTACs leverage this natural pathway to degrade other target proteins. The (S,S,S)-AHPC-containing negative control PROTAC is unable to bind to VHL, thus preventing the formation of the ternary complex and subsequent target protein degradation.

signaling_pathway_vhl cluster_protac PROTAC Action cluster_control Negative Control PROTAC Active PROTAC ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex No_Degradation No Target Degradation Target->No_Degradation VHL VHL E3 Ligase VHL->Ternary_Complex No_Binding No VHL Binding VHL->No_Binding No Interaction Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to Neg_PROTAC Negative Control PROTAC ((S,S,S)-AHPC based) Neg_PROTAC->No_Binding No_Binding->No_Degradation

VHL-PROTAC Signaling and Negative Control.

References

Cell viability assay troubleshooting with (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cell viability assays involving (S,S,S)-AHPC hydrochloride . This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide a deeper understanding of this compound's role in targeted protein degradation studies.

This compound is the inactive diastereomer of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a crucial negative control.[1] Its inability to effectively bind to VHL means it should not promote the degradation of the target protein, and therefore, ideally, should not cause the on-target cytotoxic effects expected from the active PROTAC.[1][2] This guide will help you troubleshoot scenarios where this negative control does not behave as expected.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound as a negative control in cell viability assays.

Question: Why am I observing a decrease in cell viability with my this compound negative control?

Answer: Observing cytotoxicity with a negative control is a critical issue that requires systematic investigation. Several factors could be at play:

  • High Compound Concentration: Even inactive compounds can exhibit off-target effects at high concentrations.

    • Recommendation: Perform a dose-response curve for this compound alone to identify a concentration range where it is inert. This should be the same concentration used for your active PROTAC.

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.

    • Recommendation: Ensure your vehicle control (media with the same final concentration of solvent) shows no toxicity. Keep the final solvent concentration consistent across all wells and typically below 0.5%.

  • Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time could lead to unexpected biological activity.

    • Recommendation: Use a high-purity compound from a reputable supplier. Store the compound as recommended, and if in solution, store at -80°C for long-term use and avoid repeated freeze-thaw cycles.[3]

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the compound's core structure, irrespective of its VHL-binding capability.

    • Recommendation: Test the compound on a different cell line to see if the effect is cell-line specific.

  • Assay Interference: The compound might interfere with the chemistry of your viability assay (e.g., reducing MTT reagent, quenching fluorescence).[4][5]

    • Recommendation: Run a cell-free control where you add the compound to the media and assay reagents to check for direct chemical interference.[4] Consider using an alternative viability assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release, or an ATP-based assay like CellTiter-Glo).[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between (S,S,S)-AHPC and (S,R,S)-AHPC? A1: (S,R,S)-AHPC is the active stereoisomer that can bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding is essential for its function within a PROTAC, which brings a target protein into proximity with the E3 ligase for ubiquitination and subsequent degradation. (S,S,S)-AHPC is the inactive diastereomer and serves as a negative control because it does not effectively bind to VHL.[1]

Q2: What is a PROTAC and how does it affect cell viability? A2: A PROTAC (Proteolysis Targeting Chimera) is a bifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3][7] By forming a ternary complex, the PROTAC induces the ubiquitination and proteasomal degradation of the target protein.[8] If the target protein is essential for cell survival (e.g., an oncoprotein), its degradation will lead to a decrease in cell viability.[9]

Q3: How should I prepare and store this compound? A3: this compound is typically a powder that should be stored at 2-8°C for the short term or -20°C for long-term storage.[2] For experiments, create a stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing working solutions, dilute the stock in your cell culture medium.

Q4: Which cell viability assays are commonly used with PROTACs? A4: Several assays are suitable. Tetrazolium-based assays (MTT, MTS) measure metabolic activity.[5][10] Luminescent assays like CellTiter-Glo measure ATP levels, which correlate with cell viability.[10] It's often recommended to confirm results with a second, mechanistically different assay to rule out compound interference.

Q5: How can I confirm that the active PROTAC is working as intended and the negative control is not? A5: The most direct way is to perform a Western blot analysis. After treating cells with your active PROTAC, you should observe a significant reduction in the levels of your target protein. In contrast, cells treated with the this compound-based control PROTAC (or the molecule alone) should show no change in the target protein levels.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration Observation
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.35 mM) Clear solution[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.08 mg/mL (4.45 mM) Clear solution[1][7]

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.45 mM) | Clear solution[1][7] |

Table 2: Recommended Controls for a PROTAC Cell Viability Experiment

Control Purpose Expected Outcome
Untreated Cells Baseline cell health and growth. 100% Viability
Vehicle Control (e.g., DMSO) To measure the effect of the solvent on cell viability. ~100% Viability
Active PROTAC To measure the on-target effect of degrading the protein of interest. Decreased Viability
(S,S,S)-AHPC Control PROTAC To confirm that the viability decrease is due to VHL-mediated degradation. ~100% Viability
Unconjugated (S,R,S)-AHPC To assess the intrinsic effect of the VHL ligand. ~100% Viability

| Unconjugated Target Ligand | To assess the intrinsic effect of the target protein ligand. | May show some effect if it is an inhibitor. |

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your active PROTAC and the this compound control. Add the compounds to the wells. Include all necessary controls as listed in Table 2.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate gently to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: Caspase-Glo® 3/7 Assay to Confirm Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12] Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity, which is an indicator of apoptosis.

Visualizations

PROTAC_Mechanism cluster_active Active PROTAC with (S,R,S)-AHPC cluster_ternary Ternary Complex Formation cluster_inactive Inactive Control with (S,S,S)-AHPC POI_A Target Protein (POI) PROTAC_A Active PROTAC ((S,R,S)-AHPC) POI_A->PROTAC_A binds Proteasome Proteasome POI_A->Proteasome targeted to VHL_A VHL E3 Ligase Ub Ubiquitin VHL_A->Ub recruits PROTAC_A->VHL_A binds Ub->POI_A tags Degradation Degradation & Cell Death Proteasome->Degradation leads to POI_I Target Protein (POI) PROTAC_I Inactive Control ((S,S,S)-AHPC) POI_I->PROTAC_I binds VHL_I VHL E3 Ligase PROTAC_I->VHL_I does not bind NoComplex No Ternary Complex Forms

Caption: Mechanism of action for an active PROTAC versus the (S,S,S)-AHPC inactive control.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of compounds B->C D Add compounds & controls (Vehicle, Active, Inactive) C->D E Incubate for 24-72 hours D->E F Add Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate as per protocol F->G H Read plate (Absorbance/Luminescence) G->H I Analyze Data: Normalize to controls H->I

Caption: General experimental workflow for a cell viability assay using PROTACs.

Troubleshooting Start Problem: Cytotoxicity observed with (S,S,S)-AHPC negative control Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Issue is likely solvent toxicity. Reduce final concentration. Q1->A1_Yes Yes A1_No Solvent is not the issue. Q1->A1_No No Q2 Does the compound interfere in a cell-free assay? A1_No->Q2 A2_Yes Compound interferes with assay chemistry. Use a different viability assay. Q2->A2_Yes Yes A2_No Assay chemistry is OK. Q2->A2_No No Q3 Is the cytotoxicity dose-dependent? A2_No->Q3 A3_Yes Likely off-target toxicity at high concentrations. Use a lower, non-toxic concentration. Q3->A3_Yes Yes A3_No Consider compound purity, cell line sensitivity, or experimental error. Q3->A3_No No

Caption: Troubleshooting flowchart for unexpected cytotoxicity with the negative control.

References

Validation & Comparative

A Comparative Guide to (S,S,S)-AHPC Hydrochloride and (S,R,S)-AHPC in VHL-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stereoisomer Activity for von Hippel-Lindau (VHL) E3 Ligase Recruitment

In the landscape of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the precise recruitment of an E3 ubiquitin ligase is paramount. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this technology, and small molecule ligands that engage it are critical components of VHL-recruiting PROTACs. Among these, (S,R,S)-AHPC has emerged as a widely utilized, high-affinity ligand. Crucially, its activity is highly dependent on its specific stereochemistry. This guide provides a direct comparison between the active (S,R,S)-AHPC diastereomer and its inactive counterpart, (S,S,S)-AHPC, supported by experimental data, to inform rational PROTAC design and biological investigation.

Stereochemistry Dictates VHL Binding Affinity

The fundamental difference in the utility of (S,R,S)-AHPC and (S,S,S)-AHPC lies in their profoundly different affinities for the VHL protein. The (S,R,S) configuration is the active stereoisomer, demonstrating potent binding to VHL, a necessary first step for the subsequent recruitment and degradation of a target protein by a PROTAC. In stark contrast, the (S,S,S) diastereomer is utilized as a negative control due to its dramatically reduced or abolished binding affinity for VHL.[1][2]

This disparity in binding is attributed to the specific three-dimensional arrangement of atoms in the (S,R,S) form, which allows it to fit snugly into the binding pocket of the VHL protein, mimicking the interaction of VHL with its natural substrate, the hydroxylated hypoxia-inducible factor 1α (HIF-1α).

Quantitative Comparison of VHL Binding Activity

The differential activity of the two stereoisomers is quantitatively demonstrated in biochemical binding assays. A fluorescence polarization (FP) assay is commonly employed to measure the binding affinity of ligands to the VHL complex. In a representative study, the active ligand, a derivative of (S,R,S)-AHPC, exhibited a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, indicating potent binding. The inactive diastereomer, (S,S,S)-AHPC (referred to as compound 27 in the cited literature), showed no significant binding in the same assay.[1][3]

CompoundStereochemistryVHL Binding Activity (IC50)Role in PROTAC ResearchReference
AHPC Hydrochloride (S,R,S)~0.8 µM (for parent compound)Active Ligand: Recruits VHL E3 Ligase[3]
AHPC Hydrochloride (S,S,S)No significant bindingNegative Control: Fails to recruit VHL[1][3]

Table 1: Comparison of VHL Binding Affinity for (S,R,S)-AHPC and (S,S,S)-AHPC. The IC50 value for the active form is based on a closely related parent compound as described in the reference.

The VHL Signaling Pathway and PROTAC Mechanism

The significance of this differential binding is best understood in the context of the VHL-mediated ubiquitin-proteasome system, which PROTACs are designed to hijack.

VHL_PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation Target Protein Target Protein Ternary_Complex Target-PROTAC-VHL Ternary Complex Target Protein->Ternary_Complex Binds to Target Ligand PROTAC PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) VHL_Complex->Ternary_Complex Binds to (S,R,S)-AHPC Poly_Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub Catalyzes Ub Transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E2->Ternary_Complex Recruited to complex Ubiquitin Ubiquitin (Ub) Ubiquitin->E1 ATP Proteasome 26S Proteasome Poly_Ub->Proteasome Recognized by Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

PROTAC-mediated protein degradation via VHL recruitment.

As illustrated, a PROTAC containing the active (S,R,S)-AHPC ligand can simultaneously bind to a target protein and the VHL E3 ligase complex. This induced proximity results in the formation of a ternary complex, which facilitates the ubiquitination of the target protein. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein. The inability of (S,S,S)-AHPC to bind VHL prevents the formation of this crucial ternary complex, thereby abrogating the entire degradation process.

Experimental Protocols

To ensure the accurate assessment of the VHL binding activity of AHPC stereoisomers and their derivatives, a robust and reproducible experimental protocol is essential. The following outlines a typical fluorescence polarization (FP) competition assay.

Fluorescence Polarization (FP) VHL Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds to the VHL E3 ligase complex by measuring the displacement of a fluorescently labeled tracer.

Materials:

  • VHL Complex: Purified human VHL protein in complex with Elongin B and Elongin C (VCB complex).

  • Fluorescent Tracer: A known VHL ligand (e.g., a derivative of HIF-1α peptide) conjugated to a fluorescent probe (e.g., fluorescein).

  • Test Compounds: (S,R,S)-AHPC hydrochloride and (S,S,S)-AHPC hydrochloride, serially diluted in assay buffer.

  • Assay Buffer: For example, 100 mM sodium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, and 0.05% (v/v) Tween-20.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control with a known unlabeled VHL binder.

  • Assay Reaction Setup: In the wells of the 384-well plate, add the assay components in the following order:

    • Assay Buffer

    • Test compound dilutions or controls.

    • Fluorescent tracer at a fixed concentration (e.g., 5 nM).

    • VCB complex at a fixed concentration (e.g., 20 nM).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Experimental Workflow for PROTAC Evaluation

The evaluation of a PROTAC's efficacy, which relies on the activity of its VHL ligand, follows a logical progression from biochemical validation to cellular assessment.

PROTAC_Workflow start Start: PROTAC Design biochem_assay Biochemical Binding Assay (e.g., FP, TR-FRET, SPR) Confirm VHL Binding of (S,R,S)-AHPC moiety start->biochem_assay ternary_complex Ternary Complex Formation Assay (e.g., Co-IP, SPR) Verify Target-PROTAC-VHL complex biochem_assay->ternary_complex cell_degradation In-Cell Protein Degradation (Western Blot, Mass Spectrometry) Quantify target protein reduction ternary_complex->cell_degradation phenotype_assay Functional Cellular Assays (e.g., Viability, Reporter Assays) Assess downstream biological effects cell_degradation->phenotype_assay end End: Lead Optimization phenotype_assay->end

A typical workflow for the development of a VHL-recruiting PROTAC.

Conclusion

The stark contrast in VHL binding activity between (S,R,S)-AHPC and (S,S,S)-AHPC underscores the critical importance of stereochemistry in the design of VHL-recruiting PROTACs. While (S,R,S)-AHPC serves as a potent and reliable anchor to the VHL E3 ligase, (S,S,S)-AHPC provides an indispensable tool as a negative control to validate that the observed protein degradation is indeed a result of VHL recruitment and not due to off-target effects. This clear dichotomy in activity allows researchers to confidently attribute the biological effects of their PROTACs to the intended mechanism of action, thereby facilitating the development of selective and effective new therapeutics.

References

A Researcher's Guide to PROTAC Negative Controls: Ensuring Specific and On-Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The mechanism of a PROTAC hinges on its ability to form a ternary complex, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1] Given this intricate mechanism, the use of appropriate negative controls is paramount to validate that the observed protein degradation is a direct result of the PROTAC's intended activity and not due to off-target effects or non-specific cytotoxicity.

This guide provides a comprehensive comparison of different PROTAC negative controls, supported by experimental data and detailed protocols for key validation assays, to aid researchers, scientists, and drug development professionals in the rigorous validation of on-target protein degradation.

Understanding the Role of PROTAC Negative Controls

A well-designed negative control is structurally very similar to the active PROTAC but contains a specific modification that ablates a critical aspect of its function.[1][2] This is typically achieved by altering either the E3 ligase-binding ligand or the target protein-binding "warhead" to prevent the formation of a productive ternary complex. By comparing the cellular effects of an active PROTAC to its inactive counterpart, researchers can confidently attribute the degradation of the target protein to the intended PROTAC-mediated mechanism.[1][2]

There are several key types of PROTAC negative controls:

  • E3 Ligase Binding-Deficient Control: This is one of the most common and informative negative controls. It is designed to still bind to the target protein but can no longer recruit the E3 ligase. This is often achieved through subtle modifications to the E3 ligase ligand. For instance, in Cereblon (CRBN)-recruiting PROTACs, methylation of the glutarimide (B196013) nitrogen on the thalidomide (B1683933) moiety sterically hinders binding to CRBN.[3] For von Hippel-Lindau (VHL)-based PROTACs, inverting the stereocenter of the hydroxyproline (B1673980) motif ablates binding to VHL.[2]

  • Target Protein Binding-Deficient Control (Inactive Epimer/Diastereomer): This type of control is designed to bind to the E3 ligase but not to the POI. This is typically achieved by modifying the "warhead" portion of the PROTAC, often by using an enantiomer or an epimer of the active warhead that has significantly reduced or no binding affinity for the target.

  • Warhead Alone: This control consists of the target-binding molecule without the E3 ligase ligand and linker. It helps to distinguish the effects of target degradation from those of simple target inhibition.

  • E3 Ligase Ligand Alone: This control comprises the E3 ligase-binding molecule without the warhead and linker. It is used to assess any biological effects that may arise from E3 ligase engagement alone.

Quantitative Comparison of PROTAC Negative Controls

To rigorously validate the mechanism of a PROTAC, it is essential to quantitatively compare its activity with that of well-designed negative controls. The following tables summarize key parameters for exemplary PROTACs and their corresponding negative controls.

Table 1: Comparison of a BRD4-targeting PROTAC (dBET1) and its Negative Controls

CompoundTarget ProteinE3 Ligase LigandKey FeatureActivityDC₅₀ (Degradation)Dₘₐₓ (Degradation)
dBET1 (Active PROTAC) BRD4Pomalidomide (CRBN)Binds both BRD4 and CRBNActive~1.8 nM>95%
cis-dBET1 (Inactive Epimer) BRD4Pomalidomide (CRBN)Does not bind BRD4, binds CRBNInactiveNo degradation observed<10%
N-methyl-dBET1 (E3 Ligase Binding-Deficient) BRD4N-methyl-pomalidomideBinds BRD4, does not bind CRBNInactiveNo degradation observed<10%

Table 2: Comparison of a SOS1-targeting PROTAC and its Negative Control

CompoundTarget ProteinE3 Ligase LigandDC₅₀ (Degradation)Dₘₐₓ (Degradation)IC₅₀ (Cell Viability)
Active SOS1 PROTAC SOS1CRBN Ligand8.4 nM (in KU812 cells)>90%45.6 nM (in KU812 cells)
Negative Control SOS1Inactive CRBN Ligand>10,000 nM<10%>10,000 nM

Data presented in the tables are exemplary and compiled from various sources for illustrative purposes.

Key Experimental Protocols for PROTAC Validation

Rigorous experimental validation is crucial for confirming the on-target activity of a PROTAC. Below are detailed protocols for essential assays.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and its controls.[4]

Materials:

  • Cell lines expressing the target protein

  • Active PROTAC and negative control(s)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and negative control(s) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.[2]

Materials:

  • Cells expressing the target protein and E3 ligase

  • Active PROTAC and negative control

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the E3 ligase or the target protein

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the active PROTAC, negative control, or vehicle. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[2]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to protein A/G magnetic beads.[2][5]

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the other components of the expected ternary complex. The presence of the target protein in the E3 ligase immunoprecipitate (or vice versa) only in the presence of the active PROTAC confirms the formation of the ternary complex.

NanoBRET™ Ternary Complex Assay

This live-cell assay provides quantitative data on the formation and stability of the ternary complex.[6]

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-target protein and HaloTag®-E3 ligase fusions

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Prepare serial dilutions of the active PROTAC and negative control and add them to the wells.

  • Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[3]

  • Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increased BRET signal in the presence of the active PROTAC indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_active Active PROTAC cluster_inactive Negative Control (E3 Binding-Deficient) POI_A Protein of Interest (POI) PROTAC_A Active PROTAC POI_A->PROTAC_A Binds Ternary_Complex_A Ternary Complex (POI-PROTAC-E3) E3_A E3 Ligase E3_A->PROTAC_A Binds Ub Ubiquitin Ub->Ternary_Complex_A Ubiquitination Proteasome_A Proteasome Degradation_A Degradation Proteasome_A->Degradation_A Ternary_Complex_A->Proteasome_A Targeting POI_I Protein of Interest (POI) PROTAC_I Negative Control POI_I->PROTAC_I Binds No_Ternary No Ternary Complex E3_I E3 Ligase E3_I->PROTAC_I No Binding No_Degradation No Degradation No_Ternary->No_Degradation

Caption: Mechanism of action of an active PROTAC versus an E3 ligase binding-deficient negative control.

Western_Blot_Workflow Start Cell Seeding & Treatment (Active PROTAC, Negative Control, Vehicle) Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Chemiluminescent Detection Secondary->Detect Analyze Data Analysis (DC50, Dmax) Detect->Analyze

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

CoIP_Workflow Start Cell Treatment & Lysis (Non-denaturing) IP Immunoprecipitation (Anti-E3 or Anti-POI Ab + Beads) Start->IP Wash Wash Beads IP->Wash Elute Elution of Protein Complexes Wash->Elute WB Western Blot Analysis (Detect Ternary Complex Components) Elute->WB Result Confirmation of Ternary Complex WB->Result

Caption: Experimental workflow for Co-Immunoprecipitation to detect ternary complex formation.

Conclusion

The rigorous use of well-designed negative controls is not merely a formality but a cornerstone of robust PROTAC research. By systematically comparing the activity of a potent PROTAC with its inactive counterparts, researchers can unequivocally demonstrate on-target, E3 ligase-dependent degradation of the protein of interest. This comprehensive validation is essential for the continued development of PROTACs as a promising new class of therapeutics.

References

Comparative Validation of On-Target Effects: (S,S,S)-AHPC Hydrochloride as a Negative Control for VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (S,S,S)-AHPC hydrochloride and its active stereoisomer, (S,R,S)-AHPC, to validate the on-target effects of von Hippel-Lindau (VHL) E3 ligase ligands. The primary application of these molecules is in the development of Proteolysis Targeting Chimeras (PROTACs), where specific engagement with VHL is essential for the degradation of target proteins. (S,R,S)-AHPC is a ligand designed to recruit the VHL protein, while this compound serves as a crucial negative control to ensure that the observed biological effects are due to specific VHL engagement.[1][2][3]

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation.[4][5] This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylase domain (PHD) enzymes.[4] The hydroxylated HIF-1α is then recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] In hypoxic conditions or when VHL function is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in processes such as angiogenesis and metabolism.[4]

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF-1α HIF-1α PHD PHD Hydroxylated HIF-1α Hydroxylated HIF-1α VHL Complex VHL Complex Ubiquitination Ubiquitination Proteasomal Degradation Proteasomal Degradation HIF-1α_hypoxia HIF-1α HIF-1α Stabilization HIF-1α Stabilization Nucleus Nucleus Gene Transcription Gene Transcription (S,R,S)-AHPC (S,R,S)-AHPC (S,R,S)-AHPC->VHL Complex Binds & Inhibits (S,S,S)-AHPC (S,S,S)-AHPC (S,S,S)-AHPC->VHL Complex No Binding

Comparative Data Summary

The following tables summarize the expected quantitative outcomes from key experiments designed to validate the on-target effects of (S,R,S)-AHPC, using this compound as a negative control.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)ΔTagg (°C) of VHL
Vehicle (DMSO)-0
(S,R,S)-AHPC10+4.2
(S,S,S)-AHPC HCl10+0.3

Table 2: HIF-1α Degradation Assay (Western Blot)

TreatmentHIF-1α Protein Level (% of Vehicle)
Vehicle (DMSO)100%
(S,R,S)-AHPC (10 µM)15%
(S,S,S)-AHPC HCl (10 µM)95%
VHL siRNA + (S,R,S)-AHPC (10 µM)90%

Table 3: VHL-HIF-1α Interaction Assay (Lanthanide-based FRET)

CompoundConcentration (µM)FRET Signal (% of Vehicle)
Vehicle (DMSO)-100%
(S,R,S)-AHPC1025%
(S,S,S)-AHPC HCl1098%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay directly measures the engagement of a ligand with its target protein in a cellular environment by detecting changes in the protein's thermal stability.[6][7][8][9][10]

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate with (S,R,S)-AHPC, (S,S,S)-AHPC, or Vehicle Heating Heating Compound Treatment->Heating Apply temperature gradient Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble and aggregated proteins Protein Quantification Protein Quantification Centrifugation->Protein Quantification Collect supernatant Western Blot Western Blot Protein Quantification->Western Blot Analyze for soluble VHL

Protocol:

  • Cell Culture: Plate HEK293T cells and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM (S,R,S)-AHPC, 10 µM this compound, or DMSO vehicle for 1 hour at 37°C.

  • Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble VHL protein by Western blot.

  • Data Analysis: Plot the band intensities against temperature to generate a melting curve and determine the aggregation temperature (Tagg). A positive shift in Tagg indicates ligand binding.

Western Blot for HIF-1α Degradation

This experiment assesses the downstream effect of VHL engagement by measuring the levels of its substrate, HIF-1α.[4][5][11][12]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293T) and treat with compounds as described for CETSA. A positive control for HIF-1α stabilization can be achieved by treating cells with 100 µM CoCl₂ for 4-8 hours.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Perform all lysis steps on ice.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL detection reagent. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Quantification: Perform densitometry analysis to quantify the relative levels of HIF-1α.

siRNA Knockdown of VHL

To confirm that the observed degradation of HIF-1α is VHL-dependent, VHL expression is silenced using siRNA.[13][14][15][16][17]

siRNA_Logic cluster_controls Controls cluster_treatment Treatment cluster_outcomes Expected Outcomes Control siRNA Control siRNA (S,R,S)-AHPC (S,R,S)-AHPC Control siRNA->(S,R,S)-AHPC VHL siRNA VHL siRNA No HIF-1α Degradation No HIF-1α Degradation VHL siRNA->No HIF-1α Degradation HIF-1α Degradation HIF-1α Degradation (S,R,S)-AHPC->HIF-1α Degradation

Protocol:

  • Transfection: Transfect cells with either a validated VHL-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for VHL knockdown.

  • Compound Treatment: Treat the transfected cells with (S,R,S)-AHPC or vehicle.

  • Analysis: Perform Western blotting for VHL to confirm knockdown and for HIF-1α to assess degradation, as described previously.

Lanthanide-based FRET Assay for VHL-HIF-1α Interaction

This biophysical assay measures the proximity between VHL and HIF-1α, providing direct evidence of their interaction and its disruption by an inhibitor.[18][19][20]

Protocol:

  • Protein Labeling: Express and purify recombinant VHL and a peptide corresponding to the hydroxylated HIF-1α binding domain. Label VHL with a lanthanide donor (e.g., Terbium cryptate) and the HIF-1α peptide with a suitable acceptor fluorophore (e.g., d2).

  • Assay Setup: In a microplate, combine the labeled proteins in the presence of varying concentrations of (S,R,S)-AHPC, this compound, or vehicle.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader equipped for this purpose.

  • Data Analysis: The FRET signal is proportional to the amount of VHL-HIF-1α complex. A decrease in the FRET signal indicates inhibition of the interaction. Calculate IC50 values from the dose-response curves.

Conclusion

The suite of experiments outlined in this guide provides a robust framework for validating the on-target effects of VHL ligands. The use of this compound as a stereoisomeric negative control is critical for demonstrating that the biological activity of (S,R,S)-AHPC is a direct consequence of its specific engagement with the VHL protein. By employing a combination of direct target engagement assays, downstream functional assays, and genetic knockdown controls, researchers can confidently establish the mechanism of action for novel VHL-recruiting molecules.

References

The Critical Role of (S,S,S)-AHPC Hydrochloride in Validating VHL-Dependent Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, establishing the precise mechanism of action for novel degraders is paramount. For researchers developing Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, confirming that the degradation of a target protein is indeed VHL-dependent is a critical validation step. (S,S,S)-AHPC hydrochloride has emerged as an essential tool for this purpose, serving as a highly specific negative control. This guide provides a comprehensive comparison of this compound with its active counterparts and outlines key experimental protocols for its use.

The Stereospecificity of VHL Recognition

The interaction between a PROTAC and the VHL E3 ligase complex is highly dependent on the specific stereochemistry of the VHL-binding ligand. The active VHL ligand, (S,R,S)-AHPC (also known as VH032-NH2), possesses the correct spatial arrangement to bind to the substrate recognition pocket of VHL.[1][2] In contrast, this compound is a stereoisomer, or epimer, of the active ligand.[1][3] This subtle change in the stereochemistry at a single chiral center completely abrogates its ability to bind to VHL.[3] This makes this compound an ideal negative control to demonstrate that the degradation induced by a VHL-recruiting PROTAC is a direct result of its engagement with the VHL E3 ligase.

Comparative Analysis of VHL Ligands

The effectiveness of this compound as a negative control is best understood by comparing its properties to active VHL ligands. The key differentiator lies in their binding affinity for VHL. While active ligands like (S,R,S)-AHPC and VH032 exhibit strong binding, this compound shows no significant binding. This lack of interaction prevents the formation of the ternary complex (Target Protein-PROTAC-VHL), which is the essential first step in VHL-mediated protein degradation.[4][5]

CompoundStereochemistryRoleVHL Binding Affinity (Kd)Expected Outcome in Degradation Assay
(S,R,S)-AHPCActive EpimerVHL LigandHigh (nM range)Promotes target protein degradation
VH032Active LigandVHL LigandHigh (nM range)Promotes target protein degradation
This compound Inactive Epimer Negative Control Negligible Does not inhibit PROTAC-induced degradation
VHL Ligand (in excess)Active LigandCompetitive InhibitorHigh (nM range)Rescues target protein from degradation

Experimental Validation of VHL-Dependent Degradation

To rigorously confirm VHL-dependent degradation, a series of well-designed experiments should be performed. This compound plays a crucial role in these assays as a negative control, while its active counterpart, (S,R,S)-AHPC, is used as a competitive inhibitor.

Key Experimental Protocols

1. Competitive Degradation Assay via Western Blot

This is the most direct method to demonstrate VHL-dependent degradation.

  • Objective: To show that an excess of a free VHL ligand can compete with the PROTAC for VHL binding, thereby rescuing the target protein from degradation, while the inactive epimer has no effect.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with a high concentration (e.g., 10-100 fold molar excess) of (S,R,S)-AHPC or this compound for 1-2 hours.

    • Treat the cells with the VHL-recruiting PROTAC at a concentration known to cause significant degradation (e.g., DC50 or higher) for the desired duration (e.g., 4-24 hours).

    • Include control groups: vehicle (e.g., DMSO), PROTAC alone, (S,R,S)-AHPC alone, and this compound alone.

    • Lyse the cells and perform Western blotting for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Expected Results:

    • PROTAC alone: Significant reduction in the target protein level.

    • PROTAC + excess (S,R,S)-AHPC: Rescue of the target protein, with levels similar to the vehicle control.

    • PROTAC + excess this compound: No rescue of the target protein; degradation should be comparable to the PROTAC alone.

2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Disruption

This assay provides evidence that the rescue of degradation is due to the disruption of the PROTAC-mediated ternary complex.

  • Objective: To demonstrate that an active VHL ligand, but not its inactive epimer, can prevent the interaction between the target protein and VHL in the presence of the PROTAC.

  • Methodology:

    • Treat cells as described in the competitive degradation assay.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysates with an antibody against the target protein or a tag on the protein.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads and elute the bound proteins.

    • Perform Western blotting on the eluted proteins to detect the presence of VHL.

  • Expected Results:

    • PROTAC alone: Co-immunoprecipitation of VHL with the target protein, indicating ternary complex formation.

    • PROTAC + excess (S,R,S)-AHPC: Reduced or no co-immunoprecipitation of VHL, indicating disruption of the ternary complex.

    • PROTAC + excess this compound: VHL is still co-immunoprecipitated with the target protein.

Visualizing the Mechanism of Action

To further clarify the roles of the active and inactive VHL ligands, the following diagrams illustrate the key signaling pathways and experimental workflows.

VHL_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Ternary Ternary Complex Formation cluster_Degradation Ubiquitination & Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds VHL VHL PROTAC->VHL Recruits Ternary_Complex Target-PROTAC-VHL Ternary Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation Degradation

Figure 1: General mechanism of VHL-recruiting PROTAC-mediated protein degradation.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis Cell_Culture Cell Seeding Pre_treatment Pre-treatment: - Vehicle - (S,R,S)-AHPC (excess) - (S,S,S)-AHPC HCl (excess) Cell_Culture->Pre_treatment PROTAC_treatment PROTAC Treatment Pre_treatment->PROTAC_treatment Cell_Lysis Cell Lysis PROTAC_treatment->Cell_Lysis Western_Blot Western Blot Analysis (Target Protein Levels) Cell_Lysis->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cell_Lysis->Co_IP

Figure 2: Workflow for competitive degradation and Co-IP experiments.

Competitive_Inhibition cluster_active With Active Ligand ((S,R,S)-AHPC) cluster_inactive With Inactive Ligand ((S,S,S)-AHPC HCl) cluster_outcome Outcome PROTAC_A PROTAC VHL_A VHL PROTAC_A->VHL_A Binding Inhibited Degradation_Blocked Degradation Blocked VHL_A->Degradation_Blocked Active_Ligand (S,R,S)-AHPC (excess) Active_Ligand->VHL_A Binds & Blocks PROTAC_I PROTAC VHL_I VHL PROTAC_I->VHL_I Binding Unaffected Degradation_Proceeds Degradation Proceeds VHL_I->Degradation_Proceeds Inactive_Ligand (S,S,S)-AHPC HCl (excess) Inactive_Ligand->VHL_I No Binding

Figure 3: Logic of competitive inhibition by active vs. inactive VHL ligands.

Conclusion

The use of this compound as a negative control is an indispensable part of the rigorous validation of VHL-recruiting PROTACs. Its inability to bind to VHL, in stark contrast to its active epimer (S,R,S)-AHPC, provides a clear and definitive means to demonstrate that the observed protein degradation is a direct consequence of the PROTAC's engagement with the VHL E3 ligase machinery. By incorporating the comparative experiments outlined in this guide, researchers can confidently establish the mechanism of action of their novel degraders, a critical step in the development of new therapeutics.

References

A Comparative Guide to the Efficacy of VHL E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) protein, the substrate recognition component of the CRL2^VHL^ E3 ligase complex, has emerged as one of the most successfully and widely utilized recruiters in PROTAC development.[1][2][3] This success is largely due to the availability of well-characterized, high-affinity small-molecule ligands that effectively hijack the VHL machinery for therapeutic purposes.[2][4]

This guide provides an objective comparison of prominent VHL ligands, supported by quantitative experimental data. It details the methodologies for key validation assays and includes visualizations of the underlying biological pathways and experimental workflows to aid researchers in the rational design and evaluation of novel protein degraders.

Quantitative Performance of VHL Ligands

The efficacy of a VHL ligand is primarily assessed by its binding affinity to the VHL protein complex and its performance when incorporated into a PROTAC, which is measured by the concentration required for 50% degradation (DC50) and the maximum degradation level (Dmax).[1] The journey from early peptide-based binders to potent, drug-like small molecules like VH032 and its derivatives has been a critical enabler for the field.[1][5]

Table 1: Binding Affinity of Common VHL Ligands

This table summarizes the binding affinities of key VHL ligands to the VHL E3 ligase complex. Lower Kd or IC50 values indicate stronger binding.

LigandModification/Key FeatureBinding Affinity (Kd/IC50) to VHLMeasurement MethodReference
VH032 Foundational hydroxyproline (B1673980) scaffold185 nM (Kd)Not Specified[5][6]
VH101 α-fluoro substituent and cyclopropyl (B3062369) group44 nM (Kd)Not Specified[6][7][8]
VH298 α-cyano group90 nM (Kd)Not Specified[8]
(S,R,S)-AHPC Widely used derivative of VH032Potent, often used as referenceNot Specified[9]
VHL Ligand 8 Weak affinity binder2-3 µM (Ki)Not Specified[10]
Compound 15 Early generation inhibitor5.4 µM (Kd)ITC[11]
Fluorinated Analog (3R,4S)-3-fluoro-4-hydroxyprolineComparable to parent compoundITC[12]
Fluorinated Epimer (3S,4S)-3-fluoro-4-hydroxyprolineSignificant loss of affinityITC[12]

Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[6] The stereochemistry of the ligand, particularly the (2S,4R) configuration of the hydroxyproline core, is critical for high-affinity binding.[12]

Table 2: Degradation Performance of Representative VHL-based PROTACs

The ultimate measure of a ligand's utility is its ability to induce target degradation within a cellular context. This performance is a product of the entire PROTAC molecule (VHL ligand, linker, and target ligand) and the specific cellular environment.[1]

PROTAC NameVHL LigandTarget ProteinDC50DmaxCell LineReference
MZ1 VH032 derivativeBRD4Low nM range>90%Not Specified[13][14]
ARV-825 Not SpecifiedBRD4Low nM range>95%RS4;11[13]
ARD-266 VHL Ligand 8Androgen ReceptorPicomolar range>90%VCaP[10]
GP262 VH032PI3K/mTOR68.0 nM (IC50)65.4% (Imax)MDA-MB-231[1]

Interestingly, emerging evidence demonstrates that a weak binary binding affinity to VHL does not preclude potent degradation.[10][14] The PROTAC ARD-266, which incorporates the weak-affinity VHL Ligand 8, is a highly potent degrader, underscoring the critical role of ternary complex stability and cooperativity in driving degradation efficiency.[10][14]

Visualizing the Mechanism and Workflow

VHL-Mediated Targeted Protein Degradation

VHL-recruiting PROTACs are heterobifunctional molecules that induce proximity between the VHL E3 ligase complex and a target protein of interest (POI) that is not its natural substrate.[1] This induced association leads to the formation of a stable ternary complex, resulting in the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a large quantity of a target protein.[1]

VHL_PROTAC_Mechanism cluster_system Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VHL-based PROTAC PROTAC->Ternary Binds VHL VHL E3 Ligase Complex (CRL2VHL) VHL->Ternary Binds Ternary->PROTAC Ternary->VHL Catalytic Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2/Ubiquitin E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

VHL-based PROTAC mechanism of action.

Experimental Workflow for VHL Ligand and PROTAC Evaluation

The characterization of VHL ligands and the evaluation of VHL-based PROTACs involve a suite of biochemical, biophysical, and cell-based assays.[1] A streamlined workflow ensures a comprehensive assessment, from initial binding to cellular degradation and mechanism of action confirmation.

VHL_PROTAC_Workflow Start Start: New VHL Ligand or PROTAC Binding Step 1: Binding Affinity Assays (Biochemical/Biophysical) Start->Binding FP Fluorescence Polarization (FP) - IC50/Kd Binding->FP ITC Isothermal Titration Calorimetry (ITC) - Kd, ΔH, ΔS Binding->ITC Degradation Step 2: Cellular Degradation Assay Binding->Degradation Proceed if binding is confirmed WB Western Blot - DC50, Dmax Degradation->WB Ternary Step 3: MOA Confirmation Degradation->Ternary Proceed if degradation is observed CoIP Co-Immunoprecipitation - Confirm Ternary Complex Ternary->CoIP End End: Characterized Ligand or PROTAC Ternary->End

Streamlined workflow for VHL-based PROTAC evaluation.

Experimental Protocols

Objective comparison of ligand efficacy requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.[9]

1. Fluorescence Polarization (FP) Assay for Binding Affinity

  • Objective: To determine the binding affinity (Kd or IC50) of VHL ligands by measuring their ability to displace a fluorescently labeled tracer from the VHL protein complex.[1][9]

  • Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL-ElonginB-ElonginC (VBC) complex, its tumbling slows, and polarization increases. Unlabeled test ligands compete for binding, displacing the probe and causing a measurable decrease in polarization.[9]

  • Methodology:

    • Reagent Preparation: Prepare a purified VBC complex and a fluorescently labeled VHL probe (e.g., a derivative of VH032 or a FAM-labeled HIF-1α peptide).[1][9] Serially dilute the unlabeled test ligands.[1]

    • Assay Execution: In a low-volume 384-well or 96-well plate, add a constant, optimized concentration of the VBC complex and the fluorescent probe to each well.[1][9]

    • Competition: Add serial dilutions of the unlabeled test ligand or a reference compound to the wells.[1][9]

    • Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure fluorescence polarization using a microplate reader.[1][9]

    • Data Analysis: Plot the polarization values against the logarithm of the test ligand concentration. Fit the resulting sigmoidal curve to a suitable binding model to determine the IC50 value, which represents the concentration of ligand required to displace 50% of the fluorescent probe.[1][9]

2. Western Blot for Cellular Protein Degradation

  • Objective: To quantify the reduction in the level of a target protein in cells treated with a VHL-based PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with serial dilutions of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, or 24 hours).

    • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

    • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9] Incubate the membrane with a primary antibody specific to the target protein. Subsequently, probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[9]

    • Detection: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[9] Apply a chemiluminescent substrate and capture the signal using a digital imaging system.[1][9]

    • Quantification and Analysis: Quantify the intensity of the protein bands using densitometry software.[1] Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

  • Objective: To provide qualitative evidence of the formation of the POI-PROTAC-VHL ternary complex within the cellular environment.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the PROTAC molecule at an effective concentration. Lyse the cells using a gentle, non-denaturing buffer to preserve protein-protein interactions.[1]

    • Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or VHL. This antibody is typically coupled to magnetic or agarose (B213101) beads.[1] This "pull-down" step isolates the primary antibody's target and any interacting partner proteins.[1]

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the VHL protein, and other components of the VBC complex like Elongin C. The detection of both the POI and VHL in the same immunoprecipitate (e.g., pulling down the POI and detecting VHL) confirms their interaction in the presence of the PROTAC.

References

Unveiling Stereoselectivity: A Comparative Analysis of (S,S,S)-AHPC Hydrochloride in VHL-Targeting Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise selection of chemical tools is paramount. This guide provides a comprehensive comparison of (S,S,S)-AHPC hydrochloride and its active counterpart, (S,R,S)-AHPC, for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This analysis is supported by experimental data and detailed methodologies to inform the strategic design of novel therapeutics, particularly in the field of targeted protein degradation.

This compound serves as a critical negative control in studies involving the VHL E3 ligase, a key component of the ubiquitin-proteasome system.[1][2] Its stereoisomer, (S,R,S)-AHPC, is a well-established ligand for VHL and a foundational building block for Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.[5] The efficacy of a VHL-recruiting PROTAC is critically dependent on the high-affinity and stereospecific binding of its VHL ligand.[6]

Comparative Analysis of VHL Ligand Activity

The fundamental difference between this compound and (S,R,S)-AHPC lies in their stereochemistry, which dictates their ability to bind to the VHL protein. The (S,R,S) configuration is the active conformation, demonstrating potent binding to VHL, while the (S,S,S) stereoisomer is inactive and used as a negative control to validate the specificity of the active compound.[7]

CompoundStereochemistryRoleVHL Binding Affinity
(S,R,S)-AHPC Active IsomerVHL LigandHigh (e.g., Kd of 185 nM for the parent compound VH032)[8][9]
This compound Inactive IsomerNegative ControlNegligible[2][7]

Experimental Protocols

The determination of binding affinity for VHL ligands is crucial for the development of effective PROTACs. Two common biophysical assays for this purpose are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL protein complex by a test compound.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand like BDY FL VH032)[3][10]

  • Test compounds ((S,R,S)-AHPC and this compound)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)[1]

  • Black, low-binding microtiter plates[10]

  • Microplate reader capable of measuring fluorescence polarization[10]

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microtiter plate, add the VBC protein complex and the fluorescent probe at concentrations optimized for a stable polarization signal.

  • Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).

  • Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[8]

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent probe.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the binding of a VHL ligand by detecting the energy transfer between a donor fluorophore on the VHL complex and an acceptor fluorophore on a tracer ligand.

Materials:

  • GST-tagged VHL protein complex (GST-VBC)[11]

  • Terbium-labeled anti-GST antibody (donor)[1][11]

  • Fluorescently labeled VHL ligand or HIF-1α peptide (acceptor)[1]

  • Test compounds

  • Assay buffer

  • Low-volume white microtiter plates[1]

  • TR-FRET compatible microplate reader[1]

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a microtiter plate, add the GST-VBC protein complex and the terbium-labeled anti-GST antibody.

  • Add the fluorescently labeled tracer to the wells.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate to allow for binding equilibrium.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the logarithm of the test compound concentration to determine the IC50 value.[12]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's role, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating VHL ligands.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC ((S,R,S)-AHPC moiety) Target Target Protein PROTAC->Target binds VHL VHL E3 Ligase PROTAC->VHL binds VHL->Target Ub transfer E2_Ub E2~Ub E2_Ub->VHL Ub_Target Ubiquitinated Target Protein Proteasome Proteasome Ub_Target->Proteasome recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target degradation Inactive_PROTAC PROTAC with (S,S,S)-AHPC Inactive_PROTAC->VHL No_Binding No Binding to VHL

Caption: PROTAC mechanism with active vs. inactive VHL ligands.

VHL_Ligand_Workflow Experimental Workflow for VHL Ligand Evaluation start Start: Synthesize (S,R,S)-AHPC and (S,S,S)-AHPC binding_assay Biophysical Binding Assay (e.g., FP or TR-FRET) start->binding_assay compare Compare Binding Affinity binding_assay->compare active (S,R,S)-AHPC shows high affinity compare->active Active inactive (S,S,S)-AHPC shows negligible affinity compare->inactive Inactive Control protac_synthesis Incorporate (S,R,S)-AHPC into PROTAC active->protac_synthesis cellular_assays Cellular Degradation Assays (e.g., Western Blot, Mass Spec) protac_synthesis->cellular_assays conclusion Conclusion: (S,R,S)-AHPC is a validated VHL ligand for protein degradation cellular_assays->conclusion

Caption: Workflow for validating VHL ligand activity.

References

The Critical Role of Stereochemistry in PROTAC Development: A Comparative Guide to (S,R,S)-AHPC and its Inactive Epimer, (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the precise selection of chemical tools is paramount for generating robust and reliable experimental data. This guide provides a comprehensive comparison of (S,R,S)-AHPC, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its stereoisomer, (S,S,S)-AHPC hydrochloride, highlighting why the latter serves as the ideal negative control for studies involving Proteolysis Targeting Chimeras (PROTACs).

The development of PROTACs as a therapeutic modality hinges on their ability to hijack the cell's natural protein disposal machinery. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase to a specific protein of interest, thereby tagging it for degradation by the proteasome. (S,R,S)-AHPC, a derivative of the well-characterized VHL ligand VH032, is frequently incorporated into PROTACs for this purpose. Its specific three-dimensional arrangement, or stereochemistry, is crucial for its high-affinity binding to VHL.

To validate that the observed degradation of a target protein is a direct result of the PROTAC's intended mechanism of action, a proper negative control is essential. An ideal negative control should be structurally similar to the active compound but lack its biological activity. In this context, this compound emerges as the definitive negative control for (S,R,S)-AHPC. It shares the same chemical formula and connectivity of atoms but differs in the spatial arrangement at one of its chiral centers. This subtle change is sufficient to abolish its binding to VHL, rendering it inactive in PROTAC-mediated protein degradation.

Comparative Biological Activity

The cornerstone of (S,R,S)-AHPC's function is its stereospecific recognition by the VHL protein. This interaction is a prerequisite for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which in turn leads to the ubiquitination and subsequent degradation of the target protein.

Experimental evidence from a seminal study by Crew et al. in the Journal of Medicinal Chemistry (2018) unequivocally demonstrates the inactivity of the (S,S,S) stereoisomer. In this study, a PROTAC designed to degrade the TANK-Binding Kinase 1 (TBK1) was synthesized using the active (S,R,S)-VHL ligand, which resulted in potent degradation of TBK1. Conversely, a control PROTAC synthesized with the inactive (S,S,S)-epimer of the VHL ligand showed no degradation of TBK1, confirming that the VHL-binding moiety's specific stereochemistry is essential for the PROTAC's activity.

The binding affinity of the parent VHL ligand, VH032, from which (S,R,S)-AHPC is derived, has been determined to be approximately 185 nM for the VHL protein.[1] Due to its inactivity, a corresponding binding affinity for (S,S,S)-AHPC is not typically reported, as it does not effectively bind to VHL.

Table 1: Comparison of (S,R,S)-AHPC and this compound

Feature(S,R,S)-AHPCThis compound
Stereochemistry Active EpimerInactive Epimer (Negative Control)
Binding to VHL YesNo
PROTAC Activity Induces Target Protein DegradationDoes Not Induce Target Protein Degradation
Binding Affinity (Kd) of Parent Compound (VH032) to VHL ~185 nM[1]Not Applicable (Inactive)

Mechanism of Action: VHL-Mediated Protein Degradation

The signaling pathway initiated by a PROTAC incorporating (S,R,S)-AHPC is a well-defined process that leverages the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC-Induced Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC (S,R,S)-AHPC-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex POI-PROTAC-VHL Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI recruits E2, transfers Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis VHL_prep Purified VHL Complex Plate_prep Add VHL Complex and Tracer to Microplate VHL_prep->Plate_prep Tracer_prep Fluorescent VHL Ligand (Tracer) Tracer_prep->Plate_prep Compound_prep Serial Dilutions of Test Compound ((S,R,S)-AHPC or (S,S,S)-AHPC) Compound_add Add Test Compound Dilutions Compound_prep->Compound_add Plate_prep->Compound_add Incubation Incubate to Reach Equilibrium Compound_add->Incubation FP_read Measure Fluorescence Polarization Incubation->FP_read Data_analysis Plot Polarization vs. Log[Compound] FP_read->Data_analysis IC50_calc Determine IC50 Value Data_analysis->IC50_calc ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis VHL_prep Purified VHL Complex in Cell Injection Inject Ligand into VHL Solution VHL_prep->Injection Ligand_prep Test Ligand in Syringe ((S,R,S)-AHPC or (S,S,S)-AHPC) Ligand_prep->Injection Heat_measurement Measure Heat Change per Injection Injection->Heat_measurement Binding_isotherm Plot Heat vs. Molar Ratio Heat_measurement->Binding_isotherm Thermodynamic_params Determine Kd, ΔH, and Stoichiometry Binding_isotherm->Thermodynamic_params Stereoisomer_Relationship Stereoisomer Relationship and Activity cluster_SRS Active Epimer cluster_SSS Inactive Epimer (Negative Control) AHPC AHPC Core Structure SRS_AHPC (S,R,S)-AHPC AHPC->SRS_AHPC Specific Stereochemistry SSS_AHPC (S,S,S)-AHPC AHPC->SSS_AHPC Altered Stereochemistry Binds_VHL Binds to VHL SRS_AHPC->Binds_VHL PROTAC_Active Active as PROTAC Component Binds_VHL->PROTAC_Active No_Bind_VHL Does Not Bind to VHL SSS_AHPC->No_Bind_VHL PROTAC_Inactive Inactive as PROTAC Component No_Bind_VHL->PROTAC_Inactive

References

A Researcher's Guide to Statistical Analysis of PROTAC Experiments with Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of Proteolysis Targeting Chimeras (PROTACs) is paramount to ensure that the observed biological effects are a direct consequence of on-target protein degradation. This guide provides a comprehensive comparison of statistical methodologies and experimental designs for PROTAC experiments, with a special emphasis on the critical role of negative controls. We will delve into the appropriate statistical analyses for key validation assays and compare PROTAC technology with other protein-level modulating alternatives, supported by detailed experimental protocols.

The Imperative of Negative Controls in PROTAC Research

PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC achieves this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] To validate that the observed protein degradation is a direct result of this specific mechanism, the use of appropriate negative controls is essential. These controls are structurally similar to the active PROTAC but are deficient in one or more key aspects of its mechanism of action.[3]

Commonly employed negative control strategies include:

  • E3 Ligase Binding-Deficient Control: This is often considered the most informative negative control. A subtle modification to the E3 ligase-binding moiety of the PROTAC, such as methylation or altering its stereochemistry, disrupts its interaction with the E3 ligase, thereby preventing the formation of the ternary complex and subsequent degradation.[4]

  • Target Protein Binding-Deficient Control: In this control, the "warhead" portion of the PROTAC that binds to the POI is modified to abolish or significantly reduce its binding affinity. This helps to confirm that the degradation is dependent on the specific engagement of the POI.

  • Warhead Alone: Utilizing the warhead molecule by itself, which can bind to the target protein but cannot recruit the E3 ligase, helps to differentiate between the effects of target degradation and simple target inhibition.[3]

  • E3 Ligase Ligand Alone: The E3 ligase ligand on its own can engage the E3 ligase but will not recruit the target protein. This control is useful for assessing any effects of E3 ligase engagement that are independent of target degradation.[3]

Statistical Analysis of Key PROTAC Validation Assays

Rigorous statistical analysis is crucial for the interpretation of data from PROTAC experiments. The choice of statistical test depends on the experimental design and the type of data generated.

Experimental Assay Purpose Key Parameters Recommended Statistical Analysis
Protein Degradation Assay (e.g., Western Blot) To quantify the reduction in the level of the target protein.[5]DC50 (concentration for 50% degradation), Dmax (maximum degradation).[5]For comparing multiple groups (e.g., active PROTAC, negative controls, vehicle), a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for the normalized densitometry data from at least three biological replicates. To compare the DC50 values, a non-linear regression (four-parameter logistic model) should be fitted to the dose-response data, and an F-test can be used to compare the curve fits between the active PROTAC and negative controls.[6][7]
Cell Viability Assay (e.g., MTT, CellTiter-Glo) To assess the cytotoxic effects of the PROTAC and its controls.[3]IC50 (concentration for 50% inhibition of cell viability).A one-way ANOVA with a post-hoc test is suitable for comparing the viability across different treatment groups at various concentrations.[8][9] For comparing IC50 values, a similar approach to the DC50 analysis with non-linear regression and F-tests can be applied.[10]
Ubiquitination Assay (e.g., Immunoprecipitation followed by Western Blot) To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[3]Fold increase in ubiquitinated target protein.The quantification of ubiquitinated protein bands from Western blots can be analyzed using a t-test (for comparing two groups, e.g., PROTAC vs. vehicle) or a one-way ANOVA (for multiple groups) on the normalized band intensities from biological replicates.
Ternary Complex Formation Assay (e.g., NanoBRET™) To measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[11]EC50 (concentration for 50% of maximal complex formation).Dose-response data should be fitted with a non-linear regression model. The EC50 values between the active PROTAC and negative controls (which should not form a stable ternary complex) can be statistically compared.

Detailed Experimental Protocols

Protein Degradation Assay: Western Blot

This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC and its negative controls.[3]

  • Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative controls (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[3]

  • Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an HRP-conjugated secondary antibody.[3]

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[3]

  • Cell Seeding and Treatment: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate. Incubate for 24 hours. Add 10 µL of serially diluted PROTAC or negative control to the wells. Include a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).[3]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]

Comparative Data Summary

The following tables provide a template for summarizing the performance of a hypothetical BRD4-targeting PROTAC compared to its corresponding negative controls.

Table 1: In Vitro Degradation of BRD4 by PROTAC-X and Controls

Compound Description BRD4 DC50 (nM) Dmax (%) Statistical Significance (p-value vs. PROTAC-X)
PROTAC-X Active BRD4 Degrader10>95-
NC-1 (E3-ligase binding deficient) Inactive control>10,000<10<0.001
NC-2 (Target binding deficient) Inactive control>10,000<10<0.001
Warhead only BRD4 inhibitorNo degradation0<0.001
Vehicle (DMSO) Control-0<0.001

Table 2: Cell Viability in Response to PROTAC-X and Controls

Compound Description IC50 (nM) Statistical Significance (p-value vs. PROTAC-X)
PROTAC-X Active BRD4 Degrader50-
NC-1 (E3-ligase binding deficient) Inactive control>10,000<0.001
NC-2 (Target binding deficient) Inactive control800<0.01
Warhead only BRD4 inhibitor750<0.01
Vehicle (DMSO) Control-<0.001

Comparison with Alternative Protein Modulation Technologies

While PROTACs offer a powerful method for post-translational protein depletion, other technologies can also be employed to reduce protein levels, each with its own set of advantages and disadvantages.

Technology Mechanism of Action Advantages Disadvantages
PROTACs Post-translational: Hijacks the ubiquitin-proteasome system to degrade existing protein.[2]Catalytic mode of action, rapid onset of action, can target "undruggable" proteins.[12]Larger molecular weight can lead to poor cell permeability and pharmacokinetics.[13] Potential for the "hook effect" at high concentrations.[14]
Molecular Glues Post-translational: Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[13]Smaller size leading to better cell permeability and oral bioavailability compared to PROTACs.[13]Discovery is often serendipitous, and rational design is challenging.[2]
siRNA (Small interfering RNA) Post-transcriptional: Induces degradation of the target mRNA, preventing new protein synthesis.[1]High specificity, can target any protein with a known mRNA sequence.[1]Slower onset of action as it relies on the turnover of existing protein, potential for off-target effects, delivery can be challenging.[15]
CRISPR-Cas9 Genomic: Permanently alters the gene encoding the target protein, preventing its expression.[16]Permanent and complete protein ablation, high on-target efficiency.[16]Irreversible genetic modification, potential for off-target DNA edits, ethical considerations.[17]
Lysosome-Mediated Degradation (e.g., LYTACs, AUTACs) Post-translational: Directs extracellular and membrane proteins to the lysosome for degradation.[18]Can target proteins outside the scope of the ubiquitin-proteasome system.[19]Newer technology with less established protocols and potential for off-target effects on the endo-lysosomal system.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Active PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Experimental_Workflow Start Start: Active PROTAC & Negative Controls Cell_Culture Cell Culture (Target Cell Line) Start->Cell_Culture Treatment Dose-Response Treatment Cell_Culture->Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis: DC50, Dmax, IC50 Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Validate On-Target Degradation Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a PROTAC and its controls.

Negative_Controls_Logic cluster_PROTAC Active PROTAC cluster_NC1 Negative Control 1 (E3 Binding Deficient) cluster_NC2 Negative Control 2 (Target Binding Deficient) Binds_POI Binds to POI Degradation Protein Degradation Binds_POI->Degradation Binds_E3 Binds to E3 Ligase Binds_E3->Degradation NC1_Binds_POI Binds to POI NC1_No_Degradation No Degradation NC1_Binds_POI->NC1_No_Degradation NC1_No_Bind_E3 Does NOT Bind E3 NC1_No_Bind_E3->NC1_No_Degradation NC2_No_Bind_POI Does NOT Bind POI NC2_No_Degradation No Degradation NC2_No_Bind_POI->NC2_No_Degradation NC2_Binds_E3 Binds to E3 Ligase NC2_Binds_E3->NC2_No_Degradation

Caption: Logical relationships of PROTACs and their negative controls.

References

The Critical Role of Inactive Epimers in Validating Ternary Complex Formation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is paramount in the development of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs). A key validation step involves the use of an inactive epimer as a negative control to unequivocally demonstrate that the observed biological effects are a direct result of the formation of a productive ternary complex. This guide provides an objective comparison of an active PROTAC and its corresponding inactive epimer, supported by experimental data and detailed protocols, to underscore the importance of this crucial control experiment.

The fundamental principle of a PROTAC is its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3). This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. To validate that this precise mechanism is responsible for the degradation of the target protein, a well-designed negative control is essential. An inactive epimer of the PROTAC serves as an ideal control. While it retains the ability to bind to the target protein, a subtle change in its stereochemistry renders it incapable of engaging the E3 ligase. This inability to form a stable ternary complex should, in turn, abolish any downstream protein degradation.

This guide uses the well-characterized BRD4-degrading PROTAC, MZ1, and its inactive diastereomer, cis-MZ1, as a case study. MZ1 effectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its degradation.[1][2] In contrast, cis-MZ1, despite binding to BRD4, cannot productively engage VHL due to an inverted stereochemistry at the hydroxyproline (B1673980) moiety responsible for VHL binding.[3][4]

Data Presentation: A Comparative Analysis of an Active vs. Inactive Epimer

The following tables summarize the key quantitative data from various biophysical and cellular assays, highlighting the differential activities of an active PROTAC (MZ1) and its inactive epimer (cis-MZ1).

ParameterActive PROTAC (MZ1)Inactive Epimer (cis-MZ1)Significance
Binding Affinity to Target (BRD4 BD2) Kd = 15 nM (ITC)[1][2]Comparable to MZ1[1][2]Both molecules effectively bind the target protein.
Binding Affinity to E3 Ligase (VHL) Kd = 66 nM (ITC)[1][2]>15 µM (ITC)[1][2]Demonstrates the inability of the inactive epimer to recruit the E3 ligase.
Ternary Complex Formation (BRD4:PROTAC:VHL) Forms a stable and cooperative complex[5]No stable ternary complex formationConfirms the necessity of E3 ligase binding for ternary complex assembly.
Target Protein Degradation (DC50 for BRD4) 2-20 nM (cell line dependent)[4]No degradation observed[4]Directly links ternary complex formation to protein degradation.
Maximum Target Degradation (Dmax for BRD4) >90%[4]Not applicableShows the efficacy of the active PROTAC in removing the target protein.
Cellular Viability (IC50 in ABC DLBCL cells) 49 nM[6]No significant effect[6]Correlates the phenotypic effect with the degradation of the target protein.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment of PROTAC activity and the validation of its mechanism of action through comparison with an inactive epimer.

Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd) of the PROTAC and its inactive epimer to the target protein and the E3 ligase individually.

Methodology:

  • Protein and Ligand Preparation: Purified target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B) are dialyzed into the same buffer to minimize buffer mismatch effects. The PROTAC and its inactive epimer are dissolved in the same buffer.

  • ITC Experiment: A solution of the PROTAC or its epimer is titrated into a solution containing either the target protein or the E3 ligase complex in the ITC cell.

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Kinetics

Objective: To measure the real-time binding kinetics and affinity of the ternary complex.

Methodology:

  • Immobilization: One of the protein partners (e.g., the VHL E3 ligase complex) is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction Analysis: A series of concentrations of the active PROTAC (e.g., MZ1) is injected over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (Kd). The same is done with the inactive epimer (e.g., cis-MZ1).

  • Ternary Interaction Analysis: To assess ternary complex formation, a constant, near-saturating concentration of the target protein (e.g., BRD4) is pre-incubated with a series of concentrations of the active PROTAC. These mixtures are then injected over the immobilized E3 ligase.

  • Data Analysis: The sensorgrams are fitted to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. The cooperativity of the complex can also be calculated.

Cellular Target Protein Degradation Assay (Western Blot)

Objective: To visualize and quantify the degradation of the target protein in cells upon treatment with the PROTAC and its inactive epimer.

Methodology:

  • Cell Culture and Treatment: Cells are seeded and treated with a range of concentrations of the active PROTAC and the inactive epimer for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in each lysate is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Data Analysis: The protein bands are visualized and quantified using a suitable imaging system. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Mandatory Visualization

Ternary_Complex_Validation Validating Ternary Complex Formation with an Inactive Epimer cluster_active Active PROTAC (e.g., MZ1) cluster_inactive Inactive Epimer (e.g., cis-MZ1) Active PROTAC Active PROTAC Target Protein (BRD4) Target Protein (BRD4) Active PROTAC->Target Protein (BRD4) Binds E3 Ligase (VHL) E3 Ligase (VHL) Active PROTAC->E3 Ligase (VHL) Binds Ternary Complex Ternary Complex Active PROTAC->Ternary Complex Target Protein (BRD4)->Ternary Complex E3 Ligase (VHL)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to Inactive Epimer Inactive Epimer Target Protein (BRD4) Target Protein (BRD4) Inactive Epimer->Target Protein (BRD4) Binds E3 Ligase (VHL) E3 Ligase (VHL) Inactive Epimer->E3 Ligase (VHL) No Binding No Ternary Complex No Ternary Complex No Degradation No Degradation No Ternary Complex->No Degradation

Caption: Active vs. Inactive Epimer Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays ITC ITC Data Analysis Data Analysis ITC->Data Analysis SPR SPR SPR->Data Analysis TR_FRET TR_FRET TR_FRET->Data Analysis AlphaLISA AlphaLISA AlphaLISA->Data Analysis Western Blot Western Blot Cell Viability Cell Viability Western Blot->Cell Viability Phenotypic Effect Conclusion Conclusion Cell Viability->Conclusion Hypothesis Hypothesis Hypothesis->ITC Binary Binding Hypothesis->SPR Kinetics & Affinity Data Analysis->Western Blot Confirm Degradation

Caption: PROTAC Validation Experimental Workflow.

References

The Indispensable Role of Negative Controls in PROTAC Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant mechanism of a PROTAC relies on its ability to form a ternary complex, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. Given this intricate mechanism, rigorous experimental design, including the use of appropriate and alternative negative controls, is paramount to validate that the observed protein degradation is a direct consequence of the PROTAC's intended activity and not due to off-target effects or non-specific cytotoxicity.[1][2][3]

This guide provides a comprehensive comparison of alternative negative controls for PROTAC research, supported by experimental data and detailed protocols for key validation assays.

Understanding the Limitations of Traditional Controls and the Need for Alternatives

Traditionally, a common negative control in PROTAC research involves using the "warhead" (the part of the PROTAC that binds to the target protein) alone. While this can help differentiate between target inhibition and degradation, it doesn't fully account for potential off-target effects of the entire PROTAC molecule or non-specific interactions of the E3 ligase-binding component.[4] Therefore, more sophisticated negative controls are necessary to rigorously validate the specific mechanism of action of a PROTAC.

Alternative Negative Control Strategies

Well-designed negative controls are structurally highly similar to the active PROTAC but contain a specific modification that ablates a critical aspect of their function.[2][3] This is typically achieved by altering either the E3 ligase-binding ligand or the target protein-binding "warhead" to prevent binding.[2] By comparing the cellular effects of the active PROTAC to its inactive counterpart, researchers can confidently attribute the degradation of the target protein to the formation of the ternary complex.[2][5]

Two primary strategies for designing alternative negative controls are:

  • E3 Ligase Binding-Deficient Control: This is the most common and arguably the most informative negative control.[1] The goal is to create a molecule that can still bind to the target protein but can no longer recruit the E3 ligase. This is typically achieved by a subtle modification to the E3 ligase ligand that disrupts its interaction with the E3 ligase.[1]

  • Target Protein Binding-Deficient Control: This type of control is designed to bind to the E3 ligase but not to the protein of interest. This is achieved by modifying the "warhead" portion of the PROTAC that targets the POI, often by using an enantiomer or an epimer of the active warhead that has significantly reduced or no binding affinity for the target.[1]

Examples of E3 Ligase Binding-Deficient Controls:
  • For Cereblon (CRBN)-recruiting PROTACs: A widely accepted method is the methylation of the glutarimide (B196013) nitrogen on the thalidomide, pomalidomide (B1683931), or lenalidomide (B1683929) moiety. This modification sterically hinders the binding of the PROTAC to the CRBN binding pocket.[1][6]

  • For von Hippel-Lindau (VHL)-recruiting PROTACs: An inactive epimer of the VHL ligand can be used. For instance, inversion of the stereocenter on the hydroxyproline (B1673980) moiety of the VHL ligand renders the PROTAC unable to bind to VHL.[4][6][7]

The following diagram illustrates the mechanism of action of an active PROTAC versus an E3 ligase binding-deficient negative control.

cluster_active Active PROTAC cluster_negative Negative Control (E3 Ligase Binding-Deficient) active_protac Active PROTAC poi_active Protein of Interest (POI) active_protac->poi_active Binds e3_ligase_active E3 Ligase active_protac->e3_ligase_active Binds ternary_complex_active Ternary Complex (POI-PROTAC-E3) poi_active->ternary_complex_active e3_ligase_active->ternary_complex_active ubiquitination_active Ubiquitination of POI ternary_complex_active->ubiquitination_active Induces proteasome_active 26S Proteasome ubiquitination_active->proteasome_active Recognized by degradation_active POI Degradation proteasome_active->degradation_active Leads to neg_control Negative Control poi_neg Protein of Interest (POI) neg_control->poi_neg Binds e3_ligase_neg E3 Ligase neg_control->e3_ligase_neg No Binding no_ternary_complex No Ternary Complex poi_neg->no_ternary_complex e3_ligase_neg->no_ternary_complex no_degradation No Degradation no_ternary_complex->no_degradation

Figure 1: Mechanism of an active PROTAC vs. a negative control.

Comparative Performance Data

To rigorously validate the mechanism of a PROTAC, it is essential to quantitatively compare its activity with that of a well-designed negative control. The following table provides a summary of key parameters for an exemplary BRD4-targeting PROTAC, dBET1, and its corresponding negative control where the pomalidomide moiety is N-methylated to abrogate CRBN binding.[1]

ParameterActive PROTAC (dBET1)Negative Control (N-methyl-dBET1)Rationale for Difference
Target Engagement Binds BRD4Binds BRD4Both molecules contain the same warhead for BRD4 binding.
E3 Ligase Binding Binds CRBNDoes not bind CRBNMethylation of the glutarimide nitrogen prevents binding to Cereblon.[1]
Ternary Complex Formation Forms a stable BRD4-dBET1-CRBN complexDoes not form a stable ternary complexThe inability of the negative control to bind the E3 ligase prevents the formation of the crucial ternary complex.[2]
DC₅₀ (Degradation) Nanomolar range> 10,000 nM (Expected)The active PROTAC efficiently induces degradation, while the negative control is inactive.[2]
Dₘₐₓ (Degradation) > 90% (Expected)< 10% (Expected)The active PROTAC leads to near-complete degradation of the target protein.[2]
IC₅₀ (Cell Viability) Potent (e.g., nanomolar range)> 10,000 nM (Expected)The degradation of the target protein by the active PROTAC leads to a downstream biological effect, which is absent with the inactive control.[2]

DC₅₀ (Half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Experimental Workflow for PROTAC Evaluation

A general workflow for comparing the activity of a PROTAC and its negative control involves a series of biochemical and cellular assays.

start Cell Culture treatment Treat with Active PROTAC & Negative Control start->treatment lysis Cell Lysis treatment->lysis analysis Downstream Analysis lysis->analysis western Western Blot (Degradation) analysis->western coip Co-IP (Ternary Complex) analysis->coip viability Cell Viability Assay (Phenotype) analysis->viability

Figure 2: General experimental workflow for comparing PROTAC activity.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of results, detailed and standardized protocols are essential.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and its control.[2][8][9][10]

Materials:

  • Cell lines of interest

  • Active PROTAC and negative control compound

  • DMSO (vehicle control)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system[1][4]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1][4]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[1][10]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1][10]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4][10]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[2][9]

  • Signal Detection and Analysis: Apply ECL substrate and detect the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[4][10]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay qualitatively or semi-quantitatively assesses the formation of the target-PROTAC-E3 ligase ternary complex in a cellular context.[5]

Materials:

  • Cells expressing the target protein and E3 ligase

  • Active PROTAC and Negative Control

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer[2]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the active PROTAC, negative control, or vehicle. Lyse the cells with a non-denaturing Co-IP lysis buffer.[2][5]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the target protein, coupled to protein A/G beads.[5][11]

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins.[5][11]

  • Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (or vice versa) only in the presence of the active PROTAC confirms the formation of the ternary complex.[2][11]

Protocol 3: In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its intended target in a controlled, reconstituted system.[12][13]

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase

  • Ubiquitin

  • ATP

  • Purified target protein

  • Active PROTAC and negative control

  • Reaction buffer[11]

Procedure:

  • Reaction Setup: In a reaction tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, the purified target protein, and the PROTAC or negative control.[11][12]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[11]

  • Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species. A ladder of higher molecular weight bands will indicate polyubiquitination.[11][12][13]

The rigorous use of well-designed negative controls is not merely a formality but a cornerstone of robust PROTAC research. As demonstrated, comparative experiments using these alternative controls are essential to unequivocally demonstrate that the observed biological effects are a direct result of the intended PROTAC-mediated protein degradation.[2]

References

Comparative analysis of PROTAC efficiency with different E3 ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for neosubstrate degradation. The choice of E3 ligase and its corresponding ligand significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the efficiency of PROTACs utilizing different E3 ligases, with a focus on the most commonly used ones: von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 homolog (MDM2).

Data Presentation: Comparative Degradation Efficiency

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs categorized by the E3 ligase they recruit and their target protein.

Table 1: Comparative Performance of BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation, primarily utilizing VHL and CRBN E3 ligases.

PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
MZ1VHLBRD4Low nM range[3]>90%[3]HeLa[4]
AT1VHLBRD4~100 nM>90%HeLa
dBET1CRBNBRD4< 1 nM[3]>90%[3]Burkitt's lymphoma (BL) cells[3]
ARV-825CRBNBRD4Low nM range[3]>95%[3]RS4;11[5]
BETd-260CRBNBRD430-100 pM~100%RS4;11[5][6]
A1874MDM2BRD4~32 nM[2]~98%[3][7]HCT116[3]
Table 2: Comparative Performance of Androgen Receptor (AR)-Targeting PROTACs

The androgen receptor is a key driver in prostate cancer, and PROTACs targeting AR have shown significant promise, with some advancing to clinical trials.

PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
ARD-69VHLAR0.86 nM>90%LNCaP[8]
ARD-266VHLAR0.5 nMNot SpecifiedLNCaP[2]
ARV-110CRBNAR~1 nM[9][10]>90%[9]VCaP[9]
Compound 311CRBNAR< 10 nM[2]Not SpecifiedVCaP[2]
UnnamedMDM2ARWeak potencyNot SpecifiedNot Specified[11]
Table 3: Comparative Performance of BCR-ABL-Targeting PROTACs

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML), and targeting it for degradation is a promising therapeutic strategy.

PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
GMB-434VHLBCR-ABL10 nM>90%K562
SIAIS100CRBNBCR-ABL2.7 nM[12]91.2%[12]K562[12]
Arg-PEG1-DasaN-end rule E3 ligasesBCR-ABL< 0.5 nM (IC50)Not SpecifiedK562[13]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary Transfers to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_workflow Experimental Workflow for PROTAC Efficiency Comparison start Start: Synthesize/Obtain PROTACs (VHL, CRBN, MDM2, etc.) cell_culture Cell Culture: Select appropriate cell line(s) start->cell_culture treatment PROTAC Treatment: Dose-response and time-course cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis degradation_assay Primary Assay: Protein Degradation (Western Blot / In-Cell Western) lysis->degradation_assay data_analysis1 Data Analysis: Determine DC50 and Dmax degradation_assay->data_analysis1 ternary_assay Secondary Assay: Ternary Complex Formation (Co-IP, FRET, SPR, ITC) data_analysis1->ternary_assay ubiquitination_assay Ubiquitination Assay (in vitro / cellular) data_analysis1->ubiquitination_assay selectivity_assay Tertiary Assay: Selectivity Profiling (Proteomics) data_analysis1->selectivity_assay data_analysis2 Comparative Analysis: Evaluate efficiency, selectivity, and mechanism of action ternary_assay->data_analysis2 ubiquitination_assay->data_analysis2 selectivity_assay->data_analysis2 end End: Select lead PROTAC candidate(s) data_analysis2->end

Caption: A typical experimental workflow for comparing PROTAC efficiency.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for key experiments used to evaluate PROTAC efficiency.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compounds (stock solutions in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a cellular context.

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compound.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer (a non-denaturing buffer, e.g., Triton X-100 based).

  • Antibody for immunoprecipitation (targeting either the E3 ligase or the target protein).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash Buffer (similar to Co-IP Lysis Buffer but with a lower detergent concentration).

  • Elution Buffer (e.g., Laemmli sample buffer).

  • Primary antibodies for the target protein and the E3 ligase for Western Blot detection.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective for degradation (and a vehicle control) for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells using Co-IP Lysis Buffer as described in the Western Blot protocol.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western Blot as described in Protocol 1, probing for the presence of the co-immunoprecipitated protein (e.g., if you immunoprecipitated the E3 ligase, blot for the target protein, and vice versa). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 3: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC compound.

  • SPR running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface. The resulting sensorgrams will show the binding of the PROTAC-target protein binary complex to the E3 ligase.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. An increase in the apparent binding affinity in the ternary complex formation experiment compared to the binary interactions can indicate positive cooperativity.

This guide provides a foundational framework for the comparative analysis of PROTACs utilizing different E3 ligases. The provided data, visualizations, and protocols are intended to aid researchers in the rational design and evaluation of novel protein degraders.

References

Safety Operating Guide

Prudent Disposal of (S,S,S)-AHPC Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, researchers must adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling of (S,S,S)-AHPC hydrochloride, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process that ensures safety and regulatory compliance. As a guiding principle, no laboratory activity should commence without a pre-established plan for the disposal of all resulting waste, both hazardous and non-hazardous.[4]

Step 1: Waste Characterization and Segregation

Unless confirmed to be non-hazardous by a qualified professional, all waste containing this compound should be treated as hazardous chemical waste.[5][6] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.

Proper segregation is crucial to prevent dangerous chemical reactions.[5] this compound waste must be collected separately from other waste streams.

  • Solid Waste: Collect unused or expired this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and leak-proof liquid waste containers.[5] Do not mix with incompatible chemicals.[5]

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Step 2: Waste Container Selection and Labeling

The selection of appropriate waste containers is a critical step in safe waste management.

  • Compatibility: Containers must be chemically compatible with this compound and any solvents used.[5]

  • Condition: Ensure containers are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date when waste was first added to the container (accumulation start date) must also be clearly marked.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA) for the temporary storage of this compound waste.[5]

  • Location: The SAA must be under the control of laboratory personnel.[5]

  • Secondary Containment: All waste containers within the SAA must be placed in a secondary container, such as a tray or bin, to contain any potential leaks or spills.[5]

  • Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[5]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this compound down the drain or in the regular trash.[8] Contact your EHS office to schedule a pickup for your properly labeled and stored hazardous waste containers.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and researchers should consult their institution's specific policies.

ParameterLimitSource
Maximum Hazardous Waste Volume in SAA55 gallonsUniversity of Pennsylvania
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)University of Pennsylvania
Maximum Storage Time in SAA12 months (provided accumulation limits are not exceeded)University of Pennsylvania
Headspace in Liquid Waste ContainersAt least 10%Benchchem

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Generate_Waste Generate (S,S,S)-AHPC hydrochloride Waste Segregate_Waste Segregate into Solid, Liquid, and Sharps Waste Streams Generate_Waste->Segregate_Waste Select_Container Select Compatible and Leak-Proof Containers Segregate_Waste->Select_Container Label_Container Label with 'Hazardous Waste', Chemical Name, and Date Select_Container->Label_Container Store_in_SAA Store in Designated Satellite Accumulation Area (SAA) Label_Container->Store_in_SAA Secondary_Containment Use Secondary Containment Store_in_SAA->Secondary_Containment Keep_Closed Keep Containers Tightly Closed Store_in_SAA->Keep_Closed Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_in_SAA->Contact_EHS Professional_Disposal Professional Disposal by Licensed Company Contact_EHS->Professional_Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S,S,S)-AHPC hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S,S,S)-AHPC Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed to ensure a safe laboratory environment when working with this compound.

Hazard Identification and Personal Protective Equipment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended. The diastereomer, (S,R,S)-AHPC hydrochloride, has conflicting classifications. One supplier classifies it as hazardous with the following statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Another supplier classifies the same (S,R,S) isomer as not a hazardous substance or mixture.[3] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.

The following personal protective equipment (PPE) is mandatory when handling this compound:

Protection Type Required PPE Specifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective glovesChemically resistant, e.g., nitrile gloves.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection Use in a well-ventilated areaA fume hood is required for handling the solid form to avoid dust inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[4]

  • Inventory: Log the compound in the chemical inventory system.

Handling and Use
  • Preparation:

    • Read and understand the available safety information and this handling guide before starting any work.

    • Ensure a safety shower and eye wash station are readily accessible.[2]

    • Prepare all necessary equipment and reagents in advance.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[2]

    • Use appropriate tools for weighing and transferring the solid to prevent dispersal.

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed compound slowly.

    • This compound is soluble in water and DMSO.

  • Experimental Use:

    • Clearly label all vessels containing the compound.

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

Spill Management
  • Minor Spills:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and follow the procedures for minor spills.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 430.56 g/mol (free base)[4]
Storage Temperature 2-8°C[4]
Solubility in Water 99 mg/mL
Solubility in DMSO 60 mg/mL

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS & Protocol B Don PPE A->B C Prepare Fume Hood B->C D Weigh Solid in Hood C->D Start Work E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete J Evacuate & Ventilate F->J Spill Occurs H Segregate Waste G->H I Dispose of Waste H->I K Contain Spill J->K L Clean & Decontaminate K->L L->H

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.